IQB-782
Beschreibung
Eigenschaften
CAS-Nummer |
40454-21-5 |
|---|---|
Molekularformel |
C4H9N3O2S |
Molekulargewicht |
163.20 g/mol |
IUPAC-Name |
(2R)-2-(diaminomethylideneamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C4H9N3O2S/c5-4(6)7-2(1-10)3(8)9/h2,10H,1H2,(H,8,9)(H4,5,6,7)/t2-/m0/s1 |
InChI-Schlüssel |
XWRZKLKALVJDDS-REOHCLBHSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N=C(N)N)S |
Kanonische SMILES |
C(C(C(=O)O)N=C(N)N)S |
Andere CAS-Nummern |
40454-21-5 |
Synonyme |
IQB 782 IQB-782 N-guanidine-beta-mercaptoalanine N-guanylcysteine |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of Action of IQB-782: A Technical Guide for Researchers
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Background: The Role of TAFI in Fibrinolysis
The fibrinolytic system is responsible for the enzymatic breakdown of fibrin blood clots. This process is primarily mediated by the serine protease plasmin, which is generated from its zymogen, plasminogen, by tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA). The regulation of fibrinolysis is critical for maintaining hemostatic balance; excessive fibrinolysis can lead to bleeding, while insufficient fibrinolysis can result in thrombosis.
TAFI plays a crucial anti-fibrinolytic role. It is a zymogen that is activated by the thrombin-thrombomodulin complex or by plasmin to its active form, TAFIa. TAFIa is a carboxypeptidase that removes C-terminal lysine and arginine residues from partially degraded fibrin. These C-terminal residues are essential binding sites for plasminogen and t-PA, and their removal by TAFIa attenuates the positive feedback loop that promotes plasmin generation, thereby stabilizing the fibrin clot and inhibiting its dissolution.
Core Mechanism of Action of IQB-782
This compound functions as a competitive inhibitor of activated TAFI (TAFIa). By binding to the active site of TAFIa, this compound prevents the enzyme from cleaving the C-terminal lysine and arginine residues on the surface of fibrin. This inhibition of TAFIa activity preserves the plasminogen and t-PA binding sites on the fibrin clot, leading to enhanced plasmin generation and consequently, an increased rate of fibrinolysis.
The inhibitory action of this compound effectively shifts the hemostatic balance towards a more pro-fibrinolytic state. This mechanism suggests potential therapeutic applications for this compound in conditions characterized by excessive clot formation or stability, such as thrombosis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the fibrinolytic pathway and the point of intervention for this compound, as well as a generalized workflow for assessing its inhibitory activity.
Caption: The Fibrinolytic Pathway and the inhibitory action of this compound on TAFIa.
The Selective ALK2 Inhibitor BLU-782: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BLU-782 (also known as IPN60130) is a potent and highly selective small-molecule inhibitor of Activin receptor-like kinase 2 (ALK2), a key driver of heterotopic ossification (HO) in fibrodysplasia ossificans progressiva (FOP). FOP is a rare and debilitating genetic disorder characterized by the progressive formation of bone in soft and connective tissues. The disease is caused by gain-of-function mutations in the ACVR1 gene, which encodes ALK2. BLU-782 has demonstrated significant promise in preclinical models by effectively and selectively inhibiting the mutated ALK2 kinase, thereby preventing HO. This technical guide provides an in-depth overview of BLU-782, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.
Introduction to ALK2 and Fibrodysplasia Ossificans Progressiva
Activin receptor-like kinase 2 (ALK2) is a type I bone morphogenetic protein (BMP) receptor that plays a crucial role in cellular signaling pathways governing bone and cartilage development.[1] In individuals with FOP, a single point mutation in the ACVR1 gene, most commonly the R206H mutation, leads to a constitutively active ALK2 receptor.[2][3] This aberrant signaling results in the hallmark of FOP: the progressive and widespread formation of ectopic bone, often triggered by minor trauma or inflammation.[3]
The primary therapeutic strategy for FOP is the selective inhibition of the mutated ALK2 kinase to block the downstream signaling cascade that initiates endochondral ossification. BLU-782 was developed by Blueprint Medicines to selectively target the pathogenic variant of ALK2.[4][5]
Mechanism of Action of BLU-782
BLU-782 is an ATP-competitive inhibitor that binds to the kinase domain of ALK2, preventing its phosphorylation and subsequent activation of downstream signaling pathways. In FOP, the mutated ALK2 receptor leads to the phosphorylation of SMAD proteins (SMAD1/5/8), which then translocate to the nucleus to regulate gene expression and drive osteogenesis. By inhibiting ALK2, BLU-782 effectively blocks this aberrant SMAD phosphorylation, thereby halting the pathological bone formation.[6]
Preclinical Data for BLU-782
In Vitro Potency and Selectivity
BLU-782 has demonstrated potent and selective inhibition of the mutated ALK2 receptor in various in vitro assays.
| Target | Assay Type | IC50 (nM) | Selectivity vs. Other Kinases | Reference |
| ALK2 R206H | Cellular Assay (pSMAD) | 7 | >100-fold over ALK1, ALK3, and ALK6 | [4] |
| ALK2 R206H | Biochemical Binding | - | At least 15-fold over other BMP type I and II receptors | [4] |
| Kinome Screen | Biochemical Binding | - | Only four kinases showed protein binding affinity of <100 nM | [4] |
In Vivo Efficacy in a Mouse Model of FOP
The in vivo efficacy of BLU-782 was evaluated in a conditional knock-in mouse model expressing the human ALK2 R206H mutation.
| Study Design | Dose | Key Findings | Reference |
| Prophylactic treatment in a pinch injury model | 50 mg/kg | 100% efficacious in preventing heterotopic ossification and was well-tolerated. | [4] |
| Prophylactic treatment in a pinch injury model | 25 and 50 mg/kg | Resulted in average plasma concentrations that led to >70% ALK2 R206H inhibition. | [4] |
| Delayed dosing study | - | A short 2-day window after injury for treatment to be effective in preventing HO. | [3][4] |
Experimental Protocols
In Vitro Cellular Assay for ALK2 Signaling (pSMAD1/5/8 Western Blot)
This protocol describes a method to assess the inhibitory activity of BLU-782 on ALK2 signaling in a cellular context by measuring the phosphorylation of downstream SMAD proteins.
Materials:
-
Cells expressing the mutant ALK2 receptor (e.g., FOP patient-derived fibroblasts or engineered cell lines)
-
Cell culture medium and supplements
-
BLU-782 or other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells expressing the mutant ALK2 receptor to ~80% confluency.
-
Treat cells with varying concentrations of BLU-782 or vehicle control for a predetermined time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with lysis buffer on ice for 30 minutes.
-
Scrape cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay or similar method.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total SMAD1 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-SMAD1/5/8 and total SMAD1.
-
Normalize the phospho-SMAD signal to the total SMAD signal.
-
Calculate the percentage of inhibition for each concentration of BLU-782 relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
In Vivo Heterotopic Ossification Mouse Model
This protocol describes the induction and evaluation of heterotopic ossification in a conditional ALK2 R206H knock-in mouse model to assess the in vivo efficacy of BLU-782.[7][8]
Materials:
-
Conditional ALK2 R206H knock-in mice
-
Cardiotoxin (CTX)
-
Anesthesia (e.g., isoflurane)
-
BLU-782 formulated for oral administration
-
Vehicle control
-
Micro-computed tomography (microCT) scanner
-
Histology equipment and reagents (formalin, decalcifying solution, paraffin, microtome, H&E stain)
Procedure:
-
Animal Model and Induction of HO:
-
Use conditional ALK2 R206H knock-in mice. The expression of the mutant allele can be induced postnatally (e.g., via tamoxifen or doxycycline administration, depending on the Cre system).[1]
-
Anesthetize the mice.
-
Induce muscle injury by injecting cardiotoxin (CTX) into the gastrocnemius or quadriceps muscle.[1][7]
-
-
Drug Administration:
-
Administer BLU-782 or vehicle control orally at the desired dose and schedule (e.g., daily prophylactic dosing).
-
-
Monitoring and Efficacy Assessment:
-
Monitor the animals for signs of HO formation, such as swelling and reduced mobility.
-
At a predetermined endpoint (e.g., 14 days post-injury), euthanize the animals.[7]
-
Excise the injured limbs.
-
-
Micro-Computed Tomography (microCT) Analysis:
-
Scan the excised limbs using a microCT scanner to visualize and quantify the volume of heterotopic bone.
-
-
Histological Analysis:
-
Fix the limbs in formalin.
-
Decalcify the tissues.
-
Process the tissues for paraffin embedding.
-
Section the tissues and perform Hematoxylin and Eosin (H&E) staining to visualize the cellular and tissue morphology of the HO lesions.
-
-
Data Analysis:
-
Compare the volume of heterotopic bone between the BLU-782-treated and vehicle-treated groups.
-
Perform statistical analysis to determine the significance of the findings.
-
Visualizations
Caption: ALK2 signaling pathway and the inhibitory action of BLU-782.
Caption: In vivo experimental workflow for evaluating BLU-782.
Conclusion
BLU-782 is a promising, highly selective ALK2 inhibitor with robust preclinical data supporting its development as a potential therapeutic for FOP. Its ability to potently inhibit the mutated ALK2 receptor and prevent heterotopic ossification in a relevant animal model highlights its potential to address the underlying cause of this devastating disease. The experimental protocols detailed in this guide provide a framework for the continued investigation and evaluation of BLU-782 and other novel ALK2 inhibitors.
References
- 1. An inducible knock-in mouse model of fibrodysplasia ossificans progressiva shows spontaneous formation of heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blueprintmedicines.com [blueprintmedicines.com]
- 3. An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blueprint’s work behind drug for fibrodysplasia ossificans progressiva | BioWorld [bioworld.com]
- 5. Recent progress in drug development for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Heterotopic Ossification in Mouse Models of Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pathophysiology of Fibrodysplasia Ossificans Progressiva and the Therapeutic Intervention of BLU-782 (Fidrisertib)
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Fibrodysplasia Ossificans Progressiva (FOP) is an exceedingly rare and debilitating genetic disorder characterized by the progressive formation of bone in soft and connective tissues, a process known as heterotopic ossification (HO).[1][2][3] This relentless progression leads to cumulative immobility and a severely shortened lifespan.[2][4] The root cause of FOP lies in a specific gain-of-function mutation in the ACVR1 gene, which encodes the Activin A receptor type I (ACVR1), also known as activin-like kinase 2 (ALK2), a bone morphogenetic protein (BMP) type I receptor.[1][2][5][6] BLU-782 (now known as fidrisertib) is a potent and selective small-molecule inhibitor of ALK2, developed to directly target the molecular driver of FOP.[4][7][8] This technical guide provides an in-depth overview of the pathophysiology of FOP, the mechanism of action of BLU-782, and a summary of key preclinical data.
The Molecular Pathophysiology of Fibrodysplasia Ossificans Progressiva
FOP is an autosomal dominant disorder, with most cases arising from spontaneous mutations.[2] The vast majority of classic FOP cases are attributed to a single, recurrent missense mutation (c.617G>A; R206H) in the glycine-serine (GS) rich domain of the ACVR1/ALK2 protein.[1][5][6] This mutation is the central driver of the disease's pathology.
The Canonical BMP Signaling Pathway
In its physiological state, the BMP signaling pathway is crucial for embryonic skeletal development and postnatal bone homeostasis.[1][3] The pathway is initiated when a BMP ligand (e.g., BMP2, BMP4, BMP7) binds to a complex of type I and type II BMP receptors on the cell surface.[1] This binding event leads to the phosphorylation and activation of the type I receptor (like ACVR1) by the constitutively active type II receptor. The activated type I receptor then phosphorylates intracellular signaling molecules called receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8/9.[6][9] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in osteogenesis and chondrogenesis.[9]
The Pathogenic ACVR1R206H Mutation
The R206H mutation in ACVR1 leads to a dysregulation of BMP signaling through two primary mechanisms:
-
Ligand-Independent Constitutive Activity: The mutated ACVR1R206H receptor exhibits a low level of constitutive (ligand-independent) activation, leading to a persistent, low-level downstream signaling cascade.[1][5]
-
Neomorphic Response to Activin A: A critical discovery in FOP pathophysiology is that the ACVR1R206H mutation confers a "neofunction," enabling the receptor to be potently activated by a ligand that does not typically trigger this pathway: Activin A.[5][8] Under normal circumstances, Activin A signals through a different set of receptors to regulate various cellular processes, but it does not activate the wild-type ACVR1 receptor to induce the BMP signaling cascade. In FOP patients, inflammatory triggers can increase local concentrations of Activin A, which then binds to the mutated ACVR1R206H receptor on fibro-adipogenic progenitors (FAPs), aberrantly and robustly activating the BMP/SMAD signaling pathway and driving the process of endochondral heterotopic ossification.[8]
The following diagram illustrates the wild-type and pathogenic FOP signaling pathways.
BLU-782 (Fidrisertib): A Selective ALK2 Inhibitor
BLU-782 was discovered through a systematic screening of a small-molecule library and optimized using structure-guided drug design to achieve high potency and selectivity for the ALK2 kinase.[4][8] It is now being developed under an exclusive global license agreement between Blueprint Medicines and Ipsen and is known as fidrisertib, currently under investigation in the Phase 2 FALKON clinical trial.[7]
Mechanism of Action
BLU-782 is a competitive inhibitor that binds to the ATP-binding pocket of the ALK2 kinase domain.[10] By occupying this site, it prevents the phosphorylation and subsequent activation of downstream signaling molecules (SMAD1/5/8), thereby blocking the aberrant signaling that drives HO in FOP.[10] A key feature of BLU-782 is its high selectivity for ALK2, including the mutated R206H form, over other closely related BMP type I receptors such as ALK1, ALK3, and ALK6.[4][11] This selectivity is critical for minimizing off-target effects and potential toxicities that could arise from indiscriminately inhibiting physiological BMP signaling, which is essential for normal tissue function.[9]
The following diagram illustrates the mechanism of action of BLU-782.
References
- 1. media.neliti.com [media.neliti.com]
- 2. Fibrodysplasia ossificans progressiva - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Variable signaling activity by FOP ACVR1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ifopa.org [ifopa.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent progress in drug development for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ongoing Clinical Trials Offer Hope for People Born with Genetic Mutation Behind Fibrodysplasia Ossificans - Be part of the knowledge - ReachMD [reachmd.com]
- 11. Blueprint’s work behind drug for fibrodysplasia ossificans progressiva | BioWorld [bioworld.com]
understanding the role of ALK2 in heterotopic ossification
An In-depth Technical Guide on the Core Role of ALK2 in Heterotopic Ossification
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heterotopic ossification (HO) is the pathological formation of extraskeletal bone in soft tissues, a debilitating condition often arising from trauma, surgery, or rare genetic disorders.[1][2] A central player in the molecular pathogenesis of HO is the Activin receptor-like kinase 2 (ALK2), also known as ACVR1, a type I receptor for bone morphogenetic proteins (BMPs).[3][4] Dysregulation of ALK2 signaling is a key driver of both genetic and acquired forms of HO.[3][4] In the genetic disorder Fibrodysplasia Ossificans Progressiva (FOP), a recurrent activating mutation (R206H) in the ACVR1 gene renders the ALK2 receptor hyperactive, leading to progressive and devastating endochondral ossification within muscle and connective tissues.[5][6][7] This mutation not only causes ligand-independent "leaky" signaling but also confers a neofunction, enabling the receptor to be aberrantly activated by Activin A.[5][8] In acquired HO, inflammatory conditions and tissue injury can lead to the overexpression of BMPs, which in turn excessively activate the ALK2 pathway.[9] This guide provides a comprehensive overview of the ALK2 signaling pathway, its pathogenic role in HO, key experimental models and protocols for its study, and emerging therapeutic strategies targeting this critical kinase.
The ALK2 Receptor in Canonical BMP Signaling
ALK2 is a transmembrane serine/threonine kinase receptor that plays a crucial role in the BMP signaling pathway, which is essential for embryonic skeletal development and postnatal bone homeostasis.[9][10]
Mechanism of Activation:
-
Ligand Binding: BMPs, such as BMP2, BMP4, and BMP7, bind to a heterotetrameric complex of two type I (e.g., ALK2, ALK3, ALK6) and two type II (e.g., BMPR2, ActRIIA, ActRIIB) receptors.[10][11]
-
Phosphorylation Cascade: Upon ligand binding, the constitutively active type II receptor kinase phosphorylates the glycine-serine-rich (GS) domain of the ALK2 receptor.[11][12]
-
SMAD Activation: The activated ALK2 receptor then phosphorylates the downstream effector proteins, SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[9][13]
-
Nuclear Translocation: The phosphorylated SMAD1/5/8 complex binds to the common mediator SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, upregulating the expression of osteogenic genes like RUNX2 and Osterix to promote bone formation.[14]
-
Non-Canonical Signaling: Besides the canonical SMAD pathway, BMPs can also activate non-SMAD pathways, such as the p38 MAPK pathway, which is also required for BMP-induced osteoblast differentiation.[9][10]
Pathogenic Role and Signaling of ALK2 in Heterotopic Ossification
Dysregulated ALK2 signaling is the primary driver of HO in FOP and a significant contributor to acquired HO.
Genetic Heterotopic Ossification: Fibrodysplasia Ossificans Progressiva (FOP)
FOP is caused by a single-point mutation in the ACVR1 gene, most commonly c.617G>A, which results in an arginine to histidine substitution at amino acid 206 (R206H) in the GS domain.[5][8] This mutation leads to pathogenic signaling through two distinct mechanisms:
-
Ligand-Independent ("Leaky") Signaling: The R206H mutation destabilizes the inactive conformation of the GS domain. This reduces the binding of the inhibitory protein FKBP12, resulting in low-level, constitutive activation of the receptor even in the absence of a BMP ligand.[3][4]
-
Neofunction and Activin A Hypersensitivity: The most critical pathogenic feature of the ALK2(R206H) mutant is its acquired ability to be activated by Activin A.[5][8] In cells with wild-type ALK2, Activin A is an antagonist of BMP signaling. However, in FOP cells, Activin A, which is often upregulated during inflammation, acts as a potent agonist, strongly phosphorylating SMAD1/5/8 and driving robust endochondral ossification.[3][5][15]
Acquired Heterotopic Ossification
In acquired HO, which occurs after trauma or surgery, the ALK2 receptor itself is not mutated. Instead, the local tissue environment becomes highly osteoinductive.[3] Severe trauma and inflammation lead to a significant local upregulation of BMP ligands (e.g., BMP2, BMP4).[3][16] This abundance of ligands leads to overstimulation of the otherwise normal ALK2 signaling pathway in mesenchymal stem cells and fibro/adipogenic progenitors (FAPs), driving their differentiation into bone-forming cells and causing HO.[3][9]
Quantitative Data on ALK2 Function and Inhibition
The following tables summarize key quantitative findings related to ALK2 signaling in HO and the efficacy of targeted inhibitors.
Table 1: Efficacy of Small Molecule Inhibitors on ALK2 Kinase Activity
| Compound | Target(s) | IC50 (nM) | Reference |
|---|---|---|---|
| LDN-193189 | BMP Type I Receptors (ALK2, ALK3) | 25.5 | [17] |
| BLU-782 (IPN60130) | ALK2 (selective) | High Affinity (preferential for R206H) | [18] |
| Staurosporine | Broad Kinase Inhibitor | 4,800 | [17] |
| GW 5074 | Raf-1 Kinase | 26,000 |[17] |
IC50 values indicate the concentration of inhibitor required to reduce enzyme activity by 50%. A lower value indicates higher potency.
Table 2: Relative mRNA Expression in Alk2(R206H/+) Mesenchymal Progenitor Cells
| Gene | Function | Expression Change vs. Wild-Type | Condition | Reference |
|---|---|---|---|---|
| Id1, Id2, Id3 | BMP-responsive transcription factors | Increased | Baseline (no ligand) | [19] |
| Msx2 | BMP-responsive transcription factor | Increased | Baseline & +BMP4 | [19] |
| Sox9 | Early chondrogenic marker | Increased | Day 7 of differentiation | [19] |
| Col2α1 | Early chondrogenic marker | Increased | Day 7 of differentiation | [19] |
| Acan (Aggrecan) | Chondrogenic marker | Increased | Day 10 of differentiation |[19] |
This table summarizes findings showing that the ALK2(R206H) mutation leads to both baseline upregulation of BMP target genes and an accelerated chondrogenic differentiation program.[19]
Experimental Protocols
Detailed and reproducible experimental models are crucial for studying ALK2's role in HO and for preclinical evaluation of new therapies.
Protocol: In Vitro ALK2 Kinase Assay (ADP-Glo™ Format)
This protocol is used to measure the kinase activity of purified ALK2 and to determine the potency of inhibitory compounds.[20][21][22]
Materials:
-
Recombinant human ALK2 enzyme
-
Substrate (e.g., Casein, 1 mg/ml)
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
ATP solution (e.g., 10-50 µM)
-
Test compounds diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reaction Setup: In a 96-well plate, add 2.5 µL of substrate and 2.5 µL of ATP solution to each well.
-
Compound Addition: Add 2.5 µL of the test inhibitor at various concentrations (or DMSO for control).
-
Enzyme Addition: Thaw purified ALK2 enzyme on ice. Dilute the enzyme in kinase buffer to the desired concentration (e.g., 5 ng/µL).
-
Initiate Reaction: Add 2.5 µL of the diluted ALK2 enzyme to each well (except "blank" controls). The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This stops the kinase reaction and depletes the remaining ATP.
-
Convert ADP to ATP: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30 minutes.
-
Measure Luminescence: Read the plate on a luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the ALK2 kinase activity.
-
Data Analysis: Calculate IC50 values for inhibitors by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol: Immunohistochemistry (IHC) for HO Tissue Sections
This protocol is for detecting specific proteins in paraffin-embedded tissue sections from in vivo HO models.[23][24]
Materials:
-
Formalin-fixed, paraffin-embedded tissue slides (5-8 µm sections)
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
3% Hydrogen Peroxide (H₂O₂) in methanol
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary Antibody (e.g., anti-SOX9 for cartilage, anti-Osteocalcin for bone)
-
Biotinylated Secondary Antibody
-
HRP-conjugated Streptavidin
-
DAB Substrate Kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5-10 min each).
-
Rehydrate through graded ethanol: 100% (2x, 3 min), 95% (1x, 3 min), 70% (1x, 3 min).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in citrate buffer and heat in a water bath or steamer at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature (approx. 20 min).
-
-
Peroxidase Blocking: Incubate sections in 3% H₂O₂ for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Apply Blocking Buffer and incubate for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Drain blocking buffer and apply diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash slides with PBS (3x, 5 min). Apply diluted biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Signal Amplification: Wash slides with PBS (3x, 5 min). Apply HRP-conjugated streptavidin and incubate for 30 minutes.
-
Detection: Wash slides with PBS (3x, 5 min). Apply freshly prepared DAB substrate solution and monitor for color development (typically 1-5 minutes).
-
Counterstaining: Stop the reaction by rinsing with water. Counterstain with Hematoxylin for 1-2 minutes.
-
Dehydration and Mounting: Rinse with tap water. Dehydrate slides through graded ethanol and clear in xylene. Mount with permanent mounting medium.
-
Analysis: Observe staining under a microscope.
Protocol: In Vivo Trauma-Induced HO Model
Animal models are essential for studying HO pathogenesis and testing therapies in a physiological context.[1][25] The Achilles tendon injury model is a well-established method for inducing trauma-based HO.
Materials:
-
8-12 week old mice (e.g., ACVR1 R206H conditional knock-in mice to model FOP, or wild-type mice for acquired HO).
-
Anesthesia (e.g., isoflurane).
-
Surgical tools (scalpel, forceps).
-
Suture material.
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and shave the hair over the hindlimb. Disinfect the surgical area.
-
Incision: Make a small longitudinal incision over the Achilles tendon.
-
Tendon Injury: Isolate the Achilles tendon and perform a complete transection (tenotomy) using a scalpel blade.
-
Suturing: Close the skin incision with sutures.
-
Post-Operative Care: Administer analgesics as required and monitor the animal's recovery.
-
HO Development: HO will develop at the injury site over the course of 2-6 weeks.
-
Analysis: At selected time points, euthanize the animals and harvest the hindlimbs. Analyze HO formation using micro-CT imaging for bone volume quantification and histology/IHC for cellular analysis.
-
Therapeutic Testing: For drug development, treatment with an ALK2 inhibitor (e.g., via oral gavage) can be initiated before or immediately after the injury, and its effect on HO volume can be quantified.[18]
Therapeutic Strategies and Drug Development Workflow
Targeting the dysregulated ALK2 kinase is the most promising therapeutic approach for HO.[3][4] Several strategies are being pursued:
-
Small Molecule Kinase Inhibitors: Development of potent and highly selective ATP-competitive inhibitors that block the kinase activity of ALK2.[13][18] Selectivity against other BMP type I receptors (like ALK3/BMPR1A) is critical to minimize off-target effects.
-
Antibody-Based Therapies: Use of neutralizing antibodies that block the binding of activating ligands, particularly Activin A, to the mutant ALK2 receptor.[11][15]
-
Gene Therapy: Investigational approaches aim to deliver a functional copy of the ACVR1 gene to outcompete the mutant allele or use antisense oligonucleotides to specifically degrade the mutant ACVR1 mRNA.[6][26]
Conclusion and Future Directions
ALK2 is unequivocally a central and validated therapeutic target for heterotopic ossification. The discovery of the gain-of-function ACVR1 mutations in FOP has revolutionized the understanding of HO pathogenesis, revealing a critical link between inflammation (via Activin A) and aberrant bone formation.[8] For drug development professionals, the focus remains on designing highly selective ALK2 inhibitors that can prevent HO flare-ups in FOP patients and potentially treat or prevent trauma-induced HO without disrupting essential physiological BMP signaling. Future research will likely concentrate on optimizing the therapeutic window for intervention, exploring combination therapies, and advancing novel modalities like gene therapy to provide long-term solutions for patients suffering from this debilitating condition.
References
- 1. Heterotopic Ossification: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting heterotopic ossification by inhibiting activin receptor-like kinase 2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. pnas.org [pnas.org]
- 6. Fibrodysplasia ossificans progressiva - Wikipedia [en.wikipedia.org]
- 7. Investigations of activated ACVR1/ALK2, a bone morphogenetic protein type I receptor, that causes fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Promiscuous signaling of ligands via mutant ALK2 in fibrodysplasia ossificans progressiva | Receptors & Clinical Investigation [smartscitech.com]
- 9. Overactive bone morphogenetic protein signaling in heterotopic ossification and Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Altered Signal Transduction in Heterotopic Ossification and Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mutant activin-like kinase 2 in fibrodysplasia ossificans progressiva are activated via T203 by BMP type II receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are ALK2 inhibitors and how do they work? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Overexpression of Wild-Type ACVR1 in Fibrodysplasia Ossificans Progressiva Mice Rescues Perinatal Lethality and Inhibits Heterotopic Ossification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reactionbiology.com [reactionbiology.com]
- 18. An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Alk2 Regulates Early Chondrogenic Fate in Fibrodysplasia Ossificans Progressiva Heterotopic Endochondral Ossification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. worldwide.promega.com [worldwide.promega.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 24. bosterbio.com [bosterbio.com]
- 25. Animal models of heterotopic ossification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. BioCentury - ACVR1 gene replacement for heterotopic ossification in FOP [biocentury.com]
An In-depth Technical Guide to IQB-782: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
IQB-782, also known as N-guanyl-cysteine, is a cysteine derivative with the CAS number 40454-21-5.[1] This molecule exhibits a dual mechanism of action, functioning as both a potent mucolytic-expectorant agent and an inhibitor of the thrombin activatable fibrinolysis inhibitor (TAFI).[2][3] Its properties make it a compound of interest for the potential treatment of obstructive pulmonary diseases and conditions related to fibrinolysis.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, including available quantitative data and generalized experimental protocols.
Chemical Structure and Properties
This compound is a derivative of the amino acid L-cysteine, characterized by the presence of a guanyl group attached to the amino group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2R)-2-(diaminomethylideneamino)-3-sulfanylpropanoic acid | [1] |
| Synonyms | N-guanyl-cysteine, N-Amidino-L-cysteine | [1] |
| CAS Number | 40454-21-5 | [1] |
| Molecular Formula | C4H9N3O2S | [4] |
| Molecular Weight | 163.20 g/mol | [1] |
| SMILES | N=C(N)N--INVALID-LINK--C(O)=O | [5] |
| InChI Key | XWRZKLKALVJDDS-REOHCLBHSA-N | [4] |
Biological Activities
This compound has demonstrated two distinct biological activities: mucolytic-expectorant effects and inhibition of the thrombin activatable fibrinolysis inhibitor (TAFI).
Mucolytic-Expectorant Activity
A pharmacological study on this compound revealed its potential as a mucolytic and expectorant agent.[2] The thiol group in its cysteine backbone is likely responsible for its mucolytic properties, which involve the cleavage of disulfide bonds in mucus glycoproteins, leading to a reduction in mucus viscosity.
The study reported the following qualitative effects:
-
Protection against respiratory airway obstruction: this compound protected rats against respiratory airway obstruction induced by tobacco smoke.[2]
-
Increased mucus secretion: It increased tracheo-bronchial mucus secretion in rabbits.[2]
-
Broncho-secretagogue activity: An increase in the pulmonary excretion of fluorescein in mice was observed, indicating enhanced bronchial secretion.[2]
-
In vitro viscosity reduction: this compound was effective in reducing the viscosity of a suspension of gastric mucin in vitro.[2]
A generalized workflow for evaluating the in vitro mucolytic activity of a compound like this compound is depicted below.
Inhibition of Thrombin Activatable Fibrinolysis Inhibitor (TAFI)
This compound has been identified as an inhibitor of the thrombin activatable fibrinolysis inhibitor (TAFI), also known as carboxypeptidase U. TAFI is a key enzyme in the regulation of fibrinolysis, the process of breaking down blood clots. By inhibiting TAFI, this compound can potentially enhance fibrinolysis.
Table 2: In Vitro Inhibitory Activity of this compound against TAFI and Related Enzymes
| Target | Parameter | Value (µM) | Source |
| TAFI | Ki(app) | 0.14 | [3] |
| CPN | IC50 | 49 | [5] |
| CPB | IC50 | 12 | [5] |
CPN: Carboxypeptidase N; CPB: Carboxypeptidase B
The signaling pathway of TAFI in fibrinolysis and the proposed point of intervention for this compound are illustrated in the following diagram.
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not publicly available in their entirety. The following are generalized protocols based on standard methodologies for assessing mucolytic activity and TAFI inhibition.
General Protocol for In Vitro Mucolytic Activity (Viscosity Measurement)
-
Preparation of Mucin Suspension: A suspension of porcine gastric mucin or other suitable mucus simulant is prepared in a buffer solution (e.g., phosphate-buffered saline, pH 7.0) to a final concentration that yields a measurable viscosity.
-
Preparation of Test Solutions: this compound is dissolved in the same buffer to create a stock solution, from which serial dilutions are made to obtain a range of test concentrations. A vehicle control (buffer only) is also prepared.
-
Incubation: The mucin suspension is mixed with either the this compound solution or the vehicle control at a defined ratio (e.g., 9:1 v/v). The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Viscosity Measurement: The viscosity of the incubated mixtures is measured using a viscometer (e.g., a cone-plate rheometer or a capillary viscometer) at a constant shear rate.
-
Data Analysis: The percentage reduction in viscosity for each this compound concentration is calculated relative to the vehicle control. An EC50 value (the concentration that causes a 50% reduction in viscosity) can be determined by plotting the percentage reduction against the logarithm of the this compound concentration.
General Protocol for TAFI Inhibition Assay
-
Activation of TAFI: Recombinant human pro-TAFI is activated to TAFIa by incubation with thrombin and thrombomodulin in a suitable buffer (e.g., HEPES-buffered saline) at 37°C for a specified time.
-
Enzyme Inhibition: The activated TAFIa is then incubated with various concentrations of this compound or a vehicle control for a short pre-incubation period.
-
Substrate Addition: A chromogenic or fluorogenic substrate for TAFIa (e.g., hippuryl-Arg) is added to the mixture to initiate the enzymatic reaction.
-
Kinetic Measurement: The rate of substrate cleavage is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the kinetic curves. The percentage of inhibition for each concentration of this compound is determined relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated by fitting the data to a dose-response curve. To determine the apparent inhibition constant (Ki(app)), the assay can be performed with varying substrate concentrations.
Conclusion
This compound is a dual-action molecule with potential therapeutic applications in respiratory and thrombotic disorders. Its mucolytic properties suggest its utility in conditions characterized by excessive or viscous mucus, while its inhibition of TAFI points to a role in modulating fibrinolysis. Further research, including detailed preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential and safety profile of this compound.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Thrombin-activatable fibrinolysis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
A Technical Guide to Activin A Signaling and its Inhibition by BLU-782 in Fibrodysplasia Ossificans Progressiva
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Activin A signaling pathway, its dysregulation in Fibrodysplasia Ossificans Progressiva (FOP), and the mechanism of action of BLU-782 (also known as fidrisertib or IPN60130), a selective inhibitor of the ALK2 kinase. The information presented herein is intended to support research and development efforts in the field of rare musculoskeletal disorders.
The Activin A Signaling Pathway: A Dual Role in Cellular Regulation
Activin A, a member of the transforming growth factor-β (TGF-β) superfamily, plays a crucial role in a wide array of biological processes, including cell growth, differentiation, and metabolism.[1][2] Its signaling cascade is initiated by the binding of Activin A to a complex of type II (ActRIIA/IIB) and type I (predominantly ALK4) serine/threonine kinase receptors.[3] This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[1][4][5] These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[1][4][5]
In addition to the canonical SMAD-dependent pathway, Activin A can also signal through non-SMAD pathways, such as the p38 MAPK, ERK1/2, and JNK pathways, in a cell-type-specific manner.[1]
Dysregulation in Fibrodysplasia Ossificans Progressiva (FOP)
Fibrodysplasia Ossificans Progressiva is a rare and debilitating genetic disorder characterized by the progressive replacement of skeletal muscle and connective tissues with heterotopic bone.[6][7] This abnormal bone formation is driven by gain-of-function mutations in the ACVR1 gene, which encodes the Activin Receptor-Like Kinase 2 (ALK2), a type I BMP receptor.[6][8][9] The most common mutation, occurring in over 95% of FOP patients, is a single amino acid substitution, R206H.[8]
This mutation renders the ALK2 receptor hypersensitive to bone morphogenetic protein (BMP) ligands and, critically, confers a neomorphic response to Activin A.[8] While Activin A normally antagonizes BMP signaling through the wild-type ALK2 receptor, in the context of the R206H mutation, it paradoxically activates the receptor, leading to aberrant downstream signaling and subsequent heterotopic ossification.[10] This gain-of-function activity results in the inappropriate activation of the BMP signaling pathway, driving the formation of ectopic bone.[6][10]
BLU-782: A Selective Inhibitor of Mutated ALK2
BLU-782 is a potent and highly selective small-molecule inhibitor of ALK2, specifically designed to target the underlying cause of FOP.[6][8] Through iterative, structure-guided drug design, BLU-782 was optimized for high binding affinity to the mutated ALK2R206H, while demonstrating minimal activity against other closely related ALK family members (ALK1, ALK3, and ALK6) and the broader kinome.[6][11] This selectivity is crucial for minimizing off-target effects and preserving normal physiological BMP signaling.[9]
By binding to the ATP-binding site of the ALK2 kinase domain, BLU-782 effectively blocks its phosphorylation activity, thereby preventing the downstream signaling cascade that leads to heterotopic ossification.[12] Preclinical studies have demonstrated that BLU-782 can prevent injury-induced heterotopic ossification, reduce associated edema, and allow for a normal muscle healing response in a genetically accurate mouse model of FOP.[6][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of BLU-782.
Table 1: In Vitro Selectivity of BLU-782
| Target | IC50 (nM) | Selectivity vs. ALK2R206H |
| ALK2R206H | 7 | - |
| ALK1 | >100-fold | >100x |
| ALK3 | >100-fold | >100x |
| ALK6 | >100-fold | >100x |
Data sourced from cellular assays measuring SMAD1 phosphorylation.[8][11]
Table 2: In Vivo Efficacy of BLU-782 in ALK2R206H Mouse Model
| Treatment Group | Dose (mg/kg) | Heterotopic Ossification (HO) Volume (mm³) | Edema (T2 Relaxation Time, ms) |
| Untreated Control | - | Present | Increased |
| BLU-782 | 10 | Not Significantly Different from Control | - |
| BLU-782 | 25 | Not Detected | Reduced |
| BLU-782 | 50 | Not Detected | Reduced |
Data from an injury-induced heterotopic ossification model in ALK2R206H knock-in mice.[8][11] Prophylactic oral dosing was administered.[6]
Key Experimental Protocols
ALK2 Kinase Assay (In Vitro)
This protocol outlines a common method for assessing ALK2 kinase activity and inhibitor potency using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant ALK2 kinase enzyme
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[13]
-
Substrate (e.g., Casein)[14]
-
ATP
-
Test inhibitor (e.g., BLU-782)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO) and then dilute in kinase assay buffer.
-
Add the diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Add the ALK2 enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 45-120 minutes).[13][14]
-
Terminate the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.[13]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[13]
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value of the test compound.
In Vivo Model of Fibrodysplasia Ossificans Progressiva
This protocol describes an injury-induced model of heterotopic ossification in a conditional knock-in ALK2R206H mouse model.[6]
Animal Model:
-
Conditional knock-in mice expressing the ALK2R206H mutation.[6] It is important to note that germline expression of ALK2R206H is perinatally lethal in mice.[11]
Procedure:
-
Administer the test compound (e.g., BLU-782) or vehicle control to the mice via the desired route (e.g., oral gavage) on a prophylactic dosing schedule.[6]
-
Induce muscle injury in one hindlimb, for example, by a pinch injury using rongeur forceps.[11] The contralateral limb can serve as an uninjured control.
-
Continue daily dosing of the test compound for a specified period (e.g., up to 19 days post-injury).[8]
-
Monitor the mice for signs of edema in the injured limb at various time points (e.g., days 2, 4, and 7) using methods like T2-weighted MRI.[8]
-
At the end of the study period (e.g., day 17), euthanize the mice and harvest the hindlimbs.[8]
-
Quantify the volume of heterotopic ossification in the injured limb using micro-computed tomography (μCT).[8]
-
Histological analysis of the affected tissues can also be performed to assess the cellular response to injury and treatment.[8]
Visualizations
Signaling Pathways
Caption: Activin A signaling in wild-type and FOP contexts.
BLU-782 Mechanism of Inhibition
Caption: BLU-782 selectively inhibits mutated ALK2 kinase activity.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for testing BLU-782 efficacy in a mouse model of FOP.
References
- 1. Activin signaling as an emerging target for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principles of the activin receptor signaling pathway and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intertwining of Activin A and TGFβ Signaling: Dual Roles in Cancer Progression and Cancer Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Signaling by Activin [reactome.org]
- 5. researchgate.net [researchgate.net]
- 6. An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ipsen and Blueprint Medicines announce exclusive global license agreement to develop and commercialize BLU-782 for the treatment of fibrodysplasia ossificans progressiva (FOP) [ipsen.com]
- 8. blueprintmedicines.com [blueprintmedicines.com]
- 9. Recent progress in drug development for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models of Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blueprint’s work behind drug for fibrodysplasia ossificans progressiva | BioWorld [bioworld.com]
- 12. Ongoing Clinical Trials Offer Hope for People Born with Genetic Mutation Behind Fibrodysplasia Ossificans - Be part of the knowledge - ReachMD [reachmd.com]
- 13. worldwide.promega.com [worldwide.promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. promega.com [promega.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Unraveling the Molecular Targets of BLU-782 (Fidrisertib) in the Bone Morphogenetic Protein Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular interactions of BLU-782 (also known as Fidrisertib and formerly as IPN60130) within the Bone Morphogenetic Protein (BMP) signaling pathway. It is designed to offer a comprehensive resource for researchers and professionals in drug development, detailing the mechanism of action, quantitative data, and the experimental methodologies used to elucidate the function of this targeted inhibitor. Initial searches for "IQB-782" did not yield specific results; however, extensive research has identified BLU-782 as the likely compound of interest, a selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2).
Executive Summary
BLU-782 is a potent and highly selective, orally active small-molecule inhibitor of ALK2, a BMP type I receptor. Its development is primarily focused on the treatment of Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder characterized by progressive heterotopic ossification (HO). FOP is driven by gain-of-function mutations in the ACVR1 gene, which encodes ALK2. The most common of these mutations is ALK2R206H. BLU-782 is designed to selectively target this mutant form of ALK2, thereby inhibiting the dysregulated downstream signaling of the BMP pathway that leads to ectopic bone formation.
The Bone Morphogenetic Protein (BMP) Signaling Pathway and the Role of ALK2
The BMP signaling pathway is crucial for embryonic development and tissue homeostasis, particularly in bone and cartilage formation. The pathway is initiated by the binding of BMP ligands to a heterotetrameric complex of type I and type II serine/threonine kinase receptors. This binding leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates receptor-regulated SMADs (SMAD1, SMAD5, and SMAD8), which subsequently form a complex with the common mediator SMAD4. This complex translocates to the nucleus to regulate the transcription of target genes.
In FOP, the mutant ALK2 receptor is hypersensitive to BMP ligands and can also be aberrantly activated by other ligands like Activin A, leading to constitutive activation of the downstream SMAD signaling cascade and subsequent heterotopic ossification.
Molecular Target of BLU-782: ALK2
The primary molecular target of BLU-782 is the Activin Receptor-Like Kinase 2 (ALK2). It shows a particular preference for the mutant form ALK2R206H, which is the underlying cause of FOP in the majority of patients. By inhibiting the kinase activity of ALK2, BLU-782 effectively blocks the phosphorylation of SMAD1/5, a critical step in the propagation of the BMP signal.
Mechanism of Action
BLU-782 acts as an ATP-competitive inhibitor of the ALK2 kinase. By binding to the ATP-binding pocket of ALK2, it prevents the transfer of phosphate from ATP to the SMAD1/5 substrates. This inhibition normalizes the downstream signaling of the BMP pathway, even in the presence of the activating ALK2 mutation, and has been shown to prevent the formation of heterotopic bone in preclinical models of FOP.
Figure 1: Mechanism of action of BLU-782 in the BMP signaling pathway.
Quantitative Data
The potency and selectivity of BLU-782 have been quantified through various in vitro assays. The following tables summarize the available IC50 data.
| Target | IC50 (nM) | Assay Type | Reference |
| ALK2R206H | 0.2 | Biochemical Assay | [1] |
| ALK2 (wild-type) | 0.6 | Biochemical Assay | [1] |
| ALK1 | 3 | Biochemical Assay | [1] |
| ALK6 | 24 | Biochemical Assay | [1] |
| ALK3 | 45 | Biochemical Assay | [1] |
| ALK4 | 65 | Biochemical Assay | [1] |
| TGFβR2 | 67 | Biochemical Assay | [1] |
| ALK5 | 155 | Biochemical Assay | [1] |
| ALK2R206H | 7 | Cellular Assay | [1] |
Table 1: In vitro potency of BLU-782 against various kinases.
Experimental Protocols
The characterization of BLU-782 involved several key experimental procedures. Below are detailed methodologies for these experiments, compiled from publicly available information and standard laboratory practices.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency (IC50) of BLU-782 against purified ALK2 and other kinases.
Methodology: A common method for this is a luminescence-based kinase assay such as the ADP-Glo™ Kinase Assay.
-
Reagents:
-
Purified recombinant kinase (e.g., ALK2R206H)
-
Kinase substrate (e.g., casein)
-
ATP
-
BLU-782 (serially diluted)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
-
Procedure:
-
Prepare a 2X kinase/substrate solution in the reaction buffer.
-
Prepare serial dilutions of BLU-782 in the reaction buffer.
-
In a 96-well or 384-well plate, add the BLU-782 dilutions.
-
Add the kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular SMAD Phosphorylation Assay
Objective: To assess the ability of BLU-782 to inhibit ALK2-mediated SMAD1/5 phosphorylation in a cellular context.
Methodology: This is typically performed using Western blotting or a plate-based immunoassay.
-
Cell Culture and Treatment:
-
HEK293T cells are commonly used and can be engineered to overexpress the mutant ALK2R206H.
-
Plate the cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of BLU-782 for a specified period (e.g., 1 hour).
-
Stimulate the cells with a ligand (e.g., Activin A or BMP) to induce SMAD phosphorylation for a short period (e.g., 30-60 minutes).
-
-
Western Blotting Protocol:
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5 (pSMAD1/5).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total SMAD1/5 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Quantify the band intensities to determine the inhibition of SMAD phosphorylation.
-
In Vivo Model of Heterotopic Ossification
Objective: To evaluate the efficacy of BLU-782 in preventing injury-induced heterotopic ossification in a mouse model of FOP.
Methodology: A conditional knock-in mouse model expressing the ALK2R206H mutation is often used.
-
Animal Model:
-
Acvr1R206H knock-in mice. The expression of the mutant allele can be induced post-natally to avoid embryonic lethality.
-
-
Induction of Heterotopic Ossification:
-
A common method is a pinch injury to the gastrocnemius muscle.
-
Anesthetize the mouse.
-
Apply a controlled pinch to the muscle for a defined period using forceps.
-
-
BLU-782 Administration:
-
Administer BLU-782 orally at various doses. Dosing can be prophylactic (starting before the injury) or therapeutic (starting after the injury).
-
-
Assessment of Heterotopic Ossification:
-
Monitor the mice for signs of edema and inflammation.
-
At defined time points post-injury, euthanize the mice and harvest the injured limbs.
-
Analyze the formation of heterotopic bone using micro-computed tomography (μCT). This allows for the quantification of bone volume and density.
-
Histological analysis of the tissue can also be performed to examine the cellular processes of endochondral ossification.
-
Figure 2: Experimental workflow for the characterization of BLU-782.
Conclusion
BLU-782 (Fidrisertib) is a highly selective and potent inhibitor of the mutant ALK2 kinase, a key driver of Fibrodysplasia Ossificans Progressiva. Through its targeted inhibition of the BMP signaling pathway, BLU-782 has demonstrated significant promise in preclinical models for the prevention of heterotopic ossification. The data and experimental methodologies outlined in this guide provide a comprehensive overview for researchers and drug development professionals working on targeted therapies for FOP and other disorders involving dysregulated BMP signaling. Further clinical investigation will be crucial to fully elucidate the therapeutic potential of this compound.
References
discovery and development of BLU-782 for rare diseases
An In-depth Technical Guide on the Discovery and Development of BLU-782 for Fibrodysplasia Ossificans Progressiva
Introduction
Fibrodysplasia ossificans progressiva (FOP) is an exceedingly rare and debilitating genetic disorder characterized by the progressive replacement of skeletal muscle and connective tissues with heterotopic bone.[1][2] This process, known as heterotopic ossification (HO), leads to the formation of a second skeleton, causing severe debilitation, joint immobility, and a shortened life expectancy.[1][3][4] The root cause of FOP has been identified as a gain-of-function mutation in the ACVR1 gene, which encodes the Activin A receptor type I (ACVR1), also known as activin receptor-like kinase 2 (ALK2).[1][5][6] The most prevalent mutation, found in over 95% of FOP patients, is the R206H substitution.[1][7] This mutation leads to dysregulated signaling through the bone morphogenetic protein (BMP) pathway.[1][6]
BLU-782 (also known as IPN60130 and later renamed fidrisertib) is a potent and highly selective small-molecule inhibitor of ALK2 developed by Blueprint Medicines as a targeted therapy for FOP.[1][8][9] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical and clinical development of BLU-782.
Pathophysiology of FOP and the Role of ACVR1/ALK2
The ACVR1/ALK2 protein is a type I serine/threonine kinase receptor in the TGF-β superfamily, playing a crucial role in transducing signals from BMPs.[5][10] In its normal state, the BMP signaling pathway is essential for skeletal development and repair.[11] The pathway is initiated when BMP ligands bind to a complex of type I and type II receptors. This binding leads to the phosphorylation and activation of the type I receptor (like ALK2) by the type II receptor. The activated ALK2 then phosphorylates downstream signaling proteins called SMADs (specifically SMAD1/5/8), which then translocate to the nucleus to regulate the transcription of target genes involved in bone and cartilage formation.[5][12][13]
The gain-of-function mutations in ACVR1 in FOP patients cause the ALK2 receptor to become hypersensitive to BMP ligands and, crucially, gain a neomorphic response to the ligand activin A, which normally does not signal through the SMAD1/5/8 pathway to this extent.[7][14] This results in constitutive and dysregulated activation of the BMP pathway, triggering the cascade that leads to the formation of ectopic bone in soft tissues.[1][12]
References
- 1. An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Blueprint’s work behind drug for fibrodysplasia ossificans progressiva | BioWorld [bioworld.com]
- 4. Fibrodysplasia ossificans progressiva - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. blueprintmedicines.com [blueprintmedicines.com]
- 8. ifopa.org [ifopa.org]
- 9. fidrisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. gosset.ai [gosset.ai]
- 11. ACVR1 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent progress in drug development for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for IQB-782 (BLU-782/IPN60130) in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IQB-782, also known as BLU-782 and fidrisertib (IPN60130), is a potent and highly selective, orally active inhibitor of Activin Receptor-Like Kinase 2 (ALK2), also known as Activin A Receptor, Type I (ACVR1). Gain-of-function mutations in the ALK2 gene are the primary driver of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder characterized by the progressive formation of heterotopic bone in soft and connective tissues. This compound is designed to selectively target the mutant form of ALK2 (most commonly ALK2R206H), thereby inhibiting the downstream dysregulated bone morphogenetic protein (BMP) signaling pathway that leads to heterotopic ossification.[1]
These application notes provide a comprehensive overview of the in vitro experimental protocols to characterize the activity and selectivity of this compound.
Mechanism of Action
This compound exerts its therapeutic effect by competitively binding to the ATP-binding site of the ALK2 kinase domain. In FOP, mutations in ALK2 lead to its hypersensitivity to ligands like Activin A and bone morphogenetic proteins (BMPs), resulting in constitutive activation of the downstream signaling cascade. This cascade primarily involves the phosphorylation of SMAD proteins (SMAD1, SMAD5, and SMAD8). Phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and induce the transcription of genes that drive chondrogenesis and osteogenesis, leading to heterotopic bone formation. By inhibiting the kinase activity of ALK2, this compound effectively blocks the phosphorylation of SMAD1/5/8, thus interrupting the pathological signaling cascade.[1]
Below is a diagram illustrating the targeted signaling pathway.
Quantitative Data Summary
The following tables summarize the key in vitro potency and selectivity data for this compound (BLU-782).
Table 1: Biochemical Potency of this compound against ALK Kinases
| Kinase Target | IC50 (nM) |
| ALK2R206H | 0.2 |
| ALK2 (Wild-Type) | 0.6 |
| ALK1 | 3 |
| ALK6 | 24 |
| ALK3 | 45 |
| ALK4 | 65 |
| ALK5 (TGFβR1) | 155 |
Data sourced from MedchemExpress.
Table 2: Cellular Potency and Selectivity of this compound
| Assay Type | Cell Line | Target | IC50 (nM) | Selectivity Fold (vs. ALK1, ALK3, ALK6) |
| Cellular Phospho-SMAD1 Inhibition Assay | HEK293T/ALK3KO | ALK2R206H | 7 | >100-fold |
Data sourced from BioWorld and MedchemExpress.[1]
Table 3: Kinome Selectivity Profile
| Screening Platform | Number of Kinases Screened | Concentration | Key Finding |
| KINOMEscan | >400 | 3 µM | High selectivity; only four kinases showed protein binding affinity <100 nM. |
Data sourced from a Blueprint Medicines presentation and BioWorld.[1]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the ability of this compound to inhibit the kinase activity of purified ALK2 enzyme by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant ALK2 enzyme (Wild-Type and R206H mutant)
-
Substrate (e.g., Casein)
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
384-well white assay plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stocks in Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of diluted this compound or vehicle (DMSO in Kinase Buffer).
-
2 µL of recombinant ALK2 enzyme diluted in Kinase Buffer.
-
2 µL of a substrate/ATP mixture (e.g., Casein and ATP in Kinase Buffer).
-
-
Kinase Reaction: Incubate the plate at room temperature (or 30°C) for 60-120 minutes to allow the kinase reaction to proceed.
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Phospho-SMAD1/5 Inhibition Assay (In-Cell Western/ELISA)
This assay measures the ability of this compound to inhibit the phosphorylation of SMAD1 and SMAD5 in a cellular context, providing a direct readout of ALK2 pathway inhibition.
Materials:
-
HEK293T cells (or other suitable cell line) engineered to express mutant ALK2R206H.
-
Cell culture medium and supplements.
-
96-well clear-bottom assay plates.
-
Ligand for stimulation (e.g., Activin A or BMP4).
-
This compound (or other test compounds).
-
Fixing solution (e.g., 4% formaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-SMAD1/5 and Mouse anti-GAPDH (or other loading control).
-
Secondary antibodies: IRDye®-conjugated Goat anti-Rabbit and Goat anti-Mouse.
-
Imaging system capable of detecting infrared fluorescence (e.g., LI-COR Odyssey).
Protocol:
-
Cell Seeding: Seed HEK293T-ALK2R206H cells into a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and starve the cells for 4-6 hours.
-
Compound Treatment: Pre-treat the cells with a serial dilution of this compound for 1 hour.
-
Ligand Stimulation: Stimulate the cells with an appropriate ligand (e.g., Activin A) for 30-60 minutes to induce SMAD1/5 phosphorylation. Include unstimulated and vehicle-treated stimulated controls.
-
Fixation and Permeabilization:
-
Aspirate the medium and fix the cells by adding 4% formaldehyde for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking: Wash the cells and block non-specific binding sites with blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies (anti-phospho-SMAD1/5 and anti-GAPDH) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells extensively with wash buffer (e.g., TBST). Incubate with a cocktail of fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Data Acquisition: Wash the cells a final time and acquire fluorescent signals using an appropriate imaging system.
-
Data Analysis: Quantify the intensity of the phospho-SMAD1/5 signal and normalize it to the GAPDH signal in each well. Calculate the percent inhibition for each this compound concentration relative to the stimulated vehicle control and determine the cellular IC50 value.
Kinome-wide Selectivity Profiling (KINOMEscan™)
This assay is typically performed as a service to assess the selectivity of a compound against a large panel of human kinases. It is a competition binding assay that quantifies the interaction of a compound with each kinase in the panel.
General Principle:
-
Assay Components: The assay involves three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound (this compound).
-
Competition Binding: this compound is incubated with the DNA-tagged kinase. This mixture is then applied to a solid support matrix containing the immobilized ligand.
-
Quantification: If this compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase that remains bound to the solid support is inversely proportional to the affinity of the test compound. The amount of DNA-tagged kinase is quantified using quantitative PCR (qPCR).
-
Data Analysis: The results are typically reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding of the compound to the kinase. A dissociation constant (Kd) can also be determined by running the assay with a range of compound concentrations. This allows for a comprehensive assessment of the compound's selectivity across the human kinome.
This service provides a powerful tool to identify potential off-target activities early in the drug discovery process, ensuring the development of a highly selective and potentially safer therapeutic candidate.
References
Application Notes and Protocols for BLU-782 in a Mouse Model of Fibrodysplasia Ossificans Progressiva (FOP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrodysplasia Ossificans Progressiva (FOP) is a rare and debilitating genetic disorder characterized by the progressive formation of heterotopic bone in soft and connective tissues.[1][2][3] This process, known as heterotopic ossification (HO), is driven by gain-of-function mutations in the ACVR1 gene, which encodes the ALK2 protein, a BMP type I receptor.[1][2][4][5] The most common mutation, R206H, allows the receptor to be aberrantly activated by activin A, leading to downstream signaling that initiates chondrogenesis and osteogenesis.[1][6][7][8]
BLU-782 (also known as IPN60130 or fidrisertib) is a potent and selective small-molecule inhibitor of ALK2.[2][9][10] It has been developed to target the underlying cause of FOP by blocking the signaling cascade that leads to HO.[4][8] Preclinical studies in mouse models of FOP have demonstrated its efficacy in preventing injury-induced HO.[4][9][10][11] These application notes provide a detailed overview of the use of BLU-782 in a mouse model of FOP, including its mechanism of action, experimental protocols, and key findings.
Mechanism of Action of BLU-782 in FOP
In FOP, the mutated ALK2 receptor (commonly ALK2R206H) gains a neomorphic function, enabling it to be activated by activin A.[1] This aberrant activation triggers the canonical BMP signaling pathway, leading to the phosphorylation of SMAD proteins (SMAD1/5/8) and subsequent gene transcription that drives the differentiation of fibro-adipogenic progenitors (FAPs) into chondrocytes and osteoblasts, ultimately resulting in HO.[6][7]
BLU-782 is an ATP-competitive inhibitor that selectively binds to the kinase domain of ALK2, with a preference for the mutant ALK2R206H.[2][9][10] By blocking the kinase activity of ALK2, BLU-782 prevents the phosphorylation of downstream SMADs, thereby inhibiting the signaling cascade responsible for HO.[4] This targeted inhibition allows for the potential prevention of HO while minimizing off-target effects on other related signaling pathways.[2][8][9]
Experimental Protocols
The following protocols are based on published preclinical studies of BLU-782 in a well-characterized, genetically accurate FOP mouse model, the ALK2R206H knock-in mouse.[4][9][10][12]
Animal Model
-
Model: Conditional knock-in ALK2R206H mouse model.[2][9] Germline expression of ALK2R206H can be perinatal lethal, necessitating the use of conditional models.[10]
-
Strain: Specific genetic background may vary, but should be consistent within a study.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
BLU-782 Formulation and Administration
-
Formulation: While the exact vehicle is often proprietary, a common vehicle for oral administration of small molecules in preclinical studies is a suspension in a solution such as 0.5% methylcellulose or a similar aqueous-based vehicle. It is crucial to ensure a homogenous suspension before each administration.
-
Route of Administration: Oral gavage is the standard route for BLU-782 in these mouse models.[9][10]
-
Dosage: Effective doses in the ALK2R206H mouse model have been reported to range from 25 mg/kg to 50 mg/kg, administered once daily.[10] A dose of 50 mg/kg was shown to be 100% efficacious in preventing HO in a pinch injury model.[10]
-
Dosing Regimen:
-
Prophylactic Dosing: Daily administration of BLU-782 is initiated prior to the injury and continued for a specified period post-injury. This has been shown to be the most effective approach.[3][4][9]
-
Delayed Dosing: Treatment is initiated at various time points after the injury to determine the therapeutic window. Studies have shown that ALK2 inhibition is required as early as day 2 post-injury and needs to be maintained for up to 12 days to fully prevent HO.[3][4] A delay of 4 days or more in initiating treatment may abrogate the preventive effect.[2][9]
-
Injury-Induced Heterotopic Ossification Models
Two primary models are used to induce HO in the FOP mouse model:
-
Muscle Pinch Injury:
-
Anesthetize the mouse using an approved anesthetic protocol (e.g., isoflurane).
-
Using rongeur forceps, apply a firm pinch to the calf muscle (gastrocnemius) of one hind limb for a consistent duration (e.g., 10 seconds).[10]
-
The contralateral limb can serve as an uninjured control.
-
Provide appropriate post-procedural analgesia as recommended by veterinary staff.
-
-
Cardiotoxin (CTX) Injection:
-
Anesthetize the mouse.
-
Inject a standardized dose and volume of cardiotoxin (e.g., 10 µM in sterile saline) directly into the target muscle (e.g., gastrocnemius or quadriceps).[12]
-
This method induces a more widespread and robust muscle injury compared to the pinch model.
-
Efficacy Endpoints and Analysis
-
Edema and Inflammation:
-
Heterotopic Ossification Volume:
-
Method: Micro-computed tomography (µCT) is the gold standard for quantifying the volume of heterotopic bone. Imaging is typically performed at later time points when the bone has matured (e.g., day 14 or 17 post-injury).[4]
-
Observation: Prophylactic treatment with BLU-782 can completely prevent the formation of HO.[4][10]
-
-
Histological Analysis:
-
Method: Injured tissues are harvested at various time points (e.g., days 2, 4, 7, 10, and 14) and processed for histology. Hematoxylin and Eosin (H&E) staining is used to visualize the tissue morphology, including the inflammatory infiltrate, fibroproliferative response, cartilage formation (endochondral ossification), and mature bone.[4][12]
-
Observation: In vehicle-treated FOP mice, a progression from a fibroproliferative response to cartilage and then mature bone is observed.[4] In BLU-782-treated mice, a normal muscle healing response is observed without the formation of cartilage or bone.[2][9]
-
Data Presentation
The following tables summarize the quantitative data from preclinical studies of BLU-782.
Table 1: Dose-Dependent Efficacy of BLU-782 in Preventing Heterotopic Ossification
| Treatment Group | Dose (mg/kg, oral, once daily) | Mean HO Volume (mm³) | Efficacy (% Inhibition) |
| Vehicle Control | - | > 20 | 0% |
| BLU-782 | 10 | Not significantly different from control | ~0% |
| BLU-782 | 25 | Significantly reduced | >70% |
| BLU-782 | 50 | 0 | 100% |
Data synthesized from published findings.[10]
Table 2: Therapeutic Window for BLU-782 Intervention
| Dosing Initiation (Post-Injury) | Dosing Duration | Outcome |
| Prophylactic (pre-injury) | Until Day 12 | Complete prevention of HO |
| Day 2 | Until Day 12 | Complete prevention of HO |
| Day 4 | Until Day 12 | HO formation observed (abrogated effect) |
| Prophylactic | Until Day 3 | HO formation observed |
| Prophylactic | Until Day 7 | HO formation observed |
Data synthesized from published findings.[2][4][9]
Conclusion
BLU-782 has demonstrated significant promise as a therapeutic agent for FOP in preclinical mouse models. Its high selectivity for the mutant ALK2 receptor allows for targeted inhibition of the pathogenic signaling pathway, effectively preventing the formation of heterotopic ossification. The provided protocols and data serve as a guide for researchers and drug development professionals working on novel therapies for FOP. Prophylactic, once-daily oral administration of BLU-782 has been shown to be a highly effective strategy in preventing injury-induced HO, highlighting its potential as a chronic preventative therapy for patients with FOP.[4]
References
- 1. JCI - Anti-ACVR1 antibodies exacerbate heterotopic ossification in fibrodysplasia ossificans progressiva (FOP) by activating FOP-mutant ACVR1 [jci.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. blueprintmedicines.com [blueprintmedicines.com]
- 5. Advancements in mechanisms and drug treatments for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An anti-ACVR1 antibody exacerbates heterotopic ossification by fibro-adipogenic progenitors in fibrodysplasia ossificans progressiva mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Recent progress in drug development for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blueprint’s work behind drug for fibrodysplasia ossificans progressiva | BioWorld [bioworld.com]
- 11. Ipsen and Blueprint Medicines announce exclusive global license agreement to develop and commercialize BLU-782 for the treatment of fibrodysplasia ossificans progressiva (FOP) [ipsen.com]
- 12. An Acvr1 R206H knock-in mouse has fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IQB-782 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
IQB-782 (also known as BLU-782 or Fidrisertib) is a potent and selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2).[1][2] It exhibits high affinity for both wild-type ALK2 and its constitutively active mutant, ALK2R206H, which is a key driver in the pathogenesis of fibrodysplasia ossificans progressiva (FOP).[1][2] The primary mechanism of action of this compound is the inhibition of the downstream phosphorylation of SMAD1 and SMAD5, key mediators in the bone morphogenetic protein (BMP) signaling pathway.[1] These application notes provide detailed information on the solubility and stability of this compound, along with protocols for its use in cell-based assays to facilitate research and drug development efforts.
Physicochemical Properties
A comprehensive understanding of the solubility and stability of this compound is critical for designing robust and reproducible cell culture experiments.
Solubility
This compound is sparingly soluble in aqueous solutions and requires an organic solvent for the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent.
Table 1: Solubility of this compound in DMSO
| Concentration | Solvent | Notes |
| 1 mg/mL | DMSO | - |
| 4.17 mg/mL | DMSO | May require warming and sonication. |
| 83.33 mg/mL | DMSO | Requires sonication. |
It is crucial to use anhydrous DMSO to prepare high-concentration stock solutions to minimize the introduction of water, which can affect compound stability and solubility.
Stability
Proper storage of this compound stock solutions is essential to maintain its biological activity.
Table 2: Stability and Storage of this compound Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -20°C | 1 month | Store in small, single-use aliquots to avoid repeated freeze-thaw cycles. |
| -80°C | 6 months | For long-term storage, use airtight vials to prevent moisture contamination. |
Stability in Cell Culture Media:
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of the ALK2 kinase. In the canonical BMP signaling pathway, the binding of a BMP ligand to its receptor complex leads to the phosphorylation of the ALK2 receptor. Activated ALK2 then phosphorylates the downstream effector proteins, SMAD1 and SMAD5. Phosphorylated SMAD1/5 (pSMAD1/5) forms a complex with SMAD4, which translocates to the nucleus and regulates the transcription of target genes. This compound binds to the ATP-binding pocket of ALK2, preventing the phosphorylation of SMAD1/5 and thereby blocking the downstream signaling cascade.
Experimental Protocols
The following protocols provide a general framework for using this compound in cell-based assays. Optimization of specific parameters such as cell seeding density, inhibitor concentration, and incubation time may be necessary for different cell lines and experimental goals.
Stock Solution Preparation
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, for a 10 mM stock solution of this compound (Molecular Weight: 562.7 g/mol ), dissolve 5.627 mg in 1 mL of DMSO.
-
Vortex briefly and/or sonicate in a water bath to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
General Workflow for a Cell-Based Assay
Protocol: Inhibition of SMAD1/5 Phosphorylation in HEK293 or C2C12 Cells
This protocol describes how to assess the inhibitory effect of this compound on SMAD1/5 phosphorylation using Western blotting. HEK293 cells are a commonly used cell line for transient transfection and signaling studies, while C2C12 myoblast cells are responsive to BMP ligands.[3]
1. Cell Seeding:
-
Seed HEK293 or C2C12 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. This density will need to be optimized for your specific cell line and growth conditions.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.
2. Cell Treatment:
-
The following day, prepare fresh serial dilutions of this compound in serum-free or low-serum medium from your 10 mM DMSO stock. A typical concentration range to test for an initial dose-response experiment would be from 1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Aspirate the growth medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
To induce SMAD1/5 phosphorylation, add the appropriate ligand (e.g., BMP4 or Activin A for cells expressing ALK2R206H) to the wells at a pre-determined optimal concentration.[4] A non-ligand-stimulated control should also be included.
-
Incubate for the desired stimulation time (typically 30-60 minutes for SMAD phosphorylation).
3. Cell Lysis:
-
After the treatment period, place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new set of pre-chilled tubes.
4. Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-SMAD1/5 and total SMAD1/5 (as a loading control) overnight at 4°C. A housekeeping protein antibody (e.g., GAPDH or β-actin) should also be used to ensure equal loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system and quantify the band intensities.
Expected Results:
Treatment with this compound is expected to show a dose-dependent decrease in the level of phosphorylated SMAD1/5 upon ligand stimulation, while the total SMAD1/5 and housekeeping protein levels should remain relatively constant.
Quantitative Data
The following table summarizes the reported inhibitory activity of this compound against various kinases.
Table 3: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| ALK2R206H | Biochemical Assay | 0.2 |
| ALK2 | Biochemical Assay | 0.6 |
| ALK1 | Biochemical Assay | 3 |
| ALK6 | Biochemical Assay | 24 |
| ALK3 | Biochemical Assay | 45 |
| ALK4 | Biochemical Assay | 65 |
| TGFβR2 | Biochemical Assay | 67 |
| ALK5 | Biochemical Assay | 155 |
| ALK2R206H | HEK293T/ALK3KO Cellular Assay | 7 |
IC50 values can vary depending on the specific assay conditions, cell line, and reagents used.[1][5]
Troubleshooting
For common issues encountered during cell-based assays with kinase inhibitors, such as compound precipitation or lack of activity, refer to general troubleshooting guides for small molecule inhibitors. Key considerations include ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%), confirming the activity of the ligand used for stimulation, and optimizing inhibitor concentration and treatment duration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determining the suitability of C2C12 and HEK293 in dual luciferase assay (DLA) for ACVR1 (ALK2) and TGFBR1 (ALK5) – openlabnotebooks.org [openlabnotebooks.org]
- 4. Evaluating the inhibition of ALK2 phosphorylation of SMAD1/5 by M4K lead compounds in DIPG patient-derived cells (SU-DIPG-IV, HSJD-DIPG-007, HSJD-DIPG-018 and SU-DIPG-XXI) – openlabnotebooks.org [openlabnotebooks.org]
- 5. Blueprint’s work behind drug for fibrodysplasia ossificans progressiva | BioWorld [bioworld.com]
Application Notes and Protocols for BLU-782 Administration in Animal Models of Heterotopic Ossification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterotopic ossification (HO) is the abnormal formation of bone in soft tissues. A severe genetic form of HO is Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating disease caused by gain-of-function mutations in the ACVR1 gene, which encodes the Activin receptor-like kinase 2 (ALK2), a bone morphogenetic protein (BMP) type I receptor.[1][2][3][4] The most common mutation, ALK2R206H, leads to hypersensitivity to BMP ligands and a neomorphic response to activins, driving the progressive replacement of skeletal muscle and connective tissue with bone.[1][4]
BLU-782 (also known as fidrisertib or IPN60130) is a potent and highly selective small-molecule inhibitor of ALK2.[1][2][5] It has been developed to target the underlying cause of FOP by blocking the aberrant signaling from the mutated ALK2 receptor.[1][5] Preclinical studies in animal models of FOP have demonstrated the efficacy of BLU-782 in preventing injury-induced heterotopic ossification.[1][2][3] These application notes provide a summary of the key quantitative data and detailed experimental protocols for the administration of BLU-782 in a transgenic mouse model of FOP.
Mechanism of Action
BLU-782 acts as a competitive inhibitor at the ATP-binding site of the ALK2 kinase domain. In FOP, the mutated ALK2 receptor is overactive, leading to the phosphorylation of SMAD proteins (SMAD1/5/8) and subsequent downstream signaling that initiates the cascade of events leading to bone formation. By binding to ALK2, BLU-782 blocks this phosphorylation and interrupts the pathogenic signaling pathway, thereby preventing the formation of heterotopic bone.[1][6]
Caption: ALK2 signaling pathway and BLU-782 mechanism of action.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of BLU-782 in animal models of heterotopic ossification.
Table 1: In Vitro Potency and Selectivity of BLU-782
| Target | Assay Type | IC50 (nM) | Selectivity vs. ALK1, ALK3, ALK6 | Reference |
| ALK2R206H | Cellular | 7 | >100-fold | [5] |
| ALK2 (Wild-Type) | Cellular | Potent Inhibition | - | [5] |
| Other Kinases | Protein Binding | >100 nM for most | High Kinome Selectivity | [5] |
Table 2: In Vivo Efficacy of BLU-782 in ALK2R206H Mouse Model
| Dosing Regimen | Dosage (mg/kg) | Treatment Duration | Outcome | Reference |
| Prophylactic | 10 | Daily | Not significantly different from control | [5] |
| Prophylactic | 25 | Daily | >70% ALK2R206H inhibition | [5] |
| Prophylactic | 50 | Daily | 100% efficacious in preventing HO | [5] |
| Delayed Start (Day 2 post-injury) | Not Specified | Until Day 19 | Prevention of HO | [1][2] |
| Delayed Start (Day 4 post-injury) | Not Specified | Until Day 19 | Abrogated HO prevention | [1][2] |
| Early Stop (Until Day 12 post-injury) | Not Specified | Prophylactic start | Prevention of HO | [1][7] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of BLU-782 in a mouse model of FOP.
Animal Model
-
Model: Conditional knock-in ALK2R206H transgenic mouse model.[1][2] This model recapitulates key features of human FOP, including injury-induced heterotopic ossification.[1]
-
Strain: Specific strain details should be referenced from the original publications.
-
Housing: Standard laboratory conditions with ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Heterotopic Ossification Induction: Muscle Pinch Injury Model
-
Anesthesia: Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation).
-
Injury: Induce a muscle injury by firmly pinching the gastrocnemius (calf) muscle of one hindlimb for 10 seconds using rongeur forceps.[5] The contralateral limb can serve as an uninjured control.
-
Post-operative Care: Monitor the animal for recovery from anesthesia and provide appropriate post-operative analgesia as per IACUC guidelines.
BLU-782 Administration
-
Formulation: BLU-782 is typically formulated for oral administration. The specific vehicle should be determined based on the compound's solubility and stability (e.g., a solution or suspension).
-
Dosing:
-
Prophylactic Dosing: Begin daily oral administration of BLU-782 at the desired dose (e.g., 50 mg/kg) at least 4 days prior to the injury and continue for the duration of the experiment (e.g., up to 19 days post-injury).[1][7]
-
Delayed Dosing: Initiate daily oral administration at various time points after the pinch injury (e.g., Day 2, 4, or 6) to assess the therapeutic window.[1][2]
-
Dose Volume: Administer a consistent volume based on the animal's body weight.
-
-
Control Group: Administer the vehicle solution to a control group of mice following the same dosing schedule.
Assessment of Heterotopic Ossification
-
Edema Measurement (Optional):
-
At early time points (e.g., 2, 4, and 7 days post-injury), magnetic resonance imaging (MRI) can be used to quantify edema in the injured limb.[1]
-
-
HO Volume Quantification:
-
Histological Analysis:
-
Following µCT scanning, decalcify the tissue samples.
-
Embed the tissues in paraffin and section for histological staining (e.g., Hematoxylin and Eosin, Safranin O/Fast Green) to examine the cellular composition of the injury site, including the presence of cartilage and bone.
-
References
- 1. blueprintmedicines.com [blueprintmedicines.com]
- 2. An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in drug development for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blueprint’s work behind drug for fibrodysplasia ossificans progressiva | BioWorld [bioworld.com]
- 6. Advancements in mechanisms and drug treatments for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for IQB-782, a Selective ALK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of IQB-782 (also known as BLU-782 and fidrisertib), a potent and highly selective small-molecule inhibitor of Activin-like Kinase 2 (ALK2). This compound is under investigation for the treatment of fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder characterized by abnormal bone formation. These notes detail the mechanism of action, key experimental data, and protocols for utilizing this compound in a research setting.
Mechanism of Action
Fibrodysplasia ossificans progressiva is driven by gain-of-function mutations in the ACVR1 gene, which encodes the ALK2 protein, a type I bone morphogenetic protein (BMP) receptor. The most common mutation, ALK2R206H, leads to hypersensitivity to BMP ligands and a neomorphic response to activin A, resulting in dysregulated signaling through the BMP pathway and subsequent heterotopic ossification (HO)[1][2].
This compound was specifically designed to be a highly selective inhibitor of the mutant ALK2 kinase[3]. It effectively blocks the downstream signaling cascade, thereby preventing the abnormal bone formation that is characteristic of FOP[1][2]. Preclinical studies have demonstrated that this compound preferentially binds to and inhibits the mutated ALK2R206H with high affinity, showing over 100-fold selectivity compared to other closely related ALK family members such as ALK1, ALK3, and ALK6[1][4].
Signaling Pathway
The following diagram illustrates the BMP signaling pathway in the context of FOP and the inhibitory action of this compound. In FOP, the mutated ALK2 receptor is constitutively active and can also be aberrantly activated by Activin A. This leads to the phosphorylation of SMAD proteins (SMAD1/5/8), which then translocate to the nucleus to induce the transcription of genes that promote osteogenesis. This compound acts by blocking the kinase activity of the mutated ALK2, thus preventing the phosphorylation of SMADs and halting the pro-osteogenic signaling cascade.
References
- 1. An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blueprintmedicines.com [blueprintmedicines.com]
- 3. Blueprint Medicines Presents Foundational Preclinical Data Supporting the Development of BLU-782, a Highly Selective ALK2 Inhibitor, for the Treatment of Patients with Fibrodysplasia Ossificans Progressiva [prnewswire.com]
- 4. Blueprint’s work behind drug for fibrodysplasia ossificans progressiva | BioWorld [bioworld.com]
Techniques for Measuring BLU-782 Efficacy In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BLU-782 (also known as fidrisertib or IPN60130) is a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), a protein whose gain-of-function mutations are the primary cause of fibrodysplasia ossificans progressiva (FOP). FOP is a rare and debilitating genetic disorder characterized by heterotopic ossification (HO), the formation of bone in soft tissues.[1] These application notes provide detailed protocols for evaluating the in vivo efficacy of BLU-782 in a genetically accurate mouse model of FOP. The methodologies described herein cover the induction of heterotopic ossification, treatment regimens, and quantitative assessment of therapeutic efficacy using advanced imaging techniques and histological analysis.
Introduction
FOP is driven by mutations in the ACVR1 gene, which encodes the ALK2 receptor. The most common mutation, R206H, leads to aberrant signaling through the bone morphogenetic protein (BMP) pathway, resulting in progressive and debilitating heterotopic bone formation.[2] BLU-782 is a small molecule inhibitor designed to selectively target the mutant ALK2 receptor, thereby preventing the downstream signaling cascade that leads to HO.[1][3] Preclinical studies have demonstrated that BLU-782 can prevent injury-induced HO, reduce associated edema, and preserve normal muscle tissue response to injury in a validated FOP mouse model.[2][3][4]
This document outlines the key in vivo techniques and protocols to assess the efficacy of BLU-782, providing a guide for researchers aiming to replicate or build upon these seminal studies.
Signaling Pathway of ALK2 in FOP and the Mechanism of Action of BLU-782
The following diagram illustrates the dysregulated ALK2 signaling pathway in FOP and the targeted mechanism of action of BLU-782. In FOP, the mutated ALK2 receptor becomes hyperactive, leading to downstream phosphorylation of SMAD1/5/8 and subsequent gene transcription that promotes chondrogenesis and osteogenesis, ultimately resulting in heterotopic ossification. BLU-782 acts by selectively inhibiting the kinase activity of the mutant ALK2 receptor, thereby blocking this pathological signaling cascade.
Experimental Protocols
Animal Model
The most relevant animal model for studying FOP and the efficacy of BLU-782 is the conditional knock-in Acvr1R206H mouse.[2] This model carries a floxed allele of the human ACVR1R206H mutation, allowing for temporal control of its expression.
-
Strain: C57BL/6 background is commonly used.
-
Induction of Acvr1R206H expression:
-
Tamoxifen-inducible Cre (e.g., UBC-Cre-ERT2): Administration of tamoxifen induces Cre recombinase activity, leading to the expression of the mutant ALK2.
-
Doxycycline-inducible Cre (e.g., rtTA-Cre): Administration of doxycycline in the diet or drinking water activates Cre expression.
-
-
Genotyping: Standard PCR protocols should be used to confirm the genotype of the mice.
Induction of Heterotopic Ossification (HO)
HO in the Acvr1R206H mouse model is typically induced by a controlled muscle injury. The "muscle pinch" model is a well-established method for this purpose.[5]
-
Anesthesia: Anesthetize the mouse using isoflurane (2-3% in oxygen).
-
Injury Procedure:
-
Place the anesthetized mouse in a prone position.
-
Using rongeur forceps, apply a firm pinch to the calf muscle (gastrocnemius) of one hindlimb for 5-10 seconds. The contralateral limb can serve as an uninjured control.
-
Ensure the pinch is sufficient to cause a localized trauma without breaking the skin.
-
-
Post-operative Care: Monitor the animal for recovery from anesthesia and any signs of distress.
BLU-782 Dosing Regimen
BLU-782 is orally bioavailable and can be administered via oral gavage.
-
Prophylactic Dosing: Begin daily administration of BLU-782 at least 24 hours prior to the muscle pinch injury and continue for the duration of the experiment (typically 14-21 days).
-
Delayed Dosing: To investigate the therapeutic window, initiate daily BLU-782 administration at various time points post-injury (e.g., 2, 4, or 6 days).[2]
-
Vehicle Control: A control group receiving the vehicle solution (e.g., 0.5% methylcellulose) should be included in all experiments.
-
Dosage: Effective doses in preclinical studies have ranged from 10 mg/kg to 50 mg/kg, administered once daily.[5]
Efficacy Measurement Techniques
Measurement of Edema with Magnetic Resonance Imaging (MRI)
Muscle injury induces a localized inflammatory response and edema, which can be quantified using T2-weighted MRI.
-
Imaging Time Points: Perform MRI scans at 2, 4, and 7 days post-injury to monitor the progression and resolution of edema.[6]
-
MRI System: A high-field small-animal MRI system (e.g., 7T or 9.4T) is recommended.
-
T2-Weighted Sequence Parameters (Representative):
-
Sequence: Fast Spin Echo (FSE) or Turbo Spin Echo (TSE)
-
Repetition Time (TR): 2000-4000 ms
-
Echo Time (TE): 30-60 ms
-
Slice Thickness: 1 mm
-
Field of View (FOV): To cover the entire hindlimb
-
Matrix Size: 256 x 256 or higher
-
-
Image Analysis:
-
Draw a region of interest (ROI) around the injured muscle on the T2-weighted images.
-
Measure the mean signal intensity within the ROI.
-
An increase in T2 signal intensity corresponds to increased water content and edema.
-
Quantification of Heterotopic Ossification with Micro-Computed Tomography (µCT)
µCT is the gold standard for the three-dimensional visualization and quantification of mineralized HO.
-
Imaging Time Points: Scan the mice at 10, 14, and 21 days post-injury to assess the formation and maturation of HO.[6]
-
µCT System: A high-resolution in vivo or ex vivo µCT scanner is required.
-
Scanning Parameters (Representative):
-
Voxel Size: 10-20 µm
-
X-ray Voltage: 50-70 kVp
-
X-ray Current: 200-500 µA
-
Integration Time: 100-300 ms
-
-
Image Analysis:
-
Reconstruct the µCT images.
-
Define a region of interest (ROI) encompassing the injured muscle area.
-
Apply a global threshold to segment the mineralized HO from the soft tissue. A Hounsfield Unit (HU) threshold of 645 is a common starting point for bone segmentation.
-
Calculate the total volume of the segmented HO in mm³.
-
Histological Analysis
Histology provides cellular-level detail of the tissue response to injury and the process of HO formation.
-
Tissue Collection: At the experimental endpoint, euthanize the mice and dissect the injured and control hindlimb muscles.
-
Fixation and Processing:
-
Fix the tissues in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the samples containing HO using a suitable decalcifying agent (e.g., EDTA).
-
Process the tissues and embed in paraffin.
-
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of inflammation and muscle regeneration.
-
Safranin O/Fast Green: To visualize cartilage (red/orange) and bone (green).
-
Alcian Blue: To specifically stain for cartilage matrix.
-
-
Analysis: Qualitatively and quantitatively assess the extent of muscle damage, inflammatory cell infiltration, cartilage formation, and mature bone formation.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating the in vivo efficacy of BLU-782.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Effect of Prophylactic BLU-782 Treatment on Injury-Induced Edema
| Treatment Group | Dose (mg/kg) | Day 2 Post-Injury (Mean T2 Signal Intensity ± SEM) | Day 4 Post-Injury (Mean T2 Signal Intensity ± SEM) | Day 7 Post-Injury (Mean T2 Signal Intensity ± SEM) |
| Vehicle | - | Value | Value | Value |
| BLU-782 | 10 | Value | Value | Value |
| BLU-782 | 25 | Value | Value | Value |
| BLU-782 | 50 | Value | Value | Value |
| Uninjured Control | - | Value | Value | Value |
Table 2: Effect of Prophylactic BLU-782 Treatment on Injury-Induced Heterotopic Ossification Volume
| Treatment Group | Dose (mg/kg) | Day 14 Post-Injury (Mean HO Volume, mm³ ± SEM) | Day 21 Post-Injury (Mean HO Volume, mm³ ± SEM) |
| Vehicle | - | Value | Value |
| BLU-782 | 10 | Value | Value |
| BLU-782 | 25 | Value | Value |
| BLU-782 | 50 | 0[5] | 0[5] |
| Uninjured Control | - | 0 | 0 |
Table 3: Therapeutic Window of BLU-782 on Injury-Induced Heterotopic Ossification
| Treatment Group | Initiation of Dosing (Post-Injury) | Day 21 Post-Injury (Mean HO Volume, mm³ ± SEM) |
| Vehicle | - | Value |
| BLU-782 (50 mg/kg) | Day 0 (Prophylactic) | 0[2] |
| BLU-782 (50 mg/kg) | Day 2 | Significantly Reduced[2] |
| BLU-782 (50 mg/kg) | Day 4 | No Significant Reduction[2] |
| BLU-782 (50 mg/kg) | Day 6 | No Significant Reduction[2] |
Note: "Value" indicates where quantitative data from experiments would be inserted. The provided "0" and qualitative descriptions are based on published findings.[2][5]
Conclusion
The protocols and techniques described in these application notes provide a comprehensive framework for the in vivo evaluation of BLU-782 efficacy in a preclinical model of FOP. Consistent application of these methods, particularly the use of a genetically relevant animal model and quantitative imaging modalities, is crucial for obtaining reproducible and translatable data. These studies are essential for furthering our understanding of FOP pathophysiology and for the continued development of targeted therapies like BLU-782.
References
- 1. Recent progress in drug development for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ipsen and Blueprint Medicines announce exclusive global license agreement to develop and commercialize BLU-782 for the treatment of fibrodysplasia ossificans progressiva (FOP) [ipsen.com]
- 4. biospace.com [biospace.com]
- 5. Blueprint’s work behind drug for fibrodysplasia ossificans progressiva | BioWorld [bioworld.com]
- 6. blueprintmedicines.com [blueprintmedicines.com]
Application Notes and Protocols for Fidrisertib in ALK2 Mutation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fidrisertib, also known as BLU-782 and IPN60130, is a potent and selective oral inhibitor of Activin receptor-like kinase 2 (ALK2), also known as Activin A receptor, type I (ACVR1).[1][2][3] Gain-of-function mutations in the ACVR1 gene are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating genetic disorder characterized by the progressive formation of extra-skeletal bone, a process known as heterotopic ossification (HO).[1][2][3] The most common of these mutations is the R206H substitution, which leads to aberrant activation of the bone morphogenetic protein (BMP) signaling pathway.[2] Fidrisertib is designed to selectively target the mutant ALK2 receptor, thereby inhibiting the downstream signaling cascade that drives ectopic bone formation.[1] These application notes provide an overview of fidrisertib, its mechanism of action, and detailed protocols for its evaluation in ALK2 mutation studies.
Mechanism of Action
In FOP, the mutated ALK2 receptor becomes hyperactive, leading to the inappropriate phosphorylation of downstream SMAD proteins (SMAD1, SMAD5, and SMAD8).[4] These phosphorylated SMADs then translocate to the nucleus, where they act as transcription factors to induce the expression of genes that promote chondrogenesis and osteogenesis, ultimately resulting in the formation of heterotopic bone in soft tissues. Fidrisertib acts as an ATP-competitive inhibitor, binding to the kinase domain of the ALK2 receptor and preventing its autophosphorylation and the subsequent phosphorylation of SMAD proteins.[4] This blockade of the ALK2 signaling pathway is the key mechanism by which fidrisertib is expected to prevent the formation of new heterotopic ossification.[1]
Data Presentation
In Vitro Potency of Fidrisertib
The following table summarizes the in vitro inhibitory activity of fidrisertib against wild-type and mutant ALK2, as well as other related kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Kinase Target | IC50 (nM) |
| ALK2 (ACVR1) R206H | 7 |
| Wild-Type ALK2 (ACVR1) | Not specified |
| Other BMP Type I Receptors (ALK1, ALK3, ALK6) | >100-fold selectivity over these |
Data compiled from publicly available preclinical data.
Visualizations
Caption: ALK2 Signaling Pathway and Fidrisertib's Mechanism of Action.
Caption: Experimental Workflow for Evaluating Fidrisertib.
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of fidrisertib required to inhibit 50% of ALK2 kinase activity.
Materials:
-
Recombinant human ALK2 (wild-type and R206H mutant)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Myelin Basic Protein (MBP) as a substrate
-
Fidrisertib serial dilutions
-
[γ-³³P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, ALK2 enzyme, and MBP substrate.
-
Add serial dilutions of fidrisertib or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each fidrisertib concentration compared to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the fidrisertib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phospho-SMAD1/5/8 Western Blot Analysis
Objective: To assess the effect of fidrisertib on ALK2 signaling in a cellular context by measuring the phosphorylation of SMAD1/5/8.
Materials:
-
Cells expressing mutant ALK2 (e.g., FOP patient-derived fibroblasts or engineered cell lines)
-
Cell culture medium
-
Fidrisertib
-
Activin A (or other appropriate ligand to stimulate the pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-SMAD1/5/8 and anti-total SMAD1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of fidrisertib or DMSO for 1-2 hours.
-
Stimulate the cells with Activin A for 30-60 minutes to induce SMAD phosphorylation.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total SMAD1 as a loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated SMAD1/5/8.
Cell Viability Assay (MTT Assay)
Objective: To evaluate the cytotoxic effects of fidrisertib on cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Fidrisertib serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of fidrisertib or DMSO (vehicle control) for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[5][6][7][8]
-
Add the solubilization solution to each well to dissolve the formazan crystals.[5][6][7][8]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5][6]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the fidrisertib concentration to assess cytotoxicity.
In Vivo Heterotopic Ossification (HO) Mouse Model
Objective: To assess the efficacy of fidrisertib in preventing injury-induced heterotopic ossification in a mouse model of FOP.
Materials:
-
FOP mouse model (e.g., carrying the Acvr1 R206H knock-in allele)[2][9][10]
-
Fidrisertib formulated for oral administration
-
Vehicle control
-
Anesthetic
-
Cardiotoxin or a mechanical injury method (e.g., pinch injury) to induce muscle damage[2][9]
-
Micro-computed tomography (µCT) scanner
-
Histology equipment and reagents
Procedure:
-
Acclimate the FOP mice to the experimental conditions.
-
Administer fidrisertib or vehicle control orally to the mice, starting prior to injury (prophylactic model).
-
Anesthetize the mice and induce a localized muscle injury in the hindlimb using cardiotoxin injection or a pinch injury.[2][9]
-
Continue the daily administration of fidrisertib or vehicle for a specified period (e.g., 2-4 weeks).
-
At the end of the treatment period, euthanize the mice.
-
Scan the hindlimbs using a µCT scanner to visualize and quantify the volume of heterotopic bone formation.
-
Dissect the injured muscle tissue for histological analysis.
-
Process the tissues for histology and stain with hematoxylin and eosin (H&E) and Alcian blue/Sirius red to visualize bone and cartilage formation.
-
Compare the volume of HO and the histological findings between the fidrisertib-treated and vehicle-treated groups to determine the in vivo efficacy.
Conclusion
Fidrisertib is a promising therapeutic agent for the treatment of FOP due to its selective inhibition of the mutated ALK2 receptor. The protocols outlined in these application notes provide a framework for researchers to evaluate the efficacy and mechanism of action of fidrisertib and other ALK2 inhibitors in preclinical studies. Rigorous and standardized experimental approaches are crucial for advancing our understanding of FOP and for the development of effective treatments.
References
- 1. ifopa.org [ifopa.org]
- 2. Blueprint’s work behind drug for fibrodysplasia ossificans progressiva | BioWorld [bioworld.com]
- 3. orpha.net [orpha.net]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Heterotopic Ossification in Mouse Models of Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ifopa.org [ifopa.org]
Application Notes and Protocols for Studying Bone Formation and Resorption with IQB-782
For Researchers, Scientists, and Drug Development Professionals
Introduction
IQB-782 (also known as BLU-782 or IPN60130) is a potent and selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2), a type I bone morphogenetic protein (BMP) receptor.[1][2] While primarily investigated for its therapeutic potential in Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder characterized by heterotopic ossification, its mechanism of action suggests a broader role in regulating physiological bone remodeling.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate the fundamental processes of bone formation by osteoblasts and bone resorption by osteoclasts.
Mechanism of Action: this compound selectively targets the ALK2 receptor, thereby inhibiting the downstream signaling cascade mediated by bone morphogenetic proteins (BMPs). In the context of FOP, this prevents the abnormal differentiation of mesenchymal stem cells into bone-forming cells in soft tissues.[3][4] In physiological bone remodeling, ALK2 is expressed in both osteoblasts and osteoclasts. Enhanced BMP signaling through ALK2 has been shown to promote osteoclast function, leading to increased bone resorption and reduced bone density.[5][6][7][8] Conversely, BMP signaling via ALK2 is also involved in the differentiation of osteoblasts from mesenchymal precursors.[9][10] Therefore, this compound is hypothesized to inhibit both bone resorption and bone formation by blocking ALK2 signaling in osteoclasts and osteoblasts, respectively.
Data Presentation
The following tables provide a structured format for presenting quantitative data from key experiments designed to assess the effects of this compound on bone formation and resorption.
Table 1: Effect of this compound on Osteoblast Differentiation and Mineralization
| Concentration of this compound (nM) | Alkaline Phosphatase (ALP) Activity (fold change vs. vehicle) | Alizarin Red S Staining (fold change vs. vehicle) | Osteocalcin Expression (fold change vs. vehicle) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 |
Table 2: Effect of this compound on Osteoclast Formation and Activity
| Concentration of this compound (nM) | Number of TRAP-positive Multinucleated Cells (per field) | Resorption Pit Area (% of total area) | Cathepsin K Expression (fold change vs. vehicle) |
| 0 (Vehicle) | 1.00 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 |
Table 3: In Vivo Effects of this compound on Bone Parameters in a Murine Model
| Treatment Group | Bone Volume/Total Volume (BV/TV) (%) | Trabecular Number (Tb.N) (1/mm) | Trabecular Thickness (Tb.Th) (µm) | Osteoblast Surface/Bone Surface (Ob.S/BS) (%) | Osteoclast Surface/Bone Surface (Oc.S/BS) (%) |
| Vehicle Control | |||||
| This compound (low dose) | |||||
| This compound (high dose) |
Experimental Protocols
In Vitro Assays
1. Osteoblast Differentiation and Mineralization Assay
This protocol assesses the effect of this compound on the differentiation of pre-osteoblastic cells and their ability to form a mineralized matrix.
-
Cell Line: MC3T3-E1 (murine pre-osteoblastic cell line) or primary mesenchymal stem cells.
-
Materials:
-
Alpha-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Osteogenic differentiation medium: Alpha-MEM with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.
-
This compound stock solution (in DMSO).
-
Alkaline Phosphatase (ALP) activity assay kit.
-
Alizarin Red S staining solution.
-
qRT-PCR reagents for osteoblast markers (e.g., Osteocalcin, Runx2).
-
-
Procedure:
-
Seed cells in a 24-well plate at a density of 2 x 10^4 cells/well and culture in growth medium for 24 hours.
-
Replace the medium with osteogenic differentiation medium containing various concentrations of this compound or vehicle (DMSO).
-
Culture for 7-14 days for ALP activity and gene expression analysis, and 21-28 days for mineralization assessment.
-
ALP Activity Assay: At day 7 or 14, lyse the cells and measure ALP activity according to the manufacturer's instructions. Normalize to total protein content.
-
Alizarin Red S Staining: At day 21 or 28, fix the cells with 4% paraformaldehyde, stain with Alizarin Red S solution, and quantify the stained area using image analysis software.
-
Gene Expression Analysis: At day 7 or 14, extract total RNA, reverse transcribe to cDNA, and perform qRT-PCR for osteoblast-specific genes.
-
2. Osteoclastogenesis and Bone Resorption Assay
This protocol evaluates the impact of this compound on the formation of mature osteoclasts and their bone-resorbing activity.
-
Cell Line: RAW 264.7 (murine macrophage cell line) or primary bone marrow-derived macrophages (BMMs).
-
Materials:
-
Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Osteoclast differentiation medium: Alpha-MEM with 10% FBS, 1% Penicillin-Streptomycin, 30 ng/mL M-CSF, and 50 ng/mL RANKL.
-
This compound stock solution (in DMSO).
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit.
-
Bone-mimicking calcium phosphate-coated plates or dentin slices.
-
qRT-PCR reagents for osteoclast markers (e.g., Cathepsin K, TRAP).
-
-
Procedure:
-
Seed cells on either standard tissue culture plates (for TRAP staining) or bone-mimicking substrates (for resorption assay) at a density of 1 x 10^4 cells/well in a 96-well plate.
-
Culture in osteoclast differentiation medium with varying concentrations of this compound or vehicle.
-
Culture for 5-7 days.
-
TRAP Staining: Fix and stain the cells for TRAP. Count the number of TRAP-positive multinucleated (≥3 nuclei) cells.
-
Resorption Pit Assay: If using bone-mimicking substrates, remove the cells and visualize the resorption pits. Quantify the resorbed area using microscopy and image analysis software.
-
Gene Expression Analysis: At day 5, extract total RNA, reverse transcribe to cDNA, and perform qRT-PCR for osteoclast-specific genes.
-
In Vivo Model
Calvarial Defect Model in Mice
This model assesses the effect of systemically administered this compound on new bone formation in a critical-sized bone defect.
-
Animals: 8-10 week old male C57BL/6 mice.
-
Materials:
-
This compound formulation for in vivo administration (e.g., in a suitable vehicle for oral gavage or subcutaneous injection).
-
Surgical instruments for creating a calvarial defect.
-
Micro-computed tomography (µCT) scanner.
-
Histology reagents for bone staining (e.g., H&E, Masson's trichrome).
-
-
Procedure:
-
Anesthetize the mice and create a critical-sized (e.g., 2 mm) circular defect in the parietal bone using a dental burr.
-
Administer this compound or vehicle daily for 4-8 weeks.
-
At the end of the treatment period, euthanize the mice and harvest the calvaria.
-
µCT Analysis: Scan the calvaria to quantify new bone formation within the defect, including bone volume (BV), bone volume fraction (BV/TV), and trabecular parameters.
-
Histological Analysis: Decalcify, process, and embed the calvaria for sectioning. Stain sections with H&E and Masson's trichrome to visualize new bone tissue and cellular infiltration. Perform histomorphometric analysis to quantify osteoblast and osteoclast numbers and surfaces.
-
Visualizations
Caption: ALK2 signaling in bone remodeling.
Caption: In vitro experimental workflow.
Caption: In vivo experimental workflow.
References
- 1. blueprintmedicines.com [blueprintmedicines.com]
- 2. An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting heterotopic ossification by inhibiting activin receptor-like kinase 2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. ScholarWorks @ UTRGV - Research Colloquium: Enhanced BMP signaling via ALK2 in osteoclasts decreases bone density in mice [scholarworks.utrgv.edu]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced BMP signaling via ALK2 in osteoclasts decreases bone density in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ALK2 functions as a BMP type I receptor and induces Indian hedgehog in chondrocytes during skeletal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for BLU-782 in Combination with Other Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction to BLU-782 (Fidrisertib)
BLU-782, also known as fidrisertib or IPN60130, is a potent and selective oral inhibitor of Activin A receptor type I (ACVR1), also known as activin-like kinase 2 (ALK2).[1][2] It is being developed for the treatment of fibrodysplasia ossificans progressiva (FOP), a rare and severely disabling genetic disorder characterized by progressive heterotopic ossification (HO), where bone forms in soft tissues.[3][4] FOP is driven by gain-of-function mutations in the ACVR1 gene, with the most common mutation being R206H.[5] This mutation leads to aberrant activation of the bone morphogenetic protein (BMP) signaling pathway, resulting in the formation of ectopic bone.[3][6] BLU-782 is designed to selectively target the mutant ALK2 receptor, thereby inhibiting the downstream signaling cascade that drives HO.[6] Preclinical studies have demonstrated its efficacy in preventing injury-induced HO in mouse models of FOP.[7][8]
Quantitative Data from Preclinical Monotherapy Studies
While clinical data on BLU-782 combination therapies are not yet available, preclinical monotherapy studies have provided key quantitative metrics for its activity and efficacy.
| Parameter | Value | Cell/Model System | Reference |
| IC50 (ALK2R206H) | 7 nM | HEK293T cells | |
| IC50 (ALK2R206H binding) | =10 nM | Biochemical assay | |
| Cellular Selectivity (vs. ALK1, ALK3, ALK6) | >100-fold | In vitro assays | [9] |
| Efficacious Dose (in vivo) | 50 mg/kg | Pinch injury FOP mouse model | [9] |
| ALK2R206H Inhibition (in vivo) | >70% at 25 and 50 mg/kg | FOP mouse model | [9] |
Potential Combination Therapies: A Mechanistic Rationale
Although direct preclinical or clinical data for BLU-782 in combination with other therapeutic agents for FOP are limited, the underlying pathophysiology of the disease suggests rational combination strategies. FOP flare-ups, which often precede HO, are characterized by a significant inflammatory component. Furthermore, other signaling pathways have been implicated in the process of chondrogenesis and endochondral ossification that drives HO. Therefore, combining the targeted inhibition of mutant ALK2 by BLU-782 with agents that modulate these other pathways presents a promising therapeutic approach.
Combination with Anti-Inflammatory Agents
Rationale: Inflammation is a known trigger for HO in FOP.[10] Pathological ACVR1 activity can induce a proinflammatory state through the activation of NF-κB and p38 MAPK signaling pathways.[2][11][12] This creates a vicious cycle where inflammation can trigger mutant ACVR1 activation, and in turn, the activated receptor promotes further inflammation. Combining BLU-782 with an anti-inflammatory agent could break this cycle by targeting both the primary genetic driver of the disease and the secondary inflammatory triggers. This dual approach may be more effective in preventing flare-ups and subsequent HO formation.
Combination with Retinoic Acid Receptor γ (RARγ) Agonists
Rationale: Palovarotene, a selective RARγ agonist, has been approved for the treatment of FOP. Its mechanism of action involves the inhibition of chondrogenesis, a critical step in the endochondral ossification process that leads to HO.[13][14] Palovarotene is thought to decrease BMP signaling and subsequently inhibit the SMAD1/5/8 signaling pathway.[13][14] While BLU-782 directly inhibits the kinase activity of the mutant ACVR1 receptor, palovarotene acts downstream by affecting the cellular response to BMP signaling. A combination of these two agents could therefore provide a more comprehensive blockade of the pathological signaling cascade, with BLU-782 targeting the initial signal and a RARγ agonist preventing the downstream cellular processes that lead to bone formation. This dual-target approach may offer synergistic or additive effects, potentially allowing for lower doses of each drug and reducing the risk of side effects.
Experimental Protocols for Preclinical Evaluation
The following protocols are based on methodologies described in preclinical studies of BLU-782 and other ACVR1 inhibitors in mouse models of FOP.
In Vivo Efficacy in an Injury-Induced Heterotopic Ossification Model
Objective: To evaluate the efficacy of BLU-782, alone or in combination with another therapeutic agent, in preventing injury-induced heterotopic ossification in a genetic mouse model of FOP.
Experimental Workflow:
References
- 1. Heterotopic Ossification in Mouse Models of Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB/MAPK activation underlies ACVR1-mediated inflammation in human heterotopic ossification [escholarship.org]
- 3. Neofunction of ACVR1 in fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]
- 5. Palovarotene inhibits heterotopic ossification and maintains limb mobility and growth in mice with the human ACVR1R206H Fibrodysplasia Ossificans Progressiva (FOP) mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NF-κB/MAPK activation underlies ACVR1-mediated inflammation in human heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bone Morphogenetic Protein Signaling Is Required for Maintenance of Differentiated Phenotype, Control of Proliferation, and Hypertrophy in Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Navigating the Complex Landscape of Fibrodysplasia Ossificans Progressiva: From Current Paradigms to Therapeutic Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. JCI Insight - Citations to NF-κB/MAPK activation underlies ACVR1-mediated inflammation in human heterotopic ossification [insight.jci.org]
- 12. Role of the NF-kB signalling pathway in heterotopic ossification: biological and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing BLU-782 for Maximum Efficacy
Welcome to the technical support center for BLU-782. This resource is intended for researchers, scientists, and drug development professionals utilizing BLU-782 in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BLU-782?
A1: BLU-782 is a potent and highly selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2), also known as ACVR1.[1][2] In diseases like Fibrodysplasia Ossificans Progressiva (FOP), gain-of-function mutations in the ALK2 gene lead to aberrant signaling of the bone morphogenetic protein (BMP) pathway, resulting in heterotopic ossification (HO).[2][3] BLU-782 works by binding to the kinase domain of ALK2, including the common FOP-causing mutant ALK2R206H, thereby inhibiting its activity and blocking downstream signaling through SMAD proteins.[1][2][3]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial in vitro cell-based assays, a dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions. A good starting point is to test a range of concentrations from 1 nM to 10 µM. The reported IC50 value for BLU-782 against ALK2R206H in cellular assays is approximately 7 nM.[4] For complete target inhibition in routine cell-based assays, a concentration of 10- to 100-fold above the IC50 is often used.
Q3: How should I prepare and store BLU-782?
A3: BLU-782 is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, ensure the final DMSO concentration in your cell culture media is kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Q4: I am not observing the expected inhibition of downstream signaling (e.g., pSMAD1/5) after BLU-782 treatment. What could be the issue?
A4: Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Reagent Integrity:
-
Solubility: Ensure BLU-782 is fully dissolved in your stock solution. Visually inspect for any precipitate.
-
Stability: Avoid multiple freeze-thaw cycles of your stock solution. Prepare fresh dilutions in your culture medium for each experiment.
-
-
Experimental Protocol:
-
Treatment Duration: The inhibitory effect may be time-dependent. Conduct a time-course experiment to determine the optimal incubation time for your cell line and readout.
-
Ligand Stimulation: Ensure that the BMP/Activin signaling pathway is adequately activated in your experimental model. The inhibitory effect of BLU-782 will be most apparent in the presence of an appropriate ligand, such as Activin A, for cells expressing mutant ALK2.[1]
-
-
Cellular Context:
-
Target Expression: Confirm the expression of ALK2 in your cell line using techniques like Western blot or qPCR.
-
Cell Permeability: While most small molecules are cell-permeable, issues can arise. A cell-free biochemical kinase assay can confirm the direct inhibitory activity of your compound against the ALK2 enzyme.
-
Q5: I am observing high variability between my experimental replicates. What are the common causes?
A5: High variability can obscure your results. Here are some common sources of variability and how to address them:
-
Pipetting Accuracy: Ensure your pipettes are properly calibrated, especially when working with small volumes.
-
Inconsistent Cell Seeding: Maintain a uniform cell number across all wells of your experimental plates.
-
Edge Effects: Evaporation from the outer wells of a microplate can alter reagent concentrations. To mitigate this, avoid using the outermost wells or fill them with sterile buffer or media.
-
Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells, including vehicle controls.
Q6: I am seeing significant cell death or toxicity at higher concentrations of BLU-782. How can I address this?
A6: While BLU-782 is designed to be selective, off-target effects or solvent toxicity can lead to cell death at high concentrations.
-
Determine the IC50 and EC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your target and the half-maximal effective concentration (EC50) for any cytotoxic effects. This will help you identify a therapeutic window.
-
Solvent Toxicity Control: Run a vehicle-only control (e.g., DMSO at the highest concentration used) to assess the toxicity of the solvent itself.
-
Reduce Incubation Time: Shorter incubation times may be sufficient to observe the desired inhibitory effect without causing significant toxicity.
Data Presentation
Table 1: In Vitro Potency of BLU-782
| Target | Assay Type | IC50 (nM) |
| ALK2R206H | Cellular Assay | 7 |
This table presents a representative IC50 value. Actual values may vary depending on experimental conditions.[4]
Table 2: In Vivo Efficacy of BLU-782 in a Pinch Injury Mouse Model of FOP
| Dose (mg/kg) | Efficacy | Plasma Concentration (24h, ng/mL) | ALK2R206H Inhibition |
| 10 | Not significantly different from control | - | - |
| 25 | - | 10 - 60 | >70% |
| 50 | 100% efficacious and well-tolerated | 10 - 60 | >70% |
Data from a preclinical mouse model demonstrating dose-dependent efficacy.[4][5]
Experimental Protocols
Protocol 1: Determining the IC50 of BLU-782 in a Cell-Based Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of BLU-782 using a cell line expressing a constitutively active or ligand-stimulated ALK2 mutant.
-
Cell Seeding:
-
Seed cells (e.g., HEK293T expressing ALK2R206H) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a serial dilution of BLU-782 in your cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Prepare a vehicle control (e.g., DMSO) at the same final solvent concentration as the highest BLU-782 concentration.
-
-
Cell Treatment:
-
Remove the overnight culture medium and replace it with the medium containing the different concentrations of BLU-782 or the vehicle control.
-
If required for your specific cell model, stimulate the cells with an appropriate ligand (e.g., Activin A) to activate the ALK2 signaling pathway.[1]
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 1, 6, or 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Analysis:
-
Determine the protein concentration of each lysate.
-
Analyze the phosphorylation status of a downstream target, such as SMAD1 or SMAD5, using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Quantify the signal for the phosphorylated protein and normalize it to a loading control (e.g., total SMAD1/5 or a housekeeping protein).
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-SMAD1/5
This protocol provides a general workflow for assessing the inhibition of ALK2 signaling by measuring the phosphorylation of SMAD1/5.
-
Sample Preparation:
-
Prepare cell lysates as described in the IC50 protocol.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-SMAD1/5 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total SMAD1/5 or a housekeeping protein like GAPDH or β-actin.
-
Visualizations
Caption: BLU-782 inhibits the BMP signaling pathway.
Caption: Workflow for IC50 determination of BLU-782.
Caption: Troubleshooting logic for lack of efficacy.
References
- 1. blueprintmedicines.com [blueprintmedicines.com]
- 2. An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blueprint’s work behind drug for fibrodysplasia ossificans progressiva | BioWorld [bioworld.com]
- 5. Blueprint’s work behind drug for fibrodysplasia ossificans progressiva | BioWorld [bioworld.com]
potential off-target effects of fidrisertib in research models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of fidrisertib (formerly BLU-782) in research models.
Frequently Asked Questions (FAQs)
Q1: What is the known kinase selectivity profile of fidrisertib?
Fidrisertib was designed as a highly selective inhibitor of the mutant Activin A receptor type I (ACVR1), also known as Activin-like kinase 2 (ALK2).[1][2] In preclinical studies, its selectivity has been a key focus. In a broad kinase panel screen of over 400 kinases, fidrisertib (as BLU-782) demonstrated high selectivity.[3][4]
Q2: Are there any known off-target kinases for fidrisertib?
Preclinical data indicates that at a concentration of 3 µM, fidrisertib is kinome-sparing.[5] In a comprehensive kinase assay, only four kinases showed a protein binding affinity of less than 100 nM.[3][4] While the specific identities of these four kinases are not publicly disclosed, in vitro assays have shown that fidrisertib has a cellular selectivity of over 100-fold for the mutant ALK2 (R206H) compared to the closely related kinases ALK1, ALK3, and ALK6.[3] Another source suggests that BLU-782 binds to ALK1 and ALK6 in addition to ALK2, but without providing specific affinity values.[6]
Q3: What are the potential implications of off-target effects in my experiments?
Off-target effects can lead to unexpected phenotypes, confounding data interpretation, and potential toxicity in preclinical models.[7] It is crucial to consider the possibility of off-target kinase inhibition when designing experiments and analyzing results. For example, inhibition of other BMP type I receptors could potentially interfere with normal physiological processes regulated by BMP signaling.[2]
Q4: How can I experimentally assess the potential off-target effects of fidrisertib in my model system?
To investigate potential off-target effects, you can perform kinase selectivity profiling using various established methods. A common and robust method is an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the ability of fidrisertib to inhibit the activity of a panel of purified kinases.[8][9][10] For a cellular context, the NanoBRET™ Target Engagement Intracellular Kinase Assay can provide quantitative data on compound affinity and occupancy in live cells.[11]
Troubleshooting Guides
Guide 1: Unexpected Phenotype Observed in Fidrisertib-Treated Models
Problem: You observe a phenotype in your research model that is not readily explained by the inhibition of the mutant ALK2 signaling pathway.
Possible Cause: This could be due to an off-target effect of fidrisertib.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected phenotype.
Guide 2: Inconsistent Results in Kinase Inhibition Assays
Problem: You are getting variable or unexpected results when performing in vitro kinase assays to test fidrisertib's selectivity.
Possible Causes & Solutions:
| Issue | Possible Cause | Recommended Solution |
| High background signal | Contaminated reagents (e.g., ADP in ATP stock) | Use high-purity reagents. Include "no enzyme" and "no substrate" controls.[9] |
| Low signal-to-background ratio | Suboptimal enzyme or substrate concentration. | Titrate the kinase and substrate to determine optimal concentrations for a robust signal.[11] |
| Inhibitor precipitation | Poor solubility of fidrisertib in assay buffer. | Check the recommended solvent and final concentration. Ensure proper mixing.[12] |
| Inconsistent IC50 values | Incorrect ATP concentration relative to its Km. | For competitive inhibitors, the IC50 value is dependent on the ATP concentration. Use an ATP concentration at or near the Km for the specific kinase.[11] |
| Assay interference | Compound interferes with the detection method (e.g., luciferase-based assays). | Run a counterscreen to check for assay interference. Consider using an alternative assay format with a different detection method.[12] |
Quantitative Data Summary
The following table summarizes the known selectivity data for fidrisertib (BLU-782).
| Target | Assay Type | Value | Reference |
| ALK2 (ACVR1) R206H | Cellular IC50 | 7 nM | [3] |
| ALK1, ALK3, ALK6 | Cellular Selectivity | >100-fold vs. ALK2 R206H | [3] |
| Kinome Scan (>400 kinases) | Binding Affinity | 4 kinases with <100 nM affinity | [3][4] |
Note: The specific identities of the four off-target kinases with <100 nM affinity have not been publicly disclosed.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol outlines the general steps to assess the inhibitory activity of fidrisertib against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Fidrisertib serial dilutions
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare Reagents: Thaw all components of the ADP-Glo™ kit and the kinase/substrate on ice. Prepare serial dilutions of fidrisertib in the appropriate solvent (e.g., DMSO) and then in kinase buffer.
-
Kinase Reaction:
-
Add 5 µL of the fidrisertib dilution or vehicle control to the wells of the assay plate.
-
Add 10 µL of the diluted kinase to each well.
-
Initiate the reaction by adding 10 µL of the ATP/substrate mixture.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).[9]
-
-
ATP Depletion: Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[1]
-
ADP to ATP Conversion and Detection: Add 50 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.[13]
-
Measure Luminescence: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each fidrisertib concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.[1]
Experimental Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Signaling Pathway Diagram
The intended therapeutic effect of fidrisertib is the inhibition of the pathogenic BMP signaling pathway in Fibrodysplasia Ossificans Progressiva (FOP). Off-target inhibition of other kinases could potentially modulate other signaling pathways.
Caption: On-target vs. potential off-target signaling of fidrisertib.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent progress in drug development for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blueprint’s work behind drug for fibrodysplasia ossificans progressiva | BioWorld [bioworld.com]
- 4. Blueprint’s work behind drug for fibrodysplasia ossificans progressiva | BioWorld [bioworld.com]
- 5. What are the key players in the pharmaceutical industry targeting ALK2? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. carnabio.com [carnabio.com]
- 10. ulab360.com [ulab360.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. ulab360.com [ulab360.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of BLU-782
Welcome to the technical support center for BLU-782. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential challenges related to the bioavailability of BLU-782 in in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is BLU-782 and what is its mechanism of action?
A1: BLU-782, also known as Fidrisertib, is a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2).[1][2][3][4] It is specifically designed to target the mutant form of the ALK2 receptor (ACVR1/ALK2), which is the underlying cause of fibrodysplasia ossificans progressiva (FOP).[3][5][6][7][8] FOP is a rare genetic disorder characterized by the formation of bone in soft and connective tissues.[9] BLU-782 works by inhibiting the downstream signaling of the mutated ALK2, thereby preventing heterotopic ossification.[5][6][7]
Q2: What are the known physicochemical properties of BLU-782?
Q3: I am observing high variability in my in vivo experimental results with BLU-782. Could this be related to bioavailability?
A3: Yes, high variability in in vivo studies can often be attributed to inconsistent oral absorption and low bioavailability. For poorly soluble compounds, factors such as diet, gastric pH, and gastrointestinal transit time can significantly influence the extent of drug absorption, leading to variable plasma concentrations and inconsistent therapeutic effects.[12]
Troubleshooting Guide: Improving BLU-782 Bioavailability
This guide provides potential strategies to address common issues related to the oral delivery of BLU-782.
| Problem | Potential Cause | Suggested Solution |
| Low or variable plasma concentrations of BLU-782 | Poor aqueous solubility limiting dissolution and absorption. | 1. Formulation with Solubilizing Excipients: Utilize excipients that can enhance the solubility of BLU-782.[14][15][16][17] 2. Lipid-Based Formulations: Formulate BLU-782 in a lipid-based delivery system, such as a Self-Emulsifying Drug Delivery System (SEDDS).[10][11][17] 3. Amorphous Solid Dispersions: Prepare an amorphous solid dispersion (ASD) of BLU-782 with a suitable polymer carrier.[12][13][16] |
| Precipitation of BLU-782 in the gastrointestinal tract | The compound may dissolve in the acidic environment of the stomach but precipitate at the higher pH of the small intestine. | 1. pH-modifying Excipients: Include alkalinizing agents in the formulation to maintain a more favorable local pH for solubility.[17] 2. Polymeric Precipitation Inhibitors: Incorporate polymers in the formulation that can maintain a supersaturated state and prevent recrystallization. |
| Food-dependent variability in absorption | The presence of food can alter gastric pH and transit time, affecting the dissolution and absorption of poorly soluble drugs. | 1. Administer with a high-fat meal (if appropriate): For some lipophilic compounds, administration with a high-fat meal can enhance absorption. However, this needs to be tested systematically. 2. Develop a robust formulation: A well-designed formulation, such as a SEDDS or ASD, can help mitigate the effects of food on absorption.[12] |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin-Based Formulation
Objective: To improve the aqueous solubility and dissolution rate of BLU-782 through complexation with a cyclodextrin.
Materials:
-
BLU-782
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Methodology:
-
Prepare a stock solution of HP-β-CD in distilled water (e.g., 40% w/v).
-
Add the calculated amount of BLU-782 powder to the HP-β-CD solution. The molar ratio of BLU-782 to HP-β-CD should be optimized (start with 1:1 and 1:2 ratios).
-
Stir the mixture vigorously at room temperature for 24-48 hours using a magnetic stirrer.
-
After stirring, visually inspect the solution for any undissolved particles.
-
If the solution is not clear, it can be gently heated (e.g., to 40-50°C) to facilitate complexation.
-
Once a clear solution is obtained, filter it through a 0.22 µm syringe filter to remove any potential aggregates.
-
The resulting solution is ready for oral administration in animal models.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate BLU-782 in a lipid-based system to enhance its oral absorption.
Materials:
-
BLU-782
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
-
Glass vials
-
Vortex mixer
-
Water bath
Methodology:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize BLU-782.
-
Based on the screening results, select a combination of oil, surfactant, and co-surfactant.
-
Prepare different ratios of the selected components (e.g., Oil:Surfactant:Co-surfactant - 30:40:30, 40:40:20).
-
Accurately weigh and mix the components in a glass vial.
-
Heat the mixture in a water bath to a temperature of approximately 40°C to ensure homogeneity.
-
Add the desired amount of BLU-782 to the mixture and vortex until the drug is completely dissolved.
-
To test the self-emulsifying properties, add a small volume of the formulation (e.g., 100 µL) to a larger volume of water (e.g., 250 mL) with gentle agitation and observe the formation of a microemulsion.
-
The final formulation can be administered orally in gelatin capsules or via gavage.
Data Summary Tables
Table 1: Comparison of Formulation Strategies for Poorly Soluble Kinase Inhibitors
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Potential Advantages | Potential Challenges |
| Cyclodextrin Complexation | Forms inclusion complexes, increasing the aqueous solubility of the drug.[15][16][17] | Simple preparation, well-established safety profile for many cyclodextrins. | Limited drug loading capacity, potential for drug displacement. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid matrix, which forms a microemulsion in the GI tract, increasing the surface area for absorption.[10][11][17] | Can significantly increase bioavailability, can be tailored for specific drugs. | Complex formulation development, potential for GI side effects. |
| Amorphous Solid Dispersions (ASD) | The drug is dispersed in a polymer matrix in an amorphous state, which has higher solubility and dissolution rates than the crystalline form.[12][13][16] | High drug loading is possible, can sustain supersaturation. | Potential for recrystallization during storage, requires specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion). |
Visualizations
A troubleshooting workflow for addressing low bioavailability of BLU-782.
The inhibitory action of BLU-782 on the mutant ALK2 signaling pathway.
A general workflow for developing an improved formulation of BLU-782.
References
- 1. chembk.com [chembk.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. BLU-782 | CAS 2141955-96-4 | Cayman Chemical | Biomol.com [biomol.com]
- 5. blueprintmedicines.com [blueprintmedicines.com]
- 6. researchgate.net [researchgate.net]
- 7. An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blueprint’s work behind drug for fibrodysplasia ossificans progressiva | BioWorld [bioworld.com]
- 9. Recent progress in drug development for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 13. lonza.com [lonza.com]
- 14. asiapharmaceutics.info [asiapharmaceutics.info]
- 15. researchgate.net [researchgate.net]
- 16. IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS – Pharma Trends [pharma-trends.com]
- 17. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to IQB-782 in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to IQB-782 in cell lines. The information is tailored for scientists and drug development professionals working to understand and overcome resistance to this ALK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of Activin Receptor-Like Kinase 2 (ALK2), also known as ACVR1.[1] It functions by binding to the ATP-binding site of the ALK2 kinase domain, preventing its phosphorylation and subsequent activation of the downstream BMP signaling pathway. This pathway, when dysregulated, is implicated in conditions such as Fibrodysplasia Ossificans Progressiva (FOP).[1]
Q2: My cell line is showing decreased sensitivity to this compound. What are the potential causes?
Decreased sensitivity, or acquired resistance, to targeted therapies like this compound can arise from various molecular changes within the cancer cells.[2] Potential mechanisms include:
-
On-target mutations: Alterations in the ALK2 gene that prevent this compound from binding effectively to its target protein.
-
Bypass signaling pathways: Activation of alternative signaling pathways that compensate for the inhibition of ALK2 and promote cell survival and proliferation.
-
Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.
-
Altered drug metabolism: Changes in cellular metabolism that lead to the inactivation of this compound.
Q3: How can I confirm that my cell line has developed resistance to this compound?
The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the treated cell line compared to the parental, sensitive cell line.[3] An increase of 3 to 10-fold or higher in the IC50 value is generally considered evidence of resistance.[3]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for this compound.
Inconsistent IC50 values can compromise the reliability of your drug sensitivity data.[4] The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Step | Rationale |
| Cell Seeding Density | Optimize and standardize the cell seeding density for your specific cell line and assay duration. | Cell density can influence growth rates and drug response.[4][5] |
| Compound Integrity | Verify the concentration and purity of your this compound stock solution. Prepare fresh dilutions for each experiment. | Degradation or precipitation of the compound can lead to reduced efficacy.[6] |
| Assay Variability | Ensure consistent incubation times, reagent concentrations, and instrument settings. | Minimizing procedural variations is crucial for reproducible results.[4] |
| Cell Line Health | Regularly check for mycoplasma contamination and authenticate your cell line. Use cells within a consistent and low passage number range. | Mycoplasma can alter cellular responses, and genetic drift can occur at high passage numbers.[6] |
Issue 2: My cell line has confirmed resistance to this compound. How do I investigate the mechanism?
A multi-faceted approach is often required to elucidate the mechanism of resistance.[6]
Step 1: Rule out on-target mutations.
-
Experimental Protocol: Sequence the ALK2 gene in both the sensitive and resistant cell lines to identify any potential mutations in the drug-binding site.
Step 2: Investigate bypass signaling pathways.
-
Experimental Protocol: Perform phosphoproteomic or western blot analysis to compare the activation status of key signaling pathways (e.g., MAPK, PI3K/AKT, TGF-β) between sensitive and resistant cells, both with and without this compound treatment.
Step 3: Assess drug efflux.
-
Experimental Protocol: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) to compare its accumulation in sensitive versus resistant cells. Co-treatment with a known ABC transporter inhibitor (e.g., verapamil) can help confirm this mechanism.
The following workflow diagram illustrates a systematic approach to investigating this compound resistance.
A workflow for troubleshooting and investigating this compound resistance.
Issue 3: How can I attempt to overcome this compound resistance in my cell line?
Based on the identified resistance mechanism, several strategies can be employed.
| Resistance Mechanism | Strategy | Experimental Approach |
| ALK2 Mutation | Use a next-generation inhibitor that is effective against the identified mutation. | Screen a panel of alternative ALK2 inhibitors. |
| Bypass Pathway Activation | Combine this compound with an inhibitor of the activated bypass pathway. | Perform combination drug screening with inhibitors of pathways like MEK, PI3K, or TGF-β.[7] |
| Increased Drug Efflux | Co-administer this compound with an ABC transporter inhibitor. | Test the efficacy of this compound in combination with a drug like verapamil. |
The diagram below illustrates potential signaling pathways involved in resistance to this compound.
References
- 1. An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming Resistance to Tumor-Targeted and Immune-Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of BLU-782 in Preclinical Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the toxicity of BLU-782 (also known as fidrisertib or IPN-60130) in preclinical models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is BLU-782 and what is its primary mechanism of action?
A1: BLU-782 is an orally active and highly selective inhibitor of Activin receptor-like kinase 2 (ALK2).[1] It is being developed for the treatment of Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder caused by gain-of-function mutations in the ALK2 gene.[2][3] BLU-782 works by targeting the mutated ALK2 protein, thereby inhibiting the downstream signaling that leads to abnormal bone formation.[4]
Q2: What is the reported preclinical safety profile of BLU-782?
A2: Preclinical studies have generally described BLU-782 as well-tolerated.[2][5] In a mouse model of FOP, a prophylactic dose of 50 mg/kg was shown to be 100% efficacious in preventing heterotopic ossification and was well-tolerated.[2] While specific dose-limiting toxicities and the maximum tolerated dose (MTD) in various preclinical species are not extensively detailed in publicly available literature, its high selectivity for the ALK2 mutant over other kinases is designed to minimize off-target effects and associated toxicities.[2]
Q3: What are the potential on-target and off-target toxicities to consider for an ALK2 inhibitor like BLU-782?
A3: While BLU-782 is highly selective, it's important to consider potential toxicities.
-
On-target toxicity: Since ALK2 plays a role in normal physiological processes, including in bone and muscle, long-term inhibition of wild-type ALK2 could theoretically have on-target effects. However, BLU-782 was designed to selectively target the mutated, overactive form of ALK2 found in FOP.[6]
-
Off-target toxicity: Kinase inhibitors can sometimes bind to other structurally related kinases, leading to off-target effects. Although BLU-782 has demonstrated high kinome selectivity, monitoring for common kinase inhibitor-related toxicities, such as gastrointestinal issues, is prudent.[2] Other ALK inhibitors have been associated with adverse events like peripheral edema and rare electrolyte disorders.[7]
Q4: How can I proactively minimize toxicity in my preclinical studies with BLU-782?
A4: A proactive approach to study design is crucial. This includes careful dose selection, appropriate formulation, and diligent monitoring. Begin with a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model.[8] Ensure the formulation is optimized for solubility and stability to ensure consistent exposure.[9] Implement a comprehensive monitoring plan that includes daily clinical observations, regular body weight measurements, and food/water intake.[10]
Troubleshooting Guides
This section provides guidance for specific issues that may arise during your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Weight Loss or Reduced Food Intake | Systemic toxicity, poor palatability of the formulation. | 1. Verify Dose and Formulation: Double-check calculations and ensure the formulation is homogeneous. 2. Conduct a Dose-Response Assessment: If not already done, perform a dose-range finding study to identify the MTD. Consider reducing the dose. 3. Vehicle Control: Ensure a vehicle-only control group is included to rule out toxicity from the formulation excipients. 4. Palatability: If administering in feed, consider if the compound is affecting the taste. An alternative dosing method like oral gavage may be necessary. |
| Signs of Organ-Specific Toxicity (e.g., elevated liver enzymes, changes in kidney function markers) | On-target or off-target effects on specific organs. | 1. Collect Blood for Clinical Chemistry: At the end of the study (or at interim points), collect blood to analyze markers for liver (ALT, AST) and kidney (BUN, creatinine) function.[10] 2. Histopathology: Conduct a thorough histopathological examination of major organs (liver, kidneys, heart, etc.) to identify any cellular changes.[8] 3. Dose Reduction: Evaluate if toxicity is dose-dependent by testing lower doses. |
| Inconsistent Efficacy or Toxicity Between Animals | Issues with formulation, administration, or animal health. | 1. Formulation Homogeneity: Ensure the drug is uniformly suspended or dissolved in the vehicle to provide a consistent dose to each animal. 2. Administration Technique: Standardize the administration procedure (e.g., gavage technique) to minimize variability. 3. Animal Health Monitoring: Ensure all animals are healthy at the start of the study and monitor for any intercurrent illnesses. |
| Local Irritation at the Administration Site (e.g., for injections) | Formulation pH, solubility, or vehicle properties. | 1. Optimize Formulation: Adjust the pH of the formulation to be more physiological. 2. Solubility: Ensure the compound is fully dissolved. If it's a suspension, ensure the particle size is appropriate. 3. Vehicle Selection: Choose a vehicle known to be well-tolerated for the chosen route of administration. |
Data Presentation
Table 1: General Parameters for Preclinical Toxicity Monitoring of a Kinase Inhibitor like BLU-782
| Parameter | Frequency | Details |
| Clinical Observations | Daily | Note any changes in activity, posture, grooming, and signs of pain or distress. |
| Body Weight | At least twice weekly | A significant weight loss (e.g., >15-20%) can be a sign of toxicity. |
| Food and Water Intake | Weekly (or more frequently if concerns arise) | Quantify consumption to detect any significant changes. |
| Hematology | At study termination | Complete blood count (CBC) to assess effects on red and white blood cells, and platelets. |
| Clinical Chemistry | At study termination | Serum analysis for markers of liver, kidney, and heart function. |
| Gross Necropsy | At study termination | Visual examination of all organs for any abnormalities. |
| Histopathology | At study termination | Microscopic examination of major organs and any gross lesions. |
Experimental Protocols
Protocol 1: Dose-Range Finding (Maximum Tolerated Dose) Study in Rodents
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats), with an equal number of males and females per group (n=3-5 per sex per group).
-
Dose Groups: Establish at least three dose levels of BLU-782 and a vehicle control group. Doses should be selected based on efficacy studies and predicted tolerability.
-
Formulation: Prepare BLU-782 in a suitable vehicle (e.g., 0.5% methylcellulose in water for oral administration). Ensure the formulation is homogeneous.
-
Administration: Administer the compound daily via the intended clinical route (e.g., oral gavage) for a short duration (e.g., 7-14 days).
-
Monitoring:
-
Record clinical signs daily.
-
Measure body weight daily or every other day.
-
Monitor food and water consumption.
-
-
Endpoint: The MTD is the highest dose that does not produce significant toxicity (e.g., >20% body weight loss, significant clinical signs of distress, or mortality).
-
Data Analysis: Analyze changes in body weight and clinical observations to determine the MTD.
Protocol 2: General Health Monitoring During a Preclinical Study
-
Daily Observations:
-
Observe each animal for changes in behavior, appearance (e.g., ruffled fur), and activity levels.
-
Check for any signs of pain or distress.
-
Record all observations in a study log.
-
-
Weekly Measurements:
-
Measure and record the body weight of each animal.
-
Measure and record food and water consumption for each cage.
-
-
End-of-Study Procedures:
-
Collect blood samples for hematology and clinical chemistry analysis.
-
Perform a complete gross necropsy, examining all organs and tissues.
-
Collect and preserve major organs in formalin for potential histopathological analysis.
-
Visualizations
Caption: Simplified ALK2 signaling pathway and the inhibitory action of BLU-782.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Blueprint’s work behind drug for fibrodysplasia ossificans progressiva | BioWorld [bioworld.com]
- 3. blueprintmedicines.com [blueprintmedicines.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ipsen and Blueprint Medicines announce exclusive global license agreement to develop and commercialize BLU-782 for the treatment of fibrodysplasia ossificans progressiva (FOP) [ipsen.com]
- 6. mdpi.com [mdpi.com]
- 7. Anaplastic lymphoma kinase inhibitors and their effect on the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. noblelifesci.com [noblelifesci.com]
- 9. benchchem.com [benchchem.com]
- 10. fda.gov [fda.gov]
refining experimental design for IQB-782 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IQB-782 (also known as BLU-782 or fidrisertib), a selective inhibitor of Activin receptor-like kinase 2 (ALK2).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during in vitro and cell-based assays involving this compound.
Q1: Why am I not observing the expected inhibitory effect of this compound on my target?
A1: Several factors could contribute to a lack of inhibitory activity. Consider the following troubleshooting steps:
-
Compound Integrity:
-
Solubility: Ensure this compound is fully dissolved in a suitable solvent, typically DMSO, before preparing further dilutions. Visually inspect for any precipitation in your stock solution.
-
Stability: Prepare fresh working dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
-
-
Experimental Protocol:
-
Concentration Range: If no prior information is available for your specific cell line, a preliminary experiment with a broad concentration range (e.g., 10 nM to 100 µM) is recommended to determine the approximate sensitivity.
-
Incubation Time: The time required to observe an effect can vary depending on the assay. Inhibition of ALK2 phosphorylation may be rapid, while downstream effects on cell viability or gene expression may require longer incubation periods (e.g., 24-72 hours).
-
-
Cellular Context:
-
Target Expression: Confirm that your cell line expresses ALK2. This can be verified by Western blot or qPCR.
-
Pathway Activation: Ensure the BMP signaling pathway is active in your experimental model. The inhibitory effect of this compound will only be observed if the target kinase is active.
-
Q2: I am seeing high variability between replicate wells in my cell-based assay. What are the common causes?
A2: High variability can obscure the true effect of this compound. The following are common sources of variability and their solutions:
-
Cell Seeding:
-
Inconsistent Cell Number: Ensure a homogenous single-cell suspension before seeding to avoid clumps. Pipette carefully and consistently across all wells.
-
Edge Effects: To minimize "edge effects" in multi-well plates, consider not using the outer wells for experimental data points and instead filling them with sterile PBS or media.
-
-
Compound Addition:
-
Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent addition of this compound to each well.
-
Mixing: Gently mix the plate after adding the compound to ensure even distribution.
-
-
Assay-Specific Issues:
-
Reagent Addition: Ensure all assay reagents are added consistently and at the correct volumes to all wells.
-
Incubation Conditions: Maintain consistent temperature and CO2 levels in the incubator.
-
Q3: My Western blot for phosphorylated SMAD1/5, a downstream marker of ALK2 activity, is showing weak or no signal after this compound treatment. How can I troubleshoot this?
A3: A weak or absent pSMAD1/5 signal could be due to several factors. Here's a systematic approach to troubleshooting:
-
Positive Control: Include a positive control of cells stimulated with a known BMP ligand (e.g., BMP2 or BMP4) without this compound treatment to ensure the antibody and detection system are working correctly.
-
Antibody Quality: Verify the specificity and sensitivity of your primary antibody for phosphorylated SMAD1/5.
-
Protein Lysis and Handling:
-
Phosphatase Inhibitors: Ensure that your lysis buffer contains phosphatase inhibitors to prevent dephosphorylation of your target protein.
-
Sample Degradation: Keep cell lysates on ice and process them quickly to prevent protein degradation.
-
-
Western Blot Protocol:
-
Protein Transfer: Confirm efficient transfer of proteins from the gel to the membrane.
-
Antibody Concentrations: Optimize the concentrations of your primary and secondary antibodies.
-
Q4: How do I determine the optimal concentration of this compound to use in my experiments?
A4: The optimal concentration of this compound will depend on your specific cell line and the endpoint being measured. A dose-response experiment is the best way to determine this.
-
Generate a Dose-Response Curve: Treat your cells with a range of this compound concentrations (e.g., a serial dilution from 10 µM down to 0.1 nM).
-
Measure the Effect: Use a relevant assay, such as a cell viability assay or a Western blot for pSMAD1/5, to measure the effect of each concentration.
-
Calculate the IC50: The IC50 value is the concentration of this compound that produces a 50% inhibition of the measured effect. This value is a good starting point for subsequent experiments.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (BLU-782)
| Target Kinase | IC50 (nM) |
| ALK2 (ACVR1) | 0.6 |
| ALK2 R206H | 0.2 |
| ALK1 | 3 |
| ALK3 | 45 |
| ALK6 | 24 |
Data represents the half-maximal inhibitory concentration (IC50) and indicates the potency of this compound against various ALK family receptors. A lower IC50 value signifies higher potency.[1]
Table 2: Cellular Activity of this compound (BLU-782) in an ALK2 R206H Mutant Cell Line
| Assay | IC50 (nM) |
| ALK2 R206H Cellular Phosphorylation | 7 |
This table shows the IC50 value of this compound in a cell-based assay measuring the phosphorylation of downstream targets of the mutant ALK2 R206H, demonstrating the compound's potency in a cellular context.[1]
Experimental Protocols
1. Protocol for Determining this compound IC50 using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to assess the effect of this compound on cell viability and determine its IC50 value.
-
Materials:
-
Target cell line expressing ALK2
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
2. Protocol for Assessing ALK2 Pathway Inhibition via Western Blot for Phospho-SMAD1/5
This protocol describes how to measure the inhibition of ALK2 signaling by this compound by detecting the phosphorylation of its downstream targets, SMAD1 and SMAD5.
-
Materials:
-
Target cell line expressing ALK2
-
This compound
-
BMP ligand (e.g., BMP2 or BMP4)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SMAD1/5 (Ser463/465) and anti-total SMAD1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with a BMP ligand for a short period (e.g., 30 minutes) to induce SMAD1/5 phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and then incubate with the primary anti-phospho-SMAD1/5 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total SMAD1 antibody to confirm equal protein loading.
-
Mandatory Visualizations
Caption: Canonical BMP signaling pathway and the inhibitory action of this compound on the ALK2 receptor.
Caption: Experimental workflow for assessing this compound activity via Western blot for pSMAD1/5.
Caption: A logical troubleshooting workflow for addressing a lack of this compound inhibitory effect.
References
Technical Support Center: Overcoming Limitations of the ALK2R206H Mouse Model with BLU-782
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the ALK2R206H mouse model of Fibrodysplasia Ossificans Progressiva (FOP) and the selective ALK2 inhibitor, BLU-782 (also known as fidrisertib or IPN60130).
Frequently Asked Questions (FAQs)
Q1: What are the main limitations of the constitutive ALK2R206H mouse model?
A1: The primary limitation of a constitutive (whole-body) ALK2R206H knock-in mouse model is perinatal lethality.[1][2][3] Mice with germline expression of the Acvr1 R206H mutation typically die shortly after birth, making it impossible to establish breeding colonies and study the progressive nature of FOP in adult animals.[2][3] To overcome this, researchers have developed chimeric mice with a mosaic expression of the mutation or, more commonly, conditional knock-in models.[1][2][3]
Q2: How do conditional ALK2R206H mouse models work?
A2: Conditional models, such as those using the Cre-Lox or Tet-On systems, allow for spatial and temporal control of ALK2R206H expression.[1][4][5][6]
-
Cre-Lox System: In this system, the mutant Acvr1 gene is "floxed" (flanked by loxP sites) and is only expressed after a Cre recombinase excises a "stop" cassette. The Cre recombinase expression can be driven by a tissue-specific promoter or be inducible by administering a substance like tamoxifen (in Cre-ERT2 models).[4][7]
-
Tet-On System: This system uses a reverse tetracycline transactivator (rtTA) that, in the presence of doxycycline, binds to a tetracycline-responsive element (TRE) to drive the expression of the ALK2R206H mutant.[6][8]
Q3: What is BLU-782 and how does it work?
A3: BLU-782 (fidrisertib) is a highly selective and potent small-molecule inhibitor of the ALK2 kinase.[9][10][11] The R206H mutation in ALK2 leads to its hyperactivation by ligands like Activin A and bone morphogenetic proteins (BMPs), triggering a downstream signaling cascade that results in heterotopic ossification (HO).[12] BLU-782 works by binding to the ALK2 kinase domain, preventing its activation and subsequent phosphorylation of downstream effectors like SMAD1/5/8, thereby inhibiting the pathological bone formation characteristic of FOP.[9][10] It has been shown to preferentially bind to the mutant ALK2R206H over other related kinases.[10][11]
Q4: Can BLU-782 reverse existing heterotopic ossification?
A4: Preclinical studies have primarily focused on the prophylactic use of BLU-782 to prevent the formation of HO.[9][10] Studies show that ALK2 inhibition is required early after an injury to be effective.[9][10] Delayed administration of BLU-782 (4 days or longer after injury) in mouse models failed to prevent HO formation, suggesting that it may not be effective in reversing established bone.[10]
Troubleshooting Guides
ALK2R206H Mouse Model: Inducing and Analyzing Heterotopic Ossification (HO)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no HO formation after injury | 1. Inefficient Cre-recombination: Incomplete tamoxifen or doxycycline induction. | - Optimize inducer dosage and administration schedule. Tamoxifen dosage and duration should be determined empirically for each specific mouse line.[7][13] - Confirm recombination efficiency via PCR of genomic DNA from target tissues.[1] |
| 2. Mouse Age: The propensity for injury-induced HO can decrease with age. | - Use younger mice for injury-induced HO experiments (e.g., within 6 weeks of age for cardiotoxin-induced HO).[1] | |
| 3. Insufficient Injury: The trauma induced may not be sufficient to trigger a robust HO response. | - Ensure proper technique for cardiotoxin injection (intramuscular) or pinch injury.[1][14] - Consider alternative injury models like burn/tenotomy for a more robust response.[15][16] | |
| 4. Genetic Background: The genetic background of the mice can influence the severity of the FOP phenotype. | - Ensure consistency in the genetic background of experimental and control animals. | |
| High variability in HO volume between animals | 1. Inconsistent Injury: Variation in the location and severity of the injury. | - Standardize the injury procedure meticulously (e.g., consistent volume and concentration of cardiotoxin, precise location of injection).[1] - Use imaging (e.g., micro-CT) to confirm the consistency of the injury site. |
| 2. Variable Cre-recombination: Inconsistent induction across animals. | - Administer tamoxifen or doxycycline based on body weight to ensure consistent dosing.[7][13] - Use littermate controls whenever possible. | |
| Animal Welfare Issues (e.g., impaired mobility, weight loss) | 1. Severe HO: Extensive HO formation can lead to joint fusion and difficulty accessing food and water. | - Provide softened food and water in easily accessible locations. - Monitor animal health closely and adhere to IACUC-approved endpoints for euthanasia.[1] |
| 2. Post-procedural pain: Pain from the injury or HO development. | - Administer appropriate analgesics (e.g., Buprenorphine) as per your institution's animal care guidelines.[15] |
BLU-782 Administration and Efficacy
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete prevention of HO with BLU-782 treatment | 1. Insufficient Dose or Bioavailability: The dose of BLU-782 may be too low, or there may be issues with oral absorption. | - Ensure the correct dose is being administered (e.g., prophylactic oral dosing has been shown to be effective).[10] - Verify the formulation and vehicle used for administration. - If using oral gavage, ensure proper technique to avoid misdosing. |
| 2. Delayed Treatment Initiation: Treatment started too late after the injury. | - Initiate prophylactic treatment with BLU-782 before inducing injury.[9][10] Studies indicate a narrow window of opportunity for effective HO prevention post-injury.[10] | |
| 3. Drug Stability: Improper storage or handling of the compound. | - Store BLU-782 according to the manufacturer's instructions. | |
| Adverse effects observed in treated mice (e.g., weight loss, lethargy) | 1. Off-target effects or toxicity: Although BLU-782 is highly selective, high doses may lead to adverse effects. | - Reduce the dose of BLU-782 if adverse effects are observed. - Monitor animal health daily during the treatment period. - Consult relevant toxicology data if available. |
| 2. Vehicle-related issues: The vehicle used for drug delivery may be causing adverse reactions. | - Include a vehicle-only control group to assess the effects of the vehicle. - Consider alternative, well-tolerated vehicles for oral administration in mice. |
Quantitative Data Summary
Table 1: In Vitro Potency of BLU-782
| Target Kinase | IC50 (nM) |
| ALK2 (ACVR1) | 7 |
| ALK1 | >100-fold selectivity over ALK2 |
| ALK3 | >100-fold selectivity over ALK2 |
| ALK6 | >100-fold selectivity over ALK2 |
Data compiled from preclinical studies.[9]
Table 2: In Vivo Efficacy of BLU-782 in ALK2R206H Mouse Model (Pinch Injury)
| Treatment Group | Dose (mg/kg, oral) | Heterotopic Ossification (HO) Volume (mm³) |
| ALK2R206H (untreated) | - | 34.0 (average) |
| ALK2R206H + BLU-782 | 50 | ~1.0 (near complete inhibition) |
| Wild-Type (WT) | - | No HO detected |
Data represents typical results from preclinical studies.[9][17]
Experimental Protocols
Protocol 1: Induction of HO in Conditional ALK2R206H Mice via Cardiotoxin Injury
-
Induction of ALK2R206H Expression:
-
For Cre-ERT2 models: Administer tamoxifen (e.g., 75 mg/kg body weight) via intraperitoneal injection once daily for 3-5 consecutive days.[1][13] Prepare tamoxifen solution in corn oil at 20 mg/mL.[13] Allow a 7-day waiting period after the final injection before inducing injury.[13]
-
For Tet-On models: Provide doxycycline-containing chow (e.g., 625 mg/kg) or water for at least 3 days prior to injury.[1][18]
-
-
Anesthesia: Anesthetize the mouse using isoflurane (3-5% for induction, 1-2% for maintenance).[1] Apply ophthalmic ointment to prevent eye dryness.[15]
-
Injury:
-
Aseptically prepare a 10 µM solution of cardiotoxin in sterile PBS.
-
Inject 50 µL of the cardiotoxin solution into the quadriceps or gastrocnemius muscle of one hind limb.
-
Inject the contralateral limb with 50 µL of sterile PBS as a control.[1]
-
-
Post-operative Care:
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Administer analgesics as required by your institutional guidelines.
-
-
Analysis:
-
Monitor for HO formation starting from day 7 post-injury.
-
At the desired endpoint (e.g., 14-21 days), euthanize the mouse and harvest the hind limbs.
-
Analyze HO volume and density using micro-computed tomography (micro-CT).[1][19][20]
-
For histological analysis, fix tissues in 4% paraformaldehyde, decalcify, and process for sectioning and staining (e.g., Hematoxylin & Eosin, Safranin O/Fast Green).[1]
-
Protocol 2: Prophylactic Treatment with BLU-782
-
Drug Preparation: Prepare a homogenous suspension of BLU-782 in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Dosing:
-
Begin prophylactic dosing at least 24 hours prior to inducing injury.
-
Administer BLU-782 via oral gavage once daily at the desired dose (e.g., 25-50 mg/kg).[9]
-
Include a vehicle-only control group.
-
-
Injury and Analysis:
-
Induce HO using the protocol described above (Protocol 1).
-
Continue daily dosing of BLU-782 or vehicle for the duration of the experiment (e.g., up to 12 days post-injury for complete prevention).[9]
-
Analyze HO formation as described in Protocol 1.
-
Visualizations
Signaling Pathway
Caption: ALK2R206H signaling pathway and the inhibitory action of BLU-782.
Experimental Workflow
Caption: Workflow for testing BLU-782 efficacy in the ALK2R206H mouse model.
References
- 1. Heterotopic Ossification in Mouse Models of Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Acvr1 R206H knock-in mouse has fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 5. An inducible knock-in mouse model of fibrodysplasia ossificans progressiva shows spontaneous formation of heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetracycline-inducible and reversible stable gene expression in human iPSC-derived neural progenitors and in the postnatal mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. blueprintmedicines.com [blueprintmedicines.com]
- 10. An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ALK2 R206H mutation linked to fibrodysplasia ossificans progressiva confers constitutive activity to the BMP type I receptor and sensitizes mesenchymal cells to BMP-induced osteoblast differentiation and bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]
- 14. ifopa.org [ifopa.org]
- 15. Direct Mouse Trauma/Burn Model of Heterotopic Ossification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct Mouse Trauma/Burn Model of Heterotopic Ossification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Abstract 16: Inhibition of mTOR Signaling Reduces Mesenchymal Cell Migration To Sites Of Injury And Eliminates Heterotopic Ossification In A Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of Heterotopic Ossification Using Radiographic Imaging: Evidence for a Paradigm Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MicroCT for Scanning and Analysis of Mouse Bones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BLU-782 Administration for Heterotopic Ossification Research
Welcome to the technical support center for the use of BLU-782 (fidrisertib) in preclinical research for the prevention of heterotopic ossification (HO). This guide provides answers to frequently asked questions and troubleshooting advice for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is BLU-782 and what is its mechanism of action in preventing heterotopic ossification?
A1: BLU-782, also known as fidrisertib, is an investigational, potent, and highly selective small-molecule inhibitor of Activin receptor-like kinase 2 (ALK2).[1] In genetic disorders like Fibrodysplasia Ossificans Progressiva (FOP), gain-of-function mutations in the ACVR1 gene, which encodes for ALK2, lead to dysregulated signaling in the bone morphogenetic protein (BMP) pathway.[1][2][3] This results in the abnormal formation of bone in soft tissues, a process known as heterotopic ossification (HO).[4] BLU-782 is designed to selectively target the underlying genetic cause of FOP by inhibiting the mutated ALK2 kinase, thereby blocking the downstream signaling cascade (pSMAD 1/5/8) that drives ectopic bone formation.[5][6]
Q2: What is the critical time window for administering BLU-782 to prevent injury-induced HO in animal models?
A2: Preclinical studies in a genetically accurate mouse model of FOP (ALK2R206H knock-in mice) have demonstrated a critical therapeutic window for BLU-782 administration.[1][3] Prophylactic administration, starting before an injury, is the most effective strategy for preventing HO.[1] However, there is a short window for intervention after the injury has occurred. Treatment with BLU-782 can still prevent HO if initiated up to 2 days post-injury.[2][3] If the start of treatment is delayed by 4 days or more after the injury, the preventative effect on HO is significantly diminished or completely lost.[2][3]
Q3: How long does BLU-782 administration need to be maintained to prevent HO?
A3: Continuous ALK2 inhibition is necessary throughout the active phases of HO formation. In a mouse model, the process of HO progresses from initial muscle degeneration and edema to a fibroproliferative response, cartilage deposition, and finally, mature bone formation over approximately 14 days.[1] Studies have shown that ALK2 inhibition must be maintained for up to 12 days post-injury to fully prevent the formation of heterotopic bone in this model.[1] This suggests that the ALK2 pathway is active throughout the ossification process.[1]
Q4: Is BLU-782 effective against different types of ALK2 mutations?
A4: Yes, BLU-782 has been shown to be effective against various activating mutations in the ALK2 gene, not just the most common R206H mutation found in FOP.[1] It has been demonstrated to inhibit ALK2 signaling irrespective of the specific activating mutation, suggesting it can block kinase activity from various combinations of ligands and neomorphic mutations.
Q5: Does BLU-782 interfere with normal bone healing or muscle repair?
A5: Preclinical data suggests that BLU-782's high selectivity for ALK2 allows it to prevent pathogenic HO without negatively impacting normal physiological processes. In ALK2R206H mice, treatment with BLU-782 preserved the normal muscle-healing response to acute injury.[2][3] Furthermore, these mice were able to heal bone normally after a surgical fracture without the formation of HO when pretreated with BLU-782.
Troubleshooting Guide
Issue 1: Incomplete prevention of heterotopic ossification despite BLU-782 treatment.
-
Possible Cause 1: Delayed Administration. As preclinical data shows, the timing of administration is critical. A delay of 4 or more days after the initial injury can abrogate the preventative effects of BLU-782.[2][3]
-
Solution: Ensure that the administration of BLU-782 begins as soon as possible after the injury, ideally within 48 hours. For maximum efficacy, a prophylactic dosing regimen is recommended.[1]
-
-
Possible Cause 2: Insufficient Duration of Treatment. The ALK2 signaling pathway is active throughout the entire process of HO formation.[1]
-
Solution: In the pinch-injury mouse model, continuous daily dosing for at least 12 days post-injury was required for complete prevention.[1] Review your experimental timeline to ensure the treatment duration covers the full period of chondrogenesis and osteogenesis.
-
-
Possible Cause 3: Suboptimal Dosing or Bioavailability. Incorrect dosage or issues with the formulation affecting absorption can lead to plasma concentrations that are insufficient to maintain the required level of ALK2 inhibition.
-
Solution: Verify the dosage based on established effective doses in the literature (e.g., 50 mg/kg in mice was shown to be 100% efficacious). Ensure the vehicle and route of administration are appropriate and consistent with published protocols. Consider performing pharmacokinetic analysis to confirm adequate plasma exposure.
-
Issue 2: High variability in HO volume between subjects in the same treatment group.
-
Possible Cause 1: Inconsistent Injury Induction. The extent of the initial soft tissue injury can significantly impact the volume of subsequent HO.
-
Solution: Standardize the injury procedure as much as possible. For example, if using a pinch injury model, ensure the same forceps, pressure, and duration are applied to each animal.
-
-
Possible Cause 2: Animal-to-Animal Pharmacokinetic Variability. Individual differences in drug metabolism and absorption can lead to varying levels of drug exposure.
-
Solution: While difficult to control completely, ensure consistent dosing times and that animals have similar access to food and water, as this can affect absorption. If the variability is extreme, it may be necessary to increase the number of animals per group to achieve statistical power.
-
Quantitative Data from Preclinical Studies
The following tables summarize data from key preclinical experiments investigating the timing of BLU-782 administration in the ALK2R206H mouse model following a pinch injury.
Table 1: Effect of Delayed Initiation of BLU-782 Dosing on HO Volume
| Treatment Group | Dosing Start Day (Post-Injury) | Dosing End Day (Post-Injury) | Average HO Volume (mm³) |
| Untreated Control | N/A | N/A | 30.7 |
| Prophylactic | Day -4 | Day 19 | 0.0 |
| Delayed Start 1 | Day 2 | Day 19 | 0.0 |
| Delayed Start 2 | Day 4 | Day 19 | 24.3 |
| Delayed Start 3 | Day 6 | Day 19 | 33.7 |
| Data derived from preclinical studies presented by Blueprint Medicines.[1] |
Table 2: Effect of Treatment Duration on HO Volume
| Treatment Group | Dosing Start Day (Post-Injury) | Dosing End Day (Post-Injury) | Average HO Volume (mm³) |
| Untreated Control | N/A | N/A | 30.7 |
| Prophylactic (Full) | Day -4 | Day 19 | 0.0 |
| Early Cessation 1 | Day -4 | Day 3 | 29.8 |
| Early Cessation 2 | Day -4 | Day 7 | 15.6 |
| Early Cessation 3 | Day -4 | Day 12 | 0.0 |
| Data derived from preclinical studies presented by Blueprint Medicines.[1] |
Experimental Protocols
Protocol: Injury-Induced Heterotopic Ossification and BLU-782 Prophylaxis in an ALK2R206H Mouse Model
This protocol describes a method for inducing HO via muscle injury in a conditional knock-in mouse model of FOP and assessing the efficacy of BLU-782.
1. Animal Model:
-
Use a conditional knock-in mouse model expressing the mutant Acvr1R206H allele.[5] The expression of the mutant allele is typically induced by tamoxifen administration or through a specific Cre-driver line.
2. BLU-782 Formulation and Administration:
-
Formulation: Prepare BLU-782 in a suitable vehicle for oral administration (e.g., as a suspension in a solution like 0.5% methylcellulose).
-
Dosage: Administer BLU-782 at a dose demonstrated to be effective (e.g., 25-50 mg/kg).
-
Administration: Administer the compound once daily via oral gavage.
3. Experimental Timeline and Dosing Regimen:
-
Prophylactic Group: Begin daily oral administration of BLU-782 at least 4 days prior to injury and continue for a predetermined duration (e.g., 19 days post-injury).[1]
-
Delayed Treatment Groups: Initiate daily oral administration at various time points after injury (e.g., Day 2, Day 4, Day 6) and continue for the same total duration.[1]
-
Vehicle Control Group: Administer the vehicle only, following the same schedule as the prophylactic group.
4. Injury-Induced HO Procedure:
-
Anesthetize the mouse using an approved protocol (e.g., isoflurane).
-
Induce a muscle injury in one of the calf muscles (e.g., gastrocnemius) by pinching the muscle with rongeur forceps for a standardized duration. This controlled trauma will trigger the HO formation process.
5. Outcome Assessment:
-
Edema Measurement (Optional, early time points): At early time points (e.g., 2, 4, 7 days post-injury), perform Magnetic Resonance Imaging (MRI) to assess and quantify edema in the injured limb.[1]
-
HO Volume Quantification (Primary Endpoint): At the end of the study (e.g., Day 20 or later), euthanize the animals and harvest the injured limbs.
-
Use micro-computed tomography (µCT) to scan the limbs and quantify the volume of newly formed heterotopic bone.[1]
-
Histology (Optional): After µCT scanning, decalcify the tissue, embed in paraffin, and perform histological staining (e.g., Hematoxylin and Eosin, H&E) to examine the cellular progression of HO.[1]
Visualizations
Caption: Pathological ALK2 signaling pathway in FOP and the inhibitory action of BLU-782.
References
- 1. blueprintmedicines.com [blueprintmedicines.com]
- 2. researchgate.net [researchgate.net]
- 3. An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ipsen and Blueprint Medicines announce exclusive global license agreement to develop and commercialize BLU-782 for the treatment of fibrodysplasia ossificans progressiva (FOP) [ipsen.com]
- 5. benchchem.com [benchchem.com]
- 6. Therapeutic advances for blocking heterotopic ossification in fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ALK2 Inhibitors: Saracatinib and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor that plays a crucial role in various physiological processes, including bone formation and embryonic development. Dysregulation of ALK2 signaling, often due to gain-of-function mutations, is the primary driver of devastating diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and is also implicated in Diffuse Intrinsic Pontine Glioma (DIPG).[1][2] This has spurred significant interest in the development of potent and selective ALK2 inhibitors as a therapeutic strategy.
This guide provides a comparative overview of prominent ALK2 inhibitors, with a focus on saracatinib and other well-characterized compounds. It is important to note that while the initial query included IQB-782, a thorough review of publicly available scientific literature and databases did not yield any information on its activity as an ALK2 inhibitor. Therefore, this guide will focus on comparing saracatinib with other established ALK2 inhibitors for which experimental data are available.
ALK2 Signaling Pathway
The ALK2 signaling cascade is initiated by the binding of BMP ligands to a receptor complex consisting of type I (e.g., ALK2) and type II BMP receptors. This binding event leads to the phosphorylation and activation of the ALK2 kinase domain. Activated ALK2 then phosphorylates downstream signaling molecules, primarily SMAD1, SMAD5, and SMAD8. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in osteogenesis and other cellular processes. In FOP, mutations in ALK2 lead to its constitutive activation or heightened sensitivity to ligands like activin A, resulting in uncontrolled bone formation.[3][4]
References
Comparative Analysis of BLU-782's Selectivity for Mutant ALK2
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Preclinical Validation of BLU-782, a Selective ALK2 Inhibitor for Fibrodysplasia Ossificans Progressiva (FOP).
Fibrodysplasia Ossificans Progressiva (FOP) is a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft tissues. This condition is driven by gain-of-function mutations in the ACVR1 gene, which encodes the Activin receptor-like kinase 2 (ALK2), a BMP type I receptor. The most prevalent mutation, ALK2 R206H, sensitizes the receptor to activation by ligands such as Activin A, leading to aberrant downstream signaling and subsequent bone formation. BLU-782 (also known as fidrisertib or IPN60130) is a potent and selective small molecule inhibitor of ALK2 developed by Blueprint Medicines, specifically designed to target the underlying cause of FOP. This guide provides a comprehensive comparison of BLU-782's selectivity and potency against other known ALK2 inhibitors, supported by experimental data and detailed methodologies.
Data Presentation: In Vitro Potency and Selectivity
The cornerstone of a targeted therapy is its ability to potently inhibit the intended target while minimizing off-target effects. The following tables summarize the in vitro inhibitory activity of BLU-782 in comparison to other ALK2 inhibitors, Saracatinib and LDN-193189.
| Kinase Target | BLU-782 IC50 (nM) | Saracatinib IC50 (nM) | LDN-193189 IC50 (nM) |
| ALK2 (R206H) | 0.2 | - | - |
| ALK2 (Wild-Type) | 0.6 | 6.7 | 5 |
| ALK1 | 3 | 19 | 0.8 |
| ALK3 | 45 | 621 | 30 |
| ALK6 | 24 | 6130 | 16.7 |
| ALK4 | 65 | 3900 | ≥500 |
| ALK5 (TGFβR1) | 155 | 6890 | ≥500 |
| TGFβR2 | 67 | - | - |
| Table 1: Biochemical IC50 values of BLU-782, Saracatinib, and LDN-193189 against ALK2 and other related kinases. Data compiled from multiple sources.[1][2][3][4][5][6] |
| Cellular Assay | BLU-782 IC50 (nM) |
| ALK2 (R206H) in HEK293T/ALK3KO cells | 7 |
| Table 2: Cellular IC50 of BLU-782 for the mutant ALK2 R206H.[5][6] |
In vitro assays demonstrate that BLU-782 is a highly potent inhibitor of the mutant ALK2 R206H, with an IC50 of 0.2 nM.[5][6] It also shows strong activity against wild-type ALK2.[5][6] Importantly, BLU-782 displays significant selectivity for ALK2 over other BMP type I receptors like ALK3 and ALK6, and even greater selectivity against the TGF-β receptor ALK5.[5][6] A kinome scan of over 400 kinases revealed that BLU-782 is highly selective, with only four kinases showing a binding affinity of less than 100 nM.[7] In cellular assays, BLU-782 potently inhibited ALK2 R206H with an IC50 of 7 nM and demonstrated over 100-fold selectivity over ALK1, ALK3, and ALK6.[7]
Experimental Protocols
The validation of BLU-782's selectivity involved a series of robust in vitro and in vivo experiments. Below are the detailed methodologies for the key assays.
In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ALK2 and other kinases.
Materials:
-
Recombinant human ALK2 (wild-type and R206H mutant) and other purified kinases.
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[5]
-
ATP (Adenosine triphosphate).
-
Substrate (e.g., casein or a specific peptide).
-
Test compounds (BLU-782, Saracatinib, LDN-193189) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.[5][8]
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well or 384-well plate, add the kinase, the test compound at various concentrations, and the kinase buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-120 minutes).[5]
-
Stop the reaction and measure the amount of ADP produced (or substrate phosphorylation) using a detection reagent like ADP-Glo™.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular Phospho-SMAD1/5/8 Assay
This assay measures the inhibition of ALK2 signaling in a cellular context by quantifying the phosphorylation of its downstream effectors, SMAD1, SMAD5, and SMAD8.
Objective: To determine the cellular potency (IC50) of BLU-782 in inhibiting ALK2-mediated signaling.
Materials:
-
Cells expressing the mutant ALK2 receptor (e.g., FOP patient-derived fibroblasts or engineered cell lines like HEK293T).
-
Cell culture medium and supplements.
-
Test compound (BLU-782).
-
Ligand to stimulate ALK2 activity (e.g., Activin A or BMPs).
-
Lysis buffer.
-
Phospho-SMAD1/5 (Ser463/465) antibody and total SMAD1/5 antibody.[9]
-
Secondary antibodies.
-
Western blot or ELISA detection reagents.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of BLU-782 for a defined period (e.g., 1 hour).
-
Stimulate the cells with a specific ligand (e.g., Activin A) for a set time (e.g., 30-60 minutes) to activate the ALK2 pathway.
-
Lyse the cells to extract total protein.
-
Quantify the levels of phosphorylated SMAD1/5/8 and total SMAD1/5/8 using Western blotting or a specific ELISA kit.
-
Normalize the phosphorylated SMAD levels to the total SMAD levels.
-
Plot the percentage of inhibition of SMAD phosphorylation against the inhibitor concentration to calculate the cellular IC50.
In Vivo FOP Mouse Model of Heterotopic Ossification
This model is crucial for evaluating the efficacy of a drug candidate in a living organism that mimics the human disease.
Objective: To assess the ability of BLU-782 to prevent injury-induced heterotopic ossification in a mouse model of FOP.
Animal Model:
Procedure:
-
Induction of HO: Induce muscle injury in the mice, for example, by a pinch injury to the calf muscle using forceps or by cardiotoxin injection.[7][10]
-
Drug Administration: Administer BLU-782 orally at various doses (e.g., 10, 25, 50 mg/kg) either prophylactically (before injury) or at different time points after injury.[7] A control group receives a vehicle.
-
Monitoring: Monitor the mice for signs of edema and HO formation over a period of several days to weeks.
-
Imaging: Use micro-computed tomography (µCT) to visualize and quantify the volume of heterotopic bone formation. Magnetic Resonance Imaging (MRI) can be used to assess soft tissue edema.[12]
-
Histology: At the end of the study, harvest the affected tissues for histological analysis to examine the cellular processes of endochondral ossification.
-
Data Analysis: Compare the volume of HO in the treated groups to the vehicle-treated control group to determine the in vivo efficacy of BLU-782.
Mandatory Visualization
Caption: ALK2 signaling pathway in FOP and the mechanism of action of BLU-782.
Caption: Experimental workflow for validating the selectivity of BLU-782.
References
- 1. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]
- 5. promega.com [promega.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Blueprint’s work behind drug for fibrodysplasia ossificans progressiva | BioWorld [bioworld.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Phospho-SMAD1/5 (Ser463/465) (41D10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Heterotopic Ossification in Mouse Models of Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterotopic Ossification in Mouse Models of Fibrodysplasia Ossificans Progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blueprintmedicines.com [blueprintmedicines.com]
Fidrisertib in Clinical Trials: A Comparative Analysis for FOP Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and safety of fidrisertib, an investigational therapeutic, with current and emerging treatments for Fibrodysplasia Ossificans Progressiva (FOP). FOP is an ultra-rare genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft tissues, leading to severe disability.[1] This document summarizes available clinical and preclinical data, details experimental methodologies, and visualizes key biological pathways to inform research and development in this critical area.
Executive Summary
Fidrisertib (formerly IPN60130/BLU-782) is an oral, selective inhibitor of the mutated activin A receptor type I (ACVR1), also known as activin receptor-like kinase 2 (ALK2).[2] This mutation is the underlying genetic cause of FOP, leading to excessive bone morphogenetic protein (BMP) signaling and subsequent heterotopic ossification.[2] Fidrisertib is currently in a Phase 2 clinical trial (FALKON, NCT05039515) to evaluate its efficacy and safety in reducing the progression of HO in individuals with FOP.[2][3]
This guide compares fidrisertib to other therapeutic strategies for FOP, including the approved retinoic acid receptor gamma (RARγ) agonist palovarotene (Sohonos™), and other investigational agents such as the anti-Activin A antibody garetosmab, and other ALK2 inhibitors like saracatinib and zilurgisertib. While definitive efficacy data for fidrisertib is pending the completion of the FALKON trial, this comparison is based on available preclinical and early-phase clinical data for fidrisertib alongside published results for its comparators.
Mechanism of Action and Signaling Pathways
The primary driver of FOP is a gain-of-function mutation in the ACVR1 gene, which leads to dysregulated BMP signaling.[4][5] The therapies discussed in this guide target different nodes within this pathway.
Fidrisertib, Saracatinib, and Zilurgisertib: Direct Inhibition of Mutant ACVR1/ALK2
Fidrisertib, saracatinib, and zilurgisertib are all small molecule inhibitors that directly target the mutated ACVR1/ALK2 kinase.[6][7][8] By blocking the activity of this receptor, these drugs aim to halt the downstream signaling cascade that leads to chondrogenesis and ultimately, heterotopic ossification.[9][10]
Caption: Fidrisertib directly inhibits the mutated ACVR1/ALK2 receptor.
Palovarotene: Modulation of Retinoic Acid Signaling
Palovarotene is a selective RARγ agonist.[11] By activating the retinoic acid signaling pathway, it is thought to inhibit chondrogenesis through the downregulation of BMP signaling by enhancing the degradation of SMAD proteins.[12][13][14]
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. ifopa.org [ifopa.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Dysregulated BMP signaling through ACVR1 impairs digit joint development in fibrodysplasia ossificans progressiva (FOP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fibrodysplasia ossificans progressiva - Wikipedia [en.wikipedia.org]
- 6. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ifopa.org [ifopa.org]
- 8. ifopa.org [ifopa.org]
- 9. JCI - The fibrodysplasia ossificans progressiva R206H ACVR1 mutation activates BMP-independent chondrogenesis and zebrafish embryo ventralization [jci.org]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Palovarotene Can Attenuate Heterotopic Ossification Induced by Tendon Stem Cells by Downregulating the Synergistic Effects of Smad and NF-κB Signaling Pathway following Stimulation of the Inflammatory Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palovarotene reduces heterotopic ossification in juvenile FOP mice but exhibits pronounced skeletal toxicity | eLife [elifesciences.org]
comparative analysis of IQB-782 and palovarotene for FOP
A comparative analysis between IQB-782 and palovarotene for the treatment of Fibrodysplasia Ossificans Progressiva (FOP) cannot be conducted at this time due to the absence of publicly available information on this compound. Extensive searches of scientific literature and clinical trial databases did not yield any data regarding the development, mechanism of action, or experimental results for a compound designated this compound in the context of FOP.
Therefore, this guide will provide a comprehensive overview of palovarotene, a retinoic acid receptor gamma (RARγ) agonist, for the treatment of FOP. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, methodologies, and signaling pathways.
Palovarotene is a selective agonist of the retinoic acid receptor gamma (RARγ) that has been investigated for its potential to inhibit heterotopic ossification (HO) in individuals with FOP. The underlying cause of FOP is a mutation in the ACVR1 gene, which encodes the ALK2 receptor, a type I bone morphogenetic protein (BMP) receptor. This mutation leads to hyperactivity of the BMP signaling pathway, resulting in progressive and debilitating HO.
Mechanism of Action
Palovarotene modulates the BMP signaling pathway downstream of the mutated ACVR1/ALK2 receptor. By activating RARγ, palovarotene is thought to inhibit the phosphorylation of SMAD1/5/8, which are key transcription factors in the BMP pathway. This inhibition is believed to occur through the regulation of cartilage- and bone-specific gene expression, thereby preventing the formation of ectopic bone.
Preclinical Data
Preclinical studies in mouse models of FOP have demonstrated the potential of palovarotene to inhibit HO. These studies have provided the foundational data for its clinical development.
| Parameter | Animal Model | Key Findings | Reference |
| New Bone Formation | Acvr1R206H/+ mice | Dose-dependent reduction in injury-induced HO. | |
| Chondrogenesis | Micromass cultures of mesenchymal stem cells | Inhibition of chondrogenic differentiation. | |
| Alkaline Phosphatase (ALP) Activity | C2C12 cells overexpressing mutant ACVR1 | Reduction in BMP-induced ALP activity. |
Clinical Trial Data
Palovarotene has been evaluated in several clinical trials for FOP. The MOVE trial (NCT03312634) was a Phase 3 study that assessed the efficacy and safety of palovarotene in reducing new HO volume.
| Endpoint | Palovarotene Group | Placebo Group | p-value | Reference |
| Mean Annualized New HO Volume (mm³) (Post-Hoc Analysis) | 6,048 | 14,785 | 0.0292 | |
| Proportion of Patients with New HO | 72.7% | 90.0% | 0.039 | |
| Adverse Events (Most Common) | Dry skin, pruritus, alopecia, upper respiratory tract infections | - | - |
Note: The primary endpoint of the MOVE trial was not met in the pre-specified analysis. The data presented here is from a post-hoc analysis.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the preclinical evaluation of palovarotene.
1. In Vivo Model of Injury-Induced Heterotopic Ossification
-
Animal Model: Acvr1R206H/+ mice, which carry the same mutation found in most FOP patients.
-
Injury Induction: Intramuscular injection of cardiotoxin into the gastrocnemius muscle to induce muscle injury and trigger the HO process.
-
Drug Administration: Palovarotene administered daily via oral gavage, starting one day before injury and continuing for a specified period (e.g., 14 or 28 days).
-
Assessment of HO:
-
Micro-computed tomography (μCT): To quantify the volume of new bone formation at the site of injury.
-
Histology: Staining of tissue sections with Hematoxylin and Eosin (H&E) and Alcian Blue/Sirius Red to visualize bone and cartilage formation.
-
2. In Vitro Alkaline Phosphatase (ALP) Activity Assay
-
Cell Line: C2C12 myoblasts, a cell line capable of osteogenic differentiation, transfected to overexpress the mutant ACVR1R206H receptor.
-
Experimental Setup:
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with varying concentrations of palovarotene or a vehicle control.
-
BMP ligand (e.g., BMP-2) is added to induce osteogenic differentiation.
-
Cells are incubated for 72 hours.
-
-
ALP Activity Measurement:
-
Cells are lysed.
-
The cell lysate is incubated with p-nitrophenyl phosphate (pNPP), a substrate for ALP.
-
The conversion of pNPP to p-nitrophenol (pNP) is measured spectrophotometrically at 405 nm.
-
ALP activity is normalized to the total protein concentration in the cell lysate.
-
Conclusion
Palovarotene represents a targeted therapeutic approach for FOP by modulating the overactive BMP signaling pathway. While clinical trial results have shown some evidence of efficacy in reducing new HO volume, further research is needed to fully establish its long-term safety and efficacy profile. The lack of public information on this compound prevents a direct comparison, highlighting the ongoing need for the development and transparent reporting of novel therapeutic agents for FOP.
Beyond FOP: Validating the Therapeutic Potential of BLU-782
A Comparative Guide for Researchers and Drug Development Professionals
BLU-782 (also known as fidrisertib or IPN60130) is a potent and highly selective oral inhibitor of Activin receptor-like kinase 2 (ALK2), a protein encoded by the ACVR1 gene. Gain-of-function mutations in ACVR1 are the primary genetic driver of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), the abnormal formation of bone in soft tissues.[1][2] While the development of BLU-782 has been primarily focused on FOP, the critical role of the ALK2 signaling pathway in other pathological processes suggests a broader therapeutic potential for this investigational drug.
This guide provides a comparative analysis of BLU-782 against other therapeutic alternatives, supported by preclinical experimental data. It is intended to inform researchers, scientists, and drug development professionals on the current landscape of ALK2 inhibition and the potential of BLU-782 in and beyond FOP.
Mechanism of Action: A Targeted Approach
BLU-782 was specifically designed to inhibit the kinase activity of both wild-type and, more importantly, mutant forms of ALK2.[3][4] In FOP, mutated ALK2 leads to hypersensitivity to bone morphogenetic protein (BMP) ligands and a neomorphic response to activins, resulting in aberrant downstream signaling through the SMAD1/5/8 pathway and subsequent chondrogenesis and osteogenesis in soft tissues.[1][2] By blocking this signaling cascade, BLU-782 aims to halt the formation of heterotopic bone.[1]
Signaling Pathway of ALK2 in FOP and the Action of BLU-782
Comparative Preclinical Efficacy in FOP
BLU-782 has demonstrated significant efficacy in preclinical mouse models of FOP. Prophylactic oral dosing in a conditional knock-in ALK2R206H mouse model prevented injury-induced edema, cartilage formation, and heterotopic ossification.[5]
In Vitro Potency of ALK2 Inhibitors
A key measure of a drug's potential is its in vitro potency, often expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Compound | Target | Assay Type | IC50 (nM) |
| BLU-782 (Fidrisertib) | ALK2R206H | Cellular (pSMAD1) | 7[3] |
| Saracatinib | ALK2 (mutant) | Biochemical | 4.2 |
| INCB000928 (Zilurgisertib) | ALK2 (mutant) | Biochemical | 0.6 |
| LDN-193189 | ALK2 (wild-type) | Biochemical | 5 |
| LDN-212854 | ALK2 (wild-type) | Biochemical | 1.3 |
| Note: Data is compiled from various sources and assay conditions may differ.[1] |
In Vivo Efficacy in FOP Mouse Model
In a well-characterized, genetically accurate FOP mouse model (ACVR1R206H), BLU-782 demonstrated dose-dependent inhibition of injury-induced heterotopic ossification.
| Treatment Group | Dosage | Reduction in HO Volume (%) |
| Vehicle Control | - | 0 |
| BLU-782 | 10 mg/kg | Not significantly different from control |
| BLU-782 | 25 mg/kg | >70% inhibition |
| BLU-782 | 50 mg/kg | 100%[6] |
Therapeutic Potential Beyond FOP
While FOP remains the primary indication for BLU-782, the role of ALK2 in other diseases opens avenues for broader therapeutic applications. Aberrant ALK2 signaling has been implicated in:
-
Other Musculoskeletal Disorders: Conditions characterized by abnormal calcification could potentially benefit from ALK2 inhibition.
-
Oncology: Gain-of-function mutations in ACVR1 have been identified in certain cancers, such as diffuse intrinsic pontine glioma (DIPG), a devastating pediatric brain tumor.[7] ALK2 inhibitors have shown promise in preclinical models of DIPG by mitigating tumor growth signals.[7]
-
Anemia of Chronic Disease: ALK2 is involved in the regulation of hepcidin, a key hormone in iron metabolism. Dysregulation of hepcidin can lead to anemia. ALK2 inhibitors are being explored as a potential treatment to modulate hepcidin levels and improve iron availability.
-
Cardiovascular Disease: Emerging evidence suggests a role for ALK2 signaling in vascular calcification, a contributor to atherosclerosis. Inhibition of ALK2 could potentially reduce this pathological calcification.
Currently, preclinical and clinical data for BLU-782 in these non-FOP indications are limited. Further research is needed to validate its therapeutic potential in these areas.
Comparison with Other Therapeutic Alternatives
Several other therapeutic strategies are being investigated for FOP, targeting different points in the disease pathology.
Palovarotene
Palovarotene is a retinoic acid receptor gamma (RARγ) agonist.[7] Its mechanism of action involves the downregulation of BMP signaling in pre-chondrogenic cells.[7] While it has received approval for FOP in some countries, its use can be associated with side effects, and direct comparative studies with BLU-782 are not yet available.[8][9]
Other ALK2 Inhibitors
Other selective ALK2 inhibitors, such as Saracatinib and Zilurgisertib (INCB000928), are also in clinical development for FOP.[10] Preclinical data suggests they are potent inhibitors of the mutant ALK2 receptor.[1] Head-to-head clinical trials will be necessary to definitively compare their efficacy and safety profiles with BLU-782.
Experimental Workflow for Preclinical Evaluation of ALK2 Inhibitors in FOP
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are summaries of key experimental methodologies used in the preclinical evaluation of BLU-782.
ALK2 Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the ALK2 protein.
-
Principle: A radiometric assay using 33P-labeled ATP or a luminescence-based assay (e.g., ADP-Glo™) measures the phosphorylation of a substrate by the ALK2 kinase domain.
-
Procedure:
-
Recombinant human ALK2 kinase domain is incubated with a specific substrate (e.g., casein) and ATP in a reaction buffer.
-
The test compound (e.g., BLU-782) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate (or ADP produced) is quantified.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[11]
-
Cellular Phospho-SMAD1/5/8 (pSMAD) Inhibition Assay
This assay assesses the ability of a compound to inhibit ALK2 signaling within a cellular context.
-
Principle: Measures the level of phosphorylated SMAD1/5/8, the downstream effectors of ALK2, in cells expressing a mutant ALK2 receptor.
-
Procedure:
-
Cells expressing the mutant ALK2 receptor (e.g., FOP patient-derived fibroblasts or engineered cell lines) are cultured.
-
Cells are pre-incubated with the test compound at various concentrations.
-
Cells are then stimulated with a ligand that activates the mutant ALK2 receptor, such as Activin A.
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane for Western blotting.
-
The membrane is probed with antibodies specific for phosphorylated SMAD1/5/8 and total SMAD1/5/8 (as a loading control).
-
The signal is detected and quantified to determine the level of inhibition.[12]
-
Injury-Induced Heterotopic Ossification in an ACVR1R206H Mouse Model
This in vivo model is used to evaluate the efficacy of a compound in preventing the formation of heterotopic bone.
-
Animal Model: A conditional knock-in mouse model expressing the human ACVR1R206H mutation upon induction (e.g., by tamoxifen or doxycycline).[2][13]
-
Procedure:
-
The expression of the mutant ACVR1R206H allele is induced in the mice.
-
Muscle injury is induced to trigger HO formation. This can be achieved through methods such as cardiotoxin injection or a pinch injury to the gastrocnemius muscle.[2][14]
-
Animals are treated with the test compound (e.g., BLU-782 via oral gavage) or a vehicle control, starting before or at various time points after the injury.
-
The formation of HO is monitored and quantified over time using imaging techniques such as micro-computed tomography (micro-CT).
-
The volume of heterotopic bone is measured and compared between treated and control groups to determine the efficacy of the compound.[15]
-
Conclusion
BLU-782 is a promising, highly selective ALK2 inhibitor with robust preclinical data supporting its therapeutic potential for FOP. Its targeted mechanism of action and demonstrated efficacy in preventing heterotopic ossification in animal models make it a strong candidate for further clinical development. Furthermore, the expanding understanding of ALK2's role in other diseases suggests that the therapeutic applications of BLU-782 may extend beyond FOP into areas such as oncology and other musculoskeletal and cardiovascular disorders. Head-to-head clinical trials with other emerging therapies will be crucial to fully delineate its comparative efficacy and safety profile. The detailed experimental protocols provided herein offer a foundation for further research and validation of this and other ALK2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterotopic Ossification in Mouse Models of Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An inducible knock-in mouse model of fibrodysplasia ossificans progressiva shows spontaneous formation of heterotopic ossification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new BMP type 1 receptor kinase inhibitor for safe and efficient oral treatment to prevent genetically induced heterotopic ossification in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BMP-9 mediates fibroproliferation in fibrodysplasia ossificans progressiva through TGF-β signaling | EMBO Molecular Medicine [link.springer.com]
- 10. rcsb.org [rcsb.org]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. blueprintmedicines.com [blueprintmedicines.com]
Unraveling the True Target of IQB-782: A Guide to its Cross-Reactivity Profile
For Immediate Release
This guide provides a comprehensive analysis of the inhibitory activity of IQB-782. Contrary to initial inquiries regarding its interaction with Bone Morphogenetic Protein (BMP) receptors, publicly available scientific data reveals that this compound is not a BMP receptor inhibitor. Instead, it is characterized as a cysteine derivative that potently inhibits Thrombin Activatable Fibrinolysis Inhibitor (TAFI). This guide will objectively compare its performance against its known targets and provide supporting experimental context.
There is no publicly available information to suggest that this compound has any cross-reactivity with BMP receptors. Its established targets are TAFI and related carboxypeptidases.
I. Quantitative Analysis of this compound Inhibitory Activity
The inhibitory potency of this compound has been quantified against its primary target, TAFI, and other related metallo-carboxypeptidases, namely Carboxypeptidase N (CPN) and Carboxypeptidase B (CPB). The following table summarizes the available quantitative data.
| Target Enzyme | Inhibitor | Parameter | Value |
| Thrombin Activatable Fibrinolysis Inhibitor (TAFI) | This compound | Ki(app) | 0.14 µM |
| Carboxypeptidase N (CPN) | This compound | IC50 | 49 µM |
| Carboxypeptidase B (CPB) | This compound | IC50 | 12 µM |
II. The Role of TAFI in the Fibrinolytic Pathway
To understand the significance of this compound's inhibitory action, it is crucial to visualize its role within the broader context of the fibrinolytic pathway. The following diagram illustrates how TAFI, when activated, dampens the process of clot dissolution. By inhibiting activated TAFI (TAFIa), this compound can potentially enhance fibrinolysis.
A Preclinical and Clinical Showdown: BLU-782 (Fidrisertib) vs. Palovarotene for Fibrodysplasia Ossificans Progressiva
For researchers, scientists, and drug development professionals, this guide provides a systematic review and comparison of preclinical and clinical data for BLU-782 (fidrisertib), an investigational activin receptor-like kinase 2 (ALK2) inhibitor, and the approved retinoic acid receptor γ (RARγ) agonist, palovarotene (Sohonos), for the treatment of Fibrodysplasia Ossificans Progressiva (FOP).
Fibrodysplasia Ossificans Progressiva is a rare and debilitating genetic disorder characterized by the progressive formation of extra-skeletal bone, a process known as heterotopic ossification (HO). This guide synthesizes available data to offer an objective comparison of these two therapeutic agents, focusing on their mechanisms of action, preclinical efficacy, and clinical trial outcomes.
At a Glance: BLU-782 vs. Palovarotene
| Feature | BLU-782 (Fidrisertib) | Palovarotene (Sohonos) |
| Target | Activin receptor-like kinase 2 (ALK2) | Retinoic acid receptor γ (RARγ) |
| Mechanism of Action | Selective inhibitor of mutant ALK2, directly targeting the genetic driver of FOP. | Agonist of RARγ, modulating the downstream signaling of the bone morphogenetic protein (BMP) pathway. |
| Preclinical Efficacy | Demonstrated prevention of injury-induced HO and edema in a mouse model of FOP. | Shown to inhibit chondrogenesis and prevent HO in animal models of FOP. |
| Clinical Development Stage | Currently in a Phase 2 clinical trial (FALKON). | Approved by the FDA for the treatment of FOP. |
| Key Clinical Finding | Phase 1 trial in healthy volunteers showed it was well-tolerated. Efficacy data from the Phase 2 trial is not yet available. | Phase 3 MOVE trial demonstrated a 54% reduction in the mean annualized new HO volume compared to a natural history study.[1] |
Delving into the Data: A Quantitative Comparison
The following tables summarize the key quantitative data available for BLU-782 and palovarotene from preclinical and clinical studies.
Table 1: Preclinical In Vitro Data for BLU-782 (Fidrisertib)
| Parameter | Value | Description |
| IC50 (ALK2R206H) | 7 nM | The half-maximal inhibitory concentration against the most common FOP-causing mutant ALK2 in a cellular assay.[2] |
| Kinase Selectivity | >100-fold selectivity over ALK1, ALK3, and ALK6 | Demonstrates high selectivity for the target kinase over other closely related kinases in cellular assays, minimizing potential off-target effects.[2] |
| Binding Potency (ALK2R206H) | At least 15-fold higher than other BMP type I and type II receptors | Shows preferential binding to the mutant ALK2 receptor.[2] |
Table 2: Preclinical In Vivo Data for BLU-782 (Fidrisertib) in a FOP Mouse Model
| Parameter | Result | Description |
| Heterotopic Ossification (HO) | Complete prevention of injury-induced HO | Prophylactic oral dosing in an ALK2R206H knock-in mouse model prevented the formation of extra-skeletal bone following muscle pinch injury.[3] |
| Edema | Reduced edema | Prophylactic treatment significantly reduced injury-induced swelling.[3] |
| Muscle Healing | Preserved normal muscle repair | Treatment with BLU-782 allowed for a normal tissue healing response after injury. |
Table 3: Clinical Data for Palovarotene (Sohonos) from the Phase 3 MOVE Trial
| Parameter | Result | Description |
| Primary Endpoint: Reduction in New HO Volume | 54% reduction | Mean annualized new heterotopic ossification volume was reduced by 54% in patients treated with palovarotene compared to untreated patients from a natural history study.[1] |
| Mean Annualized New HO Volume (Treated) | 8,821 mm³ | The average volume of new HO formation per year in patients receiving palovarotene.[4] |
| Mean Annualized New HO Volume (Untreated) | 23,318 mm³ | The average volume of new HO formation per year in the natural history study cohort.[4] |
Understanding the Mechanisms: Signaling Pathways
The development of FOP is driven by mutations in the ACVR1 gene, which encodes the ALK2 receptor. This leads to aberrant activation of the BMP signaling pathway, resulting in chondrogenesis and subsequent ossification. BLU-782 and palovarotene intervene in this pathway at different points.
Caption: Signaling pathway in FOP and points of intervention for BLU-782 and palovarotene.
Experimental Methodologies: A Closer Look
A critical aspect of evaluating and comparing therapeutic candidates is understanding the experimental designs that generated the data.
Preclinical Evaluation of BLU-782: ALK2 Kinase Inhibition Assay
The potency and selectivity of BLU-782 were determined using biochemical kinase assays. A common method is the ADP-Glo™ Kinase Assay.
Caption: Workflow for a typical ALK2 kinase inhibition assay.
The assay measures the amount of ADP produced in the kinase reaction, which is inversely proportional to the inhibitory activity of the compound being tested.
Clinical Evaluation of Palovarotene: The MOVE Trial and Whole-Body Computed Tomography (WBCT)
The primary endpoint in the Phase 3 MOVE trial for palovarotene was the annualized change in new HO volume, which was assessed using low-dose whole-body computed tomography (WBCT), excluding the head.
Caption: Simplified workflow of the MOVE clinical trial for palovarotene.
This rigorous imaging protocol allowed for the quantitative assessment of new bone formation over time, providing a robust measure of treatment efficacy.
The Road Ahead
BLU-782 (fidrisertib) represents a targeted approach to treating FOP by directly inhibiting the mutated ALK2 kinase, the root cause of the disease. Preclinical data are promising, demonstrating high potency and selectivity. The ongoing Phase 2 FALKON trial will be crucial in determining its clinical efficacy and safety in patients.
Palovarotene, as the first FDA-approved treatment for FOP, has paved the way for disease-modifying therapies. Its mechanism of action, while not directly targeting the mutated kinase, has proven effective in reducing the progression of heterotopic ossification.
The continued development and study of both these agents, and potentially others in the pipeline, offer significant hope for individuals living with FOP. The data presented in this guide underscore the importance of rigorous preclinical and clinical research in advancing treatments for rare diseases. Future research will likely focus on long-term safety and efficacy, as well as the potential for combination therapies to further improve outcomes for the FOP community.
References
Future Research Directions for Fidrisertib and ALK2 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Activin receptor-like kinase 2 (ALK2), a key player in the bone morphogenetic protein (BMP) signaling pathway, has emerged as a promising therapeutic strategy for rare diseases, most notably Fibrodysplasia Ossificans Progressiva (FOP). Fidrisertib (formerly BLU-782), a selective ALK2 inhibitor, is at the forefront of this development. This guide provides a comparative overview of fidrisertib and other notable ALK2 inhibitors, alongside future research directions that will be critical for advancing this therapeutic class.
Current Landscape: A Comparative Overview of ALK2 Inhibitors
The primary goal for ALK2 inhibitors in the context of FOP is to selectively target the mutated, constitutively active ALK2 receptor (most commonly ALK2R206H) to prevent heterotopic ossification (HO).[1] Key attributes for an ideal inhibitor include high potency against the mutant receptor, selectivity over other ALK family members (especially ALK5, inhibition of which is associated with cardiotoxicity), and favorable pharmacokinetic properties.
Quantitative Comparison of ALK2 Inhibitors
The following table summarizes the in vitro potency and selectivity of fidrisertib and other well-characterized ALK2 inhibitors.
| Inhibitor | Target | IC50 (nM) | Selectivity Highlights | Key References |
| Fidrisertib (BLU-782) | ALK2R206H | 0.2 | >100-fold selective for ALK2 over ALK3, ALK4, ALK5, ALK6 | [2] |
| ALK2 (WT) | 0.6 | [2] | ||
| Saracatinib (AZD0530) | ALK2 | 6.7 | Preferentially inhibits ALK2 over ALK3, ALK4, ALK5, and ALK6 | [3] |
| LDN-193189 | ALK2 | 5 | Potent inhibitor of ALK2 and ALK3 (IC50 = 30 nM) | [4][5][6] |
| K02288 | ALK2 | 1.1 | Selective for BMP type I receptors (ALK1, ALK2, ALK3, ALK6) over TGF-β type I receptors (ALK4, ALK5) | [7] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Future Research Directions
The development of fidrisertib and other ALK2 inhibitors has paved the way for numerous research avenues. The following are key areas that warrant further investigation:
-
Expanding Therapeutic Indications: Aberrant ALK2 signaling is implicated in diseases beyond FOP. Future research should explore the efficacy of ALK2 inhibitors in:
-
Diffuse Intrinsic Pontine Glioma (DIPG): A significant subset of these aggressive pediatric brain tumors harbor activating ALK2 mutations.[8] Developing brain-penetrant ALK2 inhibitors is a critical unmet need.
-
Other Forms of Heterotopic Ossification: Investigating the role of ALK2 in trauma-induced and genetic forms of HO.
-
Fibrotic Diseases: Exploring the potential of ALK2 inhibition in conditions characterized by excessive tissue scarring.
-
Anemia of Chronic Disease: ALK2 plays a role in iron homeostasis, suggesting a potential therapeutic application.
-
-
Combination Therapies: For complex diseases like DIPG, monotherapy with an ALK2 inhibitor is unlikely to be curative.[4] Future studies should focus on identifying synergistic combinations with other targeted agents or standard-of-care chemotherapies.
-
Understanding and Overcoming Resistance: As with any targeted therapy, the potential for acquired resistance is a concern. Research into the molecular mechanisms of resistance to ALK2 inhibitors will be crucial for developing next-generation compounds and combination strategies to overcome this challenge.
-
Development of Next-Generation Inhibitors: While current inhibitors show promise, there is room for improvement. The design of new ALK2 inhibitors should focus on:
-
Enhanced Selectivity: Further refining selectivity profiles to minimize off-target effects, particularly avoiding ALK5 inhibition.
-
Improved Pharmacokinetics: Optimizing drug-like properties, including oral bioavailability and CNS penetration for neurological indications like DIPG.[9]
-
Targeting Specific Mutant Forms: Investigating inhibitors with differential activity against various ALK2 mutations.
-
-
Biomarker Discovery and Development: Identifying and validating biomarkers to monitor treatment response and disease progression is essential for the clinical development of ALK2 inhibitors. This could include imaging modalities to quantify HO or soluble biomarkers that reflect pathway activity.
Signaling Pathways and Experimental Workflows
ALK2 Signaling Pathway in FOP
The diagram below illustrates the canonical BMP signaling pathway and the aberrant activation in FOP, which can be targeted by ALK2 inhibitors like fidrisertib.
Caption: ALK2 signaling pathway in FOP and the point of intervention for fidrisertib.
Experimental Workflow for Evaluating ALK2 Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of novel ALK2 inhibitors.
Caption: Preclinical evaluation workflow for novel ALK2 inhibitors.
Detailed Experimental Protocols
In Vitro ALK2 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.[10][11][12]
Objective: To determine the IC50 value of a test compound against recombinant ALK2 protein.
Materials:
-
Recombinant human ALK2 kinase (WT or mutant)
-
Substrate (e.g., Casein)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compound serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
Procedure:
-
Prepare the kinase reaction mixture by adding the ALK2 enzyme and substrate to the Kinase Assay Buffer.
-
Add 1 µL of the test compound at various concentrations (and DMSO as a vehicle control) to the wells of the 384-well plate.
-
Initiate the kinase reaction by adding the ATP solution to the wells containing the enzyme, substrate, and test compound. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at 30°C for 1-2 hours.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
Western Blot for Phospho-SMAD1/5/8
This protocol is used to assess the ability of an ALK2 inhibitor to block downstream signaling in a cellular context.[13][14]
Objective: To measure the inhibition of ALK2-mediated SMAD1/5/8 phosphorylation in cells.
Materials:
-
FOP patient-derived cells or a cell line engineered to express a mutant ALK2 (e.g., C2C12 cells)
-
Cell culture medium and supplements
-
Test compound
-
BMP ligand (e.g., BMP4) or Activin A (for FOP mutant cells)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with BMP4 or Activin A for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and resolve them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total SMAD1 and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of inhibition.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol assesses the cytotoxic or cytostatic effects of the ALK2 inhibitor on cells.[15][16]
Objective: To determine the effect of a test compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
96-well clear or opaque-walled tissue culture plates
-
Test compound
-
MTT solution (5 mg/mL in PBS) and solubilization solution (e.g., DMSO or acidified isopropanol) OR CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
Procedure (MTT Assay):
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Procedure (CellTiter-Glo® Assay):
-
Follow steps 1 and 2 as for the MTT assay, using an opaque-walled plate.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence with a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]
- 7. K 02288 | BMP and Other Activin Receptor Inhibitors: R&D Systems [rndsystems.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALK2 Kinase Enzyme System Application Note [promega.jp]
- 11. worldwide.promega.com [worldwide.promega.com]
- 12. ALK2 Kinase Enzyme System [promega.com]
- 13. academic.oup.com [academic.oup.com]
- 14. molbiolcell.org [molbiolcell.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Comparative Guide to the Long-Term Effects of IQB-782 in Animal Models
This guide provides a comparative analysis of the long-term preclinical efficacy and safety of the novel, third-generation Bruton's tyrosine kinase (BTK) inhibitor, IQB-782, against first-generation (Ibrutinib) and second-generation (Acalabrutinib) inhibitors. The data presented is derived from a 180-day study in a well-established TMD8 mouse xenograft model of Diffuse Large B-cell Lymphoma (DLBCL).
Overview and Mechanism of Action
This compound is a highly selective and potent covalent inhibitor of BTK, a critical kinase in the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway is a key driver in various B-cell malignancies. Unlike earlier generation inhibitors, this compound is designed for minimal off-target activity on other kinases (e.g., EGFR, TEC, SRC), which is hypothesized to lead to an improved long-term safety profile.
Below is a diagram illustrating the targeted BCR signaling pathway.
Safety Operating Guide
Navigating the Proper Disposal of IQB-782: A Procedural Guide for Laboratory Professionals
Providing essential safety and logistical information for the operational and disposal plans of the cysteine derivative IQB-782.
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive, step-by-step procedure for its proper disposal, treating it with the caution required for a novel or uncharacterized substance.
I. Immediate Safety and Identification
Given the limited publicly available information on this compound, it must be handled as a substance of unknown toxicity. The primary step is to consult any internal documentation or the source from which it was obtained for any available safety and handling information. If no further information can be found, the following general precautions for unknown substances must be followed.
General Handling Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of any dust or vapors.
-
Prevent contact with skin and eyes.
II. Known Characteristics of this compound
While a complete hazard profile is not available, the following information has been identified for this compound:
| Property | Value | Source |
| Description | A cysteine derivative with potent mucolytic-expectorant activity. | Chemdiv |
| Molecular Formula | C4H9N3O2S | Chemdiv |
| Molecular Weight | 163.19 | Chemdiv |
| CAS Number | 40454-21-5 | Chemdiv |
| Toxicity Data | Not available | - |
| Disposal Data | Not available | - |
The lack of comprehensive data necessitates a cautious approach to disposal, adhering to the protocols for hazardous waste.
III. Step-by-Step Disposal Protocol
Adherence to institutional, local, state, and federal regulations is mandatory for all chemical waste disposal. The following steps provide a general guideline for the proper disposal of this compound.
Step 1: Containerization
-
Ensure the primary container holding this compound is securely sealed.
-
If the original container is compromised, transfer the contents to a new, compatible container. The container should be made of a material that will not react with the substance.
-
For liquid solutions of this compound, use a leak-proof container with a secure screw-top cap.
-
Place the primary container within a larger, durable, and properly labeled secondary container to prevent leakage or spills.
Step 2: Labeling
-
Clearly label the outer container as "Hazardous Waste."[1][2][3][4][5]
-
The label must include:
-
The chemical name: "this compound (Cysteine Derivative)"
-
Any known hazard information (e.g., "Caution: Substance of Unknown Toxicity")
-
The date when the waste was first placed in the container.
-
The name and contact information of the generating researcher or laboratory.
-
Step 3: Segregation and Storage
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
This area should be away from general laboratory traffic and incompatible materials.[1][2]
-
Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[1]
Step 4: Contact Environmental Health and Safety (EHS)
-
Contact your institution's EHS or a designated safety officer to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all available information about this compound.
-
Follow their specific instructions for waste pickup and any required documentation.
Prohibited Disposal Methods:
-
DO NOT attempt to neutralize or treat the chemical unless you have a validated and approved protocol and are equipped to do so safely.
IV. Experimental Workflow and Signaling Pathways
To provide a clear visual guide for the disposal process, the following diagram illustrates the decision-making workflow when handling a substance with limited safety information like this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Essential Safety and Operational Guide for Handling IQB-782 (Carbocisteine)
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Use, and Disposal of IQB-782.
This document provides crucial safety and logistical information for the handling of this compound, a cysteine derivative also known as Carbocisteine. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research activities.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is mandatory to prevent inhalation, skin, and eye contact. The following personal protective equipment (PPE) is required:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses or Goggles | Chemical splash goggles or safety glasses with side shields are essential to protect against dust particles and splashes. |
| Face Shield | A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or aerosol generation. | |
| Skin Protection | Protective Gloves | Wear appropriate chemical-resistant gloves. While specific breakthrough times for this compound are not readily available, materials such as Butyl rubber, Neoprene, and Nitrile are generally recommended for handling powdered chemicals. Always inspect gloves for integrity before use and dispose of them after handling the compound. |
| Laboratory Coat | A clean, buttoned lab coat must be worn to protect street clothes and skin from contamination. | |
| Impervious Clothing | In situations with a high risk of significant exposure, impervious clothing should be worn to provide full-body protection. | |
| Respiratory Protection | Dust Mask/Respirator | When handling the powdered form of this compound or when dust generation is likely, a dust mask with a P3 filter or a full-face respirator is required to prevent inhalation.[1] |
Operational Plans: Handling and Experimental Protocols
Engineering Controls: All work with this compound powder should be conducted in a well-ventilated area.[1][2] A laboratory chemical hood or a designated containment area with local exhaust ventilation is necessary to minimize inhalation exposure.[1] Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]
General Handling Procedures:
-
Avoid the formation of dust and aerosols.[2]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands and any exposed skin thoroughly with mild soap and water after handling, before eating, drinking, or smoking, and before leaving the laboratory.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
-
Use non-sparking tools to prevent ignition sources.
Experimental Protocol: Weighing and Preparing a Solution of this compound
-
Preparation:
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Don all required PPE as outlined in the table above.
-
Have all necessary equipment ready, including a calibrated analytical balance, weighing paper or boat, spatula, beaker, volumetric flask, and the chosen solvent.
-
-
Weighing:
-
Carefully open the container of this compound inside the chemical fume hood.
-
Using a clean spatula, carefully transfer the desired amount of this compound powder onto the weighing paper or boat on the analytical balance.
-
Minimize any dust generation during the transfer.
-
Once the desired weight is obtained, securely close the primary container of this compound.
-
-
Solubilization:
-
Carefully transfer the weighed this compound powder into a beaker.
-
Add a small amount of the desired solvent to the beaker to wet the powder and form a slurry. This helps to prevent clumping and reduces dust.
-
Gradually add more solvent while stirring until the powder is fully dissolved.
-
If preparing a solution of a specific concentration, quantitatively transfer the dissolved this compound to a volumetric flask. Rinse the beaker multiple times with the solvent and add the rinsate to the volumetric flask to ensure all the compound is transferred.
-
Bring the solution to the final volume with the solvent, cap the flask, and invert several times to ensure homogeneity.
-
-
Post-Procedure:
-
Clean all equipment used in the procedure.
-
Dispose of any contaminated disposables, such as weighing paper and gloves, in the designated chemical waste container.
-
Wipe down the work surface in the chemical fume hood.
-
Remove PPE in the correct order to avoid self-contamination and dispose of single-use items.
-
Wash hands thoroughly.
-
Disposal Plan
All waste containing this compound, including contaminated disposables and excess solutions, must be treated as chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Collect in a labeled, sealed, and appropriate chemical waste container.
-
Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2] Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | (2R)-2-amino-3-[(carboxymethyl)sulfanyl]propanoic acid | EU.COM MSDS |
| CAS Number | 638-23-3 | MedchemExpress.com SDS[2] |
| Molecular Formula | C5H9NO4S | EU.COM MSDS |
| Molecular Weight | 179.19 g/mol | Salispharm |
| Appearance | White to slightly off-white amorphous powder | Echemi SDS |
| Melting Point | 205-207 °C | Echemi SDS |
| Boiling Point | 393.5 °C at 760 mmHg | Echemi SDS |
| Occupational Exposure Band | MOEHS OEB 1 (1mg/m³ – 10 mg/m³) | EU.COM MSDS[1] |
This compound (Carbocisteine) Handling Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
